3-Hydroxycapric acid
Description
3-Hydroxydecanoic acid has been reported in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
found in secretions of South American leaf-cutting ant; inhibitor for mitotic progression after metaphase
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-26-3, 5561-87-5, 33044-91-6 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrmicacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of 3-Hydroxycapric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), is a medium-chain fatty acid with a growing body of research highlighting its diverse and significant biological activities. This technical guide provides an in-depth overview of the multifaceted roles of this compound, encompassing its metabolic functions, immunomodulatory effects, and its potential as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
This compound is an endogenous metabolite found in various biological systems, from bacteria to humans. It is a key intermediate in the beta-oxidation of fatty acids.[1] Beyond its metabolic role, this compound has been identified as a bioactive component in natural products like royal jelly, contributing to their therapeutic properties.[2] Its diverse biological functions include anti-inflammatory, anti-allergic, anti-pruritic, and antifungal activities, making it a molecule of significant interest for drug development and scientific research.
Core Biological Activities and Mechanisms
Immunomodulatory and Anti-inflammatory Effects
This compound exhibits potent immunomodulatory and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators in various cell types.
Key Mechanisms:
-
Inhibition of Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, this compound reduces the expression of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[3]
-
Mast Cell Stabilization: this compound inhibits the degranulation of RBL-2H3 rat mast cells induced by compound 48/80, leading to a significant reduction in the release of histamine (B1213489) and β-hexosaminidase.[3]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways. While the precise molecular targets are still under investigation, it is suggested that this compound may interfere with the phosphorylation of key signaling components like IKK and p65 for the NF-κB pathway, and ERK, JNK, and p38 for the MAPK pathway.
Dermatological and Anti-pruritic Effects
In the context of skin health, this compound has demonstrated beneficial effects.
Key Mechanisms:
-
Anti-pruritic Activity: In HaCaT human keratinocytes, this compound inhibits the secretion of the inflammatory cytokine IL-31 and reduces the activity of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pruritus, in response to capsaicin (B1668287) or heat. This is associated with a decrease in calcium ion (Ca2+) release.[3]
-
Collagen Synthesis: this compound has been reported to increase collagen synthesis in human skin fibroblasts, suggesting a role in skin health and wound healing.
Antifungal Activity
This compound possesses significant antifungal properties against a range of fungal species.
Key Mechanisms:
-
The proposed mechanism of action involves the disruption of fungal cell membranes, leading to increased permeability and leakage of essential cellular components.
Metabolic Role and Receptor Activation
As an intermediate in fatty acid metabolism, this compound plays a role in cellular energy homeostasis.
Key Mechanisms:
-
Beta-Oxidation Intermediate: this compound is a product of fatty acid beta-oxidation. Accumulation of this and other 3-hydroxy fatty acids can be indicative of metabolic disorders such as 3-hydroxyacyl-CoA dehydrogenase deficiency.[1]
-
HCA3 Receptor Agonism: 3-Hydroxyoctanoic acid, a close structural analog of this compound, is an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), a G-protein coupled receptor primarily expressed in adipocytes and immune cells. Activation of HCA3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, resulting in anti-lipolytic effects. It is plausible that this compound also interacts with this receptor.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
| Activity | Cell Line/Organism | Method | Result | Reference(s) |
| Anti-allergic | RBL-2H3 (rat mast cells) | Compound 48/80-induced degranulation | 45% reduction in histamine release58% reduction in β-hexosaminidase release | [3][4] |
| Antifungal | Penicillium roqueforti | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [2] |
| Penicillium commune | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | [2] | |
| Aspergillus nidulans | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [2] | |
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | [2] | |
| Kluyveromyces marxianus | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [2] | |
| Rhodotorula mucilaginosa | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | [2] | |
| Pichia anomala | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [2] | |
| Receptor Activation | CHO-HCA3 cells | ERK1/2 Phosphorylation (for 3-hydroxyoctanoic acid) | EC50 = 1.52 µM | [5] |
| CHO-HCA3 cells | Inhibition of forskolin-stimulated cAMP (for 3-hydroxyoctanoic acid) | EC50 = 1.23 µM | [5] |
Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are partly attributed to its ability to suppress the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.
Modulation of the MAPK Signaling Pathway
This compound is also implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cellular responses to a variety of external stimuli and plays a key role in inflammation.
Experimental Protocols
Assessment of Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Workflow:
Detailed Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[6]
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 10-100 ng/mL and incubate for an appropriate time (e.g., 24 hours for cytokine measurement).[6]
-
Quantification of Inflammatory Mediators:
-
TNF-α: Collect the supernatant and measure the concentration of TNF-α using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant as an indicator of NO production using the Griess reagent.
-
Mast Cell Degranulation Assay
Objective: To evaluate the inhibitory effect of this compound on mast cell degranulation.
Workflow:
Detailed Methodology:
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and then pre-incubate with different concentrations of this compound for 30-60 minutes at 37°C.
-
Stimulation: Induce degranulation by adding a secretagogue such as compound 48/80. Incubate for 30 minutes at 37°C.
-
Sample Collection: After incubation, place the plate on ice to stop the reaction. Carefully collect the supernatant. Lyse the remaining cells in the wells with a buffer containing Triton X-100.
-
β-Hexosaminidase Assay:
-
Transfer aliquots of the supernatant and cell lysate to a new 96-well plate.
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.
-
Collagen Synthesis Assay in Fibroblasts
Objective: To quantify the effect of this compound on collagen production by human dermal fibroblasts.
Workflow:
Detailed Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts in fibroblast growth medium.
-
Cell Seeding: Seed cells in 6-well plates and grow them to near confluence.
-
Treatment: Replace the growth medium with serum-free medium containing L-ascorbic acid (a cofactor for collagen synthesis) and different concentrations of this compound. Incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Sirius Red Collagen Assay:
-
Precipitate the collagen from the supernatant using the Sirius Red dye solution.
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet to remove unbound dye.
-
Elute the bound dye from the collagen with a destain solution.
-
Measure the absorbance of the eluted dye at a wavelength of around 540 nm.
-
Quantify the collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
-
Conclusion and Future Directions
This compound is a biologically active molecule with significant potential in therapeutics, particularly in the areas of inflammation, dermatology, and infectious diseases. Its multifaceted mechanisms of action, including the modulation of key signaling pathways and receptor interactions, make it a compelling subject for further investigation.
Future research should focus on:
-
Elucidating Precise Molecular Targets: Identifying the direct binding partners of this compound within the NF-κB and MAPK signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its suitability for in vivo applications.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases, skin disorders, and fungal infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the biological significance of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further exploration of this promising bioactive compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bacterial Biosynthesis of 3-Hydroxycapric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycapric acid (3-HCA), a medium-chain 3-hydroxy fatty acid, is a valuable chiral building block for the synthesis of bioactive molecules and biopolymers. In bacteria, the biosynthesis of 3-HCA is intricately linked to the de novo fatty acid synthesis pathway, from which key intermediates are diverted by specialized enzymes. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 3-HCA in bacteria, with a focus on the key enzymes, quantitative production data, and detailed experimental protocols for its study and quantification. This document is intended to serve as a resource for researchers in microbiology, metabolic engineering, and drug development.
Introduction
Medium-chain 3-hydroxy fatty acids (mc-3-HFAs), such as this compound (3-HCA or 3-hydroxydecanoic acid), are gaining increasing attention in the fields of biotechnology and pharmacology. Their chiral nature and functional groups make them attractive precursors for the synthesis of a variety of specialty chemicals, including bioplastics, antibiotics, and other pharmaceuticals. Bacteria, with their diverse metabolic capabilities, offer a promising platform for the sustainable production of these valuable compounds.
This guide delves into the core mechanisms of 3-HCA biosynthesis in bacteria, providing researchers and drug development professionals with a foundational understanding of the metabolic pathways involved, the key enzymatic players, and the methodologies required to investigate and engineer these systems.
The Core Biosynthesis Pathway of this compound
The biosynthesis of 3-HCA in bacteria originates from the fatty acid de novo synthesis (FASII) pathway. The central intermediate is (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), which is diverted from the main FASII cycle by specific enzymes. Two principal pathways have been elucidated for the conversion of this intermediate, primarily in Pseudomonas species and engineered Escherichia coli.
The Role of the Fatty Acid Synthesis (FASII) Pathway
The bacterial FASII pathway is a cyclic process that elongates acyl chains by two carbons per cycle. The key steps leading to the formation of the 3-hydroxyacyl-ACP precursor are:
-
Condensation: Acetyl-CoA is carboxylated to malonyl-CoA, which is then converted to malonyl-ACP.
-
Elongation: A series of condensation, reduction, and dehydration reactions extend the acyl-ACP chain.
-
Formation of (R)-3-Hydroxydecanoyl-ACP: After several cycles, the pathway generates (R)-3-hydroxydecanoyl-ACP, the branch-point intermediate for 3-HCA synthesis.
Key Enzymes in this compound Biosynthesis
Two key enzymes are primarily responsible for diverting (R)-3-hydroxydecanoyl-ACP from the FASII pathway:
-
(R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG): This enzyme, first characterized in Pseudomonas putida, catalyzes the transfer of the (R)-3-hydroxydecanoyl moiety from ACP to coenzyme A (CoA), forming (R)-3-hydroxydecanoyl-CoA.[1] This is a crucial step in channeling intermediates from fatty acid synthesis towards polyhydroxyalkanoate (PHA) biosynthesis.[1]
-
3-(3-hydroxydecanoyloxy)decanoate synthase (RhlA): Found in Pseudomonas aeruginosa, RhlA is a key enzyme in rhamnolipid biosynthesis.[2][3] It utilizes two molecules of (R)-3-hydroxydecanoyl-ACP to synthesize 3-(3-hydroxydecanoyloxy)decanoate (HAA), the lipid moiety of rhamnolipids.[3][4] RhlA exhibits high selectivity for 10-carbon acyl-ACP intermediates.[3]
Release of Free this compound by Thioesterases
To obtain the free acid form, the thioester bond of (R)-3-hydroxydecanoyl-CoA or potentially (R)-3-hydroxydecanoyl-ACP must be cleaved. This is accomplished by thioesterase enzymes.
-
Thioesterase II (TesB): In E. coli, thioesterase II, encoded by the tesB gene, has been shown to efficiently hydrolyze (R)-3-hydroxydecanoyl-CoA to release free 3-hydroxydecanoic acid.[5] Co-expression of phaG and tesB in E. coli has been successfully used to produce extracellular 3-HCA.[5]
The following diagram illustrates the core biosynthetic pathway for this compound.
Quantitative Data on Enzyme Kinetics and Production
This section summarizes key quantitative data related to the enzymes and the production of 3-hydroxyalkanoic acids in various engineered bacterial strains.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | K0.5 (µM) | Vmax (milliunits/mg) | Reference |
| PhaG | Pseudomonas putida | 3-Hydroxyacyl-CoA | 65 | 12.4 | [6] |
| PhaG | Pseudomonas putida | Acyl Carrier Protein (ACP) | 28 | 11.7 | [6] |
Table 2: Production of 3-Hydroxyalkanoic Acids in Engineered Bacteria
| Product | Host Organism | Genetic Modification | Titer (g/L) | Carbon Source | Reference |
| 3-Hydroxydecanoic acid | Pseudomonas aeruginosa | Knockout of rhlB and rhlC | ~17 (after hydrolysis of HAA) | Plant oil | [7] |
| 3-Hydroxyalkanoic acids (C6-C12) | Pseudomonas putida KTOY07 | Knockout of pha operon and fadBA, expression of tesB | 7.27 | Dodecanoate | [5] |
| 3-Hydroxydecanoic acid | Escherichia coli HB101 | Expression of phaG | 0.587 | Fructose | [8] |
| 3-Hydroxydecanoic acid | Escherichia coli | Expression of phaG and tesB | 1.02 | Fructose | [7] |
| Medium-chain ω-hydroxy fatty acids | Escherichia coli | Co-expression of CcFatB1, fadR, and P450BM3 | 0.144 | Glucose and Glycerol | [9] |
| 3-Hydroxyalkanoic acids (C8, C10) | Escherichia coli DH5α | Co-expression of phbA, phbB, and phaG | 0.193 | Glucose | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Expression and Purification of His-tagged PhaG
This protocol is adapted from general methods for His-tagged protein purification.
Objective: To express and purify recombinant (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) with a hexahistidine tag from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a PhaG-His6 expression vector (e.g., pET vector).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA agarose (B213101) resin.
-
Protease inhibitor cocktail.
Procedure:
-
Inoculate a 50 mL LB medium starter culture containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged PhaG protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm the purity of the protein.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
In Vitro Assay for RhlA Activity
This protocol is based on the method described by Zhu and Rock (2008).[7]
Objective: To determine the in vitro activity of RhlA by measuring the formation of radiolabeled 3-(3-hydroxydecanoyloxy)decanoate (HAA).
Materials:
-
Purified RhlA enzyme.
-
E. coli Acyl Carrier Protein (ACP).
-
Malonyl-CoA.
-
[1-14C]Octanoyl-CoA.
-
NADPH.
-
E. coli FabD (malonyl-CoA:ACP transacylase).
-
Mycobacterium tuberculosis FabH (β-ketoacyl-ACP synthase).
-
E. coli FabG (β-ketoacyl-ACP reductase).
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 7.0.
-
Stop Solution: Chloroform:Methanol (2:1, v/v).
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent: Chloroform:Methanol:Acetic Acid (90:10:2, v/v/v).
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture in a final volume of 120 µL containing:
-
100 µM E. coli ACP
-
1 mM β-mercaptoethanol
-
200 µM malonyl-CoA
-
40 µM [1-14C]octanoyl-CoA
-
100 µM NADPH
-
2 µg E. coli FabD
-
0.2 µg M. tuberculosis FabH
-
1 µg E. coli FabG
-
0.1 M sodium phosphate buffer, pH 7.0
-
-
Pre-incubate the mixture at 37°C for 10 minutes to generate the (R)-3-hydroxydecanoyl-ACP substrate.
-
Initiate the RhlA reaction by adding 0.5 µg of purified RhlA.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 mL of the Stop Solution and acidifying to pH 2.0 with HCl.
-
Extract the lipids twice with chloroform.
-
Evaporate the organic phase to dryness and resuspend the residue in 50 µL of methanol.
-
Spot the extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using the specified solvent system.
-
Visualize the radiolabeled HAA product by autoradiography or a phosphorimager.
-
Scrape the corresponding silica spot and quantify the radioactivity using a scintillation counter to determine the enzyme activity.
Quantification of this compound by GC-MS
This protocol is a general guide for the analysis of 3-hydroxy fatty acids from bacterial cultures, adapted from established methods.
Objective: To extract, derivatize, and quantify this compound from a bacterial culture supernatant by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial culture supernatant.
-
Internal standard (e.g., deuterated 3-hydroxydecanoic acid).
-
Ethyl acetate.
-
Hydrochloric acid (HCl).
-
Anhydrous sodium sulfate.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Take a known volume of bacterial culture supernatant (e.g., 10 mL).
-
Add a known amount of the internal standard.
-
Acidify the supernatant to pH 2-3 with HCl.
-
Extract the fatty acids three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add 100 µL of the derivatization agent (BSTFA + 1% TMCS) and 100 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Evaporate the derivatization agent under nitrogen and redissolve the residue in 100 µL of hexane.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
MS Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Quantification: Identify the TMS-derivatized this compound based on its retention time and mass spectrum. Quantify the compound by comparing the peak area of a characteristic ion to that of the internal standard.
Conclusion and Future Perspectives
The biosynthesis of this compound in bacteria is a fascinating example of metabolic diversification, where intermediates from the essential fatty acid synthesis pathway are rerouted to produce valuable secondary metabolites. The key enzymes, PhaG and RhlA, represent critical control points for redirecting carbon flux. Furthermore, the discovery that thioesterases can liberate the free acid has opened up new avenues for the biotechnological production of 3-HCA.
Future research in this area will likely focus on:
-
Metabolic Engineering: Further optimization of host strains, such as E. coli and P. putida, to enhance the production titers of 3-HCA. This may involve balancing the expression of key enzymes, eliminating competing pathways, and improving precursor supply.
-
Enzyme Engineering: Modifying the substrate specificity of enzymes like PhaG and RhlA to favor the production of 3-HCA or other desired 3-hydroxy fatty acids.
-
Discovery of Novel Enzymes: Exploring the vast microbial diversity for new enzymes with improved catalytic properties for 3-HCA biosynthesis.
-
Process Optimization: Developing efficient fermentation and downstream processing strategies to make the production of 3-HCA economically viable.
A deeper understanding of the this compound biosynthesis pathway will undoubtedly accelerate the development of sustainable and cost-effective methods for the production of this and other valuable chiral molecules, with significant implications for the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pseudomonas aeruginosa RhlA enzyme is involved in rhamnolipid and polyhydroxyalkanoate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of 3-hydroxydecanoic acid by recombinant Escherichia coli HB101 harboring phaG gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of D-(--)-3-hydroxyalkanoic acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Role of 3-Hydroxycapric Acid in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid (3-hydroxydecanoic acid) is a medium-chain 3-hydroxy fatty acid that serves as a critical intermediate in the mitochondrial β-oxidation of fatty acids. Under normal physiological conditions, it is present in trace amounts in biological fluids. However, its accumulation is a key biomarker for certain inherited metabolic disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. Beyond its role in fatty acid metabolism, recent research has unveiled its function as a signaling molecule, interacting with specific G protein-coupled receptors (GPCRs) to modulate cellular processes. This technical guide provides an in-depth overview of the core aspects of this compound's role in fatty acid metabolism, its pathophysiological implications, and its emerging role in cell signaling.
Biochemical Properties and Metabolic Fate
This compound is a 10-carbon saturated fatty acid with a hydroxyl group at the C-3 position. It is an endogenous metabolite found in human blood plasma, feces, and urine[1].
Role in Mitochondrial β-Oxidation
This compound, in its activated form as 3-hydroxydecanoyl-CoA, is an intermediate in the mitochondrial β-oxidation spiral. This metabolic pathway is responsible for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The formation and subsequent oxidation of 3-hydroxyacyl-CoA intermediates are crucial steps in this energy-yielding process[2][3].
The β-oxidation of a fatty acid is a four-step process. In the context of a 10-carbon fatty acid like capric acid, the pathway involving this compound is as follows:
-
Dehydrogenation: Decanoyl-CoA is oxidized by acyl-CoA dehydrogenase to form trans-Δ2-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase hydrates the double bond to form L-3-hydroxydecanoyl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes L-3-hydroxydecanoyl-CoA to 3-ketodecanoyl-CoA, with NAD+ as the electron acceptor[2][3].
-
Thiolysis: β-ketothiolase cleaves 3-ketodecanoyl-CoA to yield acetyl-CoA and octanoyl-CoA.
This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units.
Pathophysiological Accumulation in LCHAD Deficiency
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation. In individuals with LCHAD deficiency, the impaired activity of the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoA esters and their corresponding free fatty acids, including this compound, in plasma and urine[4][5][6][7][8][9]. This accumulation is a key diagnostic marker for the disease[4][9]. The diagnosis is often confirmed by acylcarnitine profile analysis in plasma, which shows elevated levels of long-chain 3-hydroxyacylcarnitines[4].
Quantitative Data
The concentration of 3-hydroxy fatty acids is significantly altered in individuals with LCHAD deficiency compared to healthy individuals. While precise concentrations of this compound in plasma are not extensively documented in large cohort studies, the available data clearly indicates a substantial increase in patients with LCHAD deficiency.
| Analyte | Sample Type | Condition | Concentration/Fold Change | Reference |
| 3-Hydroxy Fatty Acids (general) | Plasma | LCHAD Deficiency | Elevated levels | [5] |
| 3-Hydroxy-dicarboxylic acids (C6-C14) | Urine | LCHAD Deficiency | Increased excretion | [9][10] |
| 3-OH-hexadecanoic acid | Fibroblast Culture Media | LCHAD Deficiency | 14-fold increase | [3] |
| 3-OH-tetradecanoic acid | Fibroblast Culture Media | LCHAD Deficiency | 11-fold increase | [3] |
| 3-OH-dodecanoic acid | Fibroblast Culture Media | LCHAD Deficiency | 5-fold increase | [3] |
Experimental Protocols
Quantitative Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a stable-isotope dilution GC-MS method for the quantification of 3-hydroxy fatty acids in plasma or serum.
Materials:
-
Internal standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., [¹³C]-labeled)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Nitrogen gas
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma or serum, add a known amount of the stable isotope-labeled internal standards.
-
For total 3-hydroxy fatty acid measurement (free and esterified), hydrolyze the sample by adding an equal volume of 1 M NaOH and incubating at 60°C for 30 minutes.
-
Acidify the sample by adding HCl to a final pH of approximately 1-2.
-
-
Extraction:
-
Extract the 3-hydroxy fatty acids from the acidified sample using 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Repeat the extraction step and combine the organic layers.
-
-
Derivatization:
-
Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different chain-length 3-hydroxy fatty acids. A typical program starts at a lower temperature (e.g., 80°C) and ramps up to a higher temperature (e.g., 280°C).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized 3-hydroxy fatty acids and their corresponding internal standards.
-
-
Quantification:
-
Calculate the concentration of each 3-hydroxy fatty acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of unlabeled standards and a fixed amount of internal standard.
-
Role in Cell Signaling
Beyond its metabolic role, this compound has been identified as a signaling molecule that can activate specific G protein-coupled receptors (GPCRs), namely hydroxycarboxylic acid receptor 3 (HCA3, also known as GPR109B) and GPR84.
Activation of HCA3 and GPR84
This compound is an agonist for both HCA3 and GPR84. These receptors are expressed on various immune cells, including monocytes, macrophages, and neutrophils, suggesting a role for this compound in modulating immune responses.
-
HCA3 (GPR109B): Activation of HCA3 by this compound is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
GPR84: This receptor is also coupled to Gi/o proteins, and its activation by this compound similarly results in the inhibition of adenylyl cyclase.
Downstream Signaling Pathways
The activation of HCA3 and GPR84 by this compound can trigger distinct downstream signaling cascades, leading to varied cellular responses.
Experimental Workflow for Investigating GPCR Signaling
This workflow outlines a general approach to study the signaling pathways activated by this compound.
Cell Culture and Treatment:
-
Culture cells known to express HCA3 or GPR84 (e.g., HEK293 cells transfected with the receptor, or primary immune cells).
-
Starve the cells of serum for a few hours to reduce basal signaling activity.
-
Treat the cells with varying concentrations of this compound for different time points.
Measurement of Downstream Effectors:
-
cAMP Assay:
-
Lyse the cells at the end of the treatment period.
-
Measure intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
A decrease in cAMP levels upon treatment with this compound would indicate Gi/o protein activation.
-
-
ERK1/2 Phosphorylation Assay (Western Blot):
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
An increase in the p-ERK/total ERK ratio would indicate activation of the MAPK/ERK pathway.
-
-
STAT3 Phosphorylation Assay (Western Blot):
-
Follow the same procedure as the ERK1/2 assay but use antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
An increase in the p-STAT3/total STAT3 ratio would indicate activation of the STAT3 pathway.
-
Conclusion and Future Directions
This compound is a multifaceted molecule with a well-established role as an intermediate in fatty acid β-oxidation and a growing recognition as a signaling molecule. Its accumulation in LCHAD deficiency serves as a crucial diagnostic marker, and understanding its pathological effects is key to developing therapeutic strategies for this and related disorders. The elucidation of its signaling pathways through HCA3 and GPR84 opens new avenues for research into its role in immunomodulation and other physiological processes.
Future research should focus on:
-
Precise Quantification: Establishing standardized reference ranges for this compound in various biological fluids from healthy and diseased populations.
-
Enzyme Kinetics: Detailed characterization of the kinetic parameters of enzymes involved in its metabolism.
-
Signaling Pathway Elucidation: Further dissecting the downstream signaling cascades activated by this compound in different cell types and its functional consequences.
-
Therapeutic Potential: Exploring the possibility of targeting the signaling pathways of this compound for therapeutic intervention in metabolic and inflammatory diseases.
This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to understand the pivotal role of this compound in fatty acid metabolism and its broader physiological and pathological implications.
References
- 1. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gssrr.org [gssrr.org]
- 8. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 9. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Marked elevation of urinary 3-hydroxydecanedioic acid in a malnourished infant with glycogen storage disease, mimicking long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxycapric Acid: A Pivotal Intermediate in Mitochondrial Beta-Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, a 10-carbon 3-hydroxy fatty acid, is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its metabolism is central to energy homeostasis, particularly during periods of fasting or metabolic stress. Dysregulation of the enzymatic pathways involving this compound can lead to severe metabolic disorders, highlighting its importance as a diagnostic marker and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound in beta-oxidation, detailing quantitative data, experimental protocols for its analysis, and the key enzymatic steps involved in its metabolic fate.
The Role of this compound in Beta-Oxidation
Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that breaks down fatty acyl-CoA molecules into acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP. For a saturated fatty acid like capric acid (C10), the process involves a repeating sequence of four enzymatic reactions. This compound, in its CoA-ester form (3-hydroxydecanoyl-CoA), is the product of the second reaction and the substrate for the third.
The metabolism of decanoyl-CoA to octanoyl-CoA within the mitochondrial matrix involves the following key steps[1]:
-
Dehydrogenation: Decanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond between the alpha and beta carbons to form trans-Δ²-decenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase catalyzes the stereospecific hydration of the double bond in trans-Δ²-decenoyl-CoA, yielding L-3-hydroxydecanoyl-CoA (the CoA ester of this compound)[2].
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) or short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) oxidizes L-3-hydroxydecanoyl-CoA to 3-ketodecanoyl-CoA, using NAD+ as an electron acceptor[3][4].
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves 3-ketodecanoyl-CoA, releasing a molecule of acetyl-CoA and octanoyl-CoA, which then re-enters the beta-oxidation spiral.
Deficiencies in the enzymes responsible for processing 3-hydroxyacyl-CoAs, such as LCHAD and SCHAD, lead to the accumulation of 3-hydroxy fatty acids, including this compound, in bodily fluids. This accumulation is a key diagnostic marker for these inherited metabolic disorders[5][6].
Quantitative Data
The concentration of 3-hydroxy fatty acids in biological fluids is a critical indicator of the status of the beta-oxidation pathway. The following tables summarize quantitative data for this compound and related compounds in plasma from healthy individuals and patients with relevant metabolic disorders.
Table 1: Plasma Concentrations of Free 3-Hydroxy Fatty Acids in Healthy Individuals
| Analyte | Median Concentration (μmol/L) | Range (μmol/L) |
| 3-Hydroxyhexanoic Acid (3-OH-C6) | 0.8 | 0.3 - 2.2 |
| 3-Hydroxyoctanoic Acid (3-OH-C8) | 0.4 | 0.2 - 1.0 |
| 3-Hydroxydecanoic Acid (3-OH-C10) | 0.3 | 0.2 - 0.6 |
| 3-Hydroxydodecanoic Acid (3-OH-C12) | 0.3 | 0.2 - 0.6 |
| 3-Hydroxytetradecanoic Acid (3-OH-C14) | 0.2 | 0.0 - 0.4 |
| 3-Hydroxyhexadecanoic Acid (3-OH-C16) | 0.2 | 0.0 - 0.5 |
Data from a study of 43 healthy subjects, obtained by stable isotope dilution gas chromatography-mass spectrometry (GC-MS)[5].
Table 2: Plasma 3-Hydroxy Fatty Acid Concentrations in Patients with LCHAD and SCHAD Deficiencies
| Analyte | LCHAD Deficiency | SCHAD Deficiency |
| 3-Hydroxydecanoic Acid (3-OH-C10) | Increased | Markedly Increased |
| 3-Hydroxydodecanoic Acid (3-OH-C12) | Increased | Markedly Increased |
| 3-Hydroxytetradecanoic Acid (3-OH-C14) | Markedly Increased | No significant increase |
| 3-Hydroxyhexadecanoic Acid (3-OH-C16) | Markedly Increased | No significant increase |
Qualitative summary based on findings from patients diagnosed with LCHAD and SCHAD deficiencies[5]. Specific quantitative values can vary significantly between patients.
Table 3: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate (L-3-hydroxyacyl-CoA) | Km (μM) | Vmax (μmol/min/mg) |
| C4 (3-Hydroxybutyryl-CoA) | 18.5 | 18.9 |
| C6 (3-Hydroxyhexanoyl-CoA) | 5.0 | 25.0 |
| C8 (3-Hydroxyoctanoyl-CoA) | 3.1 | 28.6 |
| C10 (3-Hydroxydecanoyl-CoA) | 2.9 | 25.0 |
| C12 (3-Hydroxydodecanoyl-CoA) | 2.5 | 18.5 |
| C14 (3-Hydroxytetradecanoyl-CoA) | 2.5 | 13.5 |
| C16 (3-Hydroxyhexadecanoyl-CoA) | 2.5 | 8.7 |
This data indicates that the enzyme is most active with medium-chain substrates[1].
Experimental Protocols
Accurate quantification of this compound and other 3-hydroxy fatty acids is crucial for both research and clinical diagnostics. The most common and robust method is stable isotope dilution gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Quantitative Analysis of Plasma Free 3-Hydroxy Fatty Acids by GC-MS
This protocol is based on a stable isotope dilution method, which provides high accuracy and precision[5][7][8].
1. Sample Preparation and Internal Standard Spiking:
-
To 500 μL of serum or plasma, add 10 μL of a 500 μM stable isotope internal standard mixture containing deuterated analogues of the 3-hydroxy fatty acids to be measured (C6-C16).
2. Hydrolysis (for total 3-hydroxy fatty acid measurement - optional):
-
For the determination of total (free and esterified) 3-hydroxy fatty acids, a duplicate sample is hydrolyzed with 500 μL of 10 M NaOH for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.
3. Acidification:
-
Acidify the samples with 6 M HCl. Use 125 μL for unhydrolyzed samples and 2 mL for hydrolyzed samples.
4. Extraction:
-
Extract the acidified samples twice with 3 mL of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.
5. Derivatization:
-
To the dried extract, add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
6. GC-MS Analysis:
-
Instrument: Agilent 5890 series II GC system with a HP-5MS capillary column, coupled to a mass selective detector.
-
Injection: Inject 1 μL of the derivatized sample.
-
GC Oven Program:
-
Initial temperature: 80°C for 5 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3.8°C/min.
-
Ramp 2: Increase to 290°C at a rate of 15°C/min.
-
Hold at 290°C for 6 minutes.
-
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring the characteristic [M-CH3]+ ions for each native and stable isotope-labeled 3-hydroxy fatty acid.
7. Quantification:
-
Calculate the concentration of each native 3-hydroxy fatty acid based on the ratio of its peak area to that of its corresponding stable isotope internal standard and the known concentration of the internal standard.
Protocol 2: Fatty Acid Oxidation Flux Assay in Cultured Fibroblasts
This assay measures the overall flux of fatty acid oxidation in cultured cells and can be used to identify defects in the pathway[9][10].
1. Cell Culture:
-
Culture patient or control skin fibroblasts to near confluence in T-25 flasks using standard cell culture media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
2. Substrate Incubation:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Incubate the cells with a reaction mixture containing a radiolabeled fatty acid substrate (e.g., [9,10-³H]-palmitic acid or [1-¹⁴C]-oleic acid) complexed to bovine serum albumin (BSA) in a serum-free medium.
3. Measurement of Oxidation Products:
-
After a defined incubation period (e.g., 2-4 hours), stop the reaction.
-
Measure the production of radiolabeled water (from ³H-labeled substrates) or acid-soluble metabolites (from ¹⁴C-labeled substrates), which are indicative of the rate of beta-oxidation.
4. Data Analysis:
-
Normalize the rate of fatty acid oxidation to the protein content of the cell lysate.
-
Compare the results from patient cells to those from control cells to identify potential deficiencies in the beta-oxidation pathway.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mitochondrial beta-oxidation of decanoyl-CoA.
Caption: GC-MS workflow for 3-hydroxy fatty acid analysis.
Conclusion
This compound is a fundamentally important intermediate in the catabolism of medium-chain fatty acids. Its concentration in biological fluids serves as a sensitive and specific biomarker for certain inborn errors of metabolism, particularly LCHAD and SCHAD deficiencies. The analytical methods detailed in this guide, especially stable isotope dilution GC-MS, provide the necessary precision for both clinical diagnosis and basic research into fatty acid oxidation. A thorough understanding of the metabolism of this compound and the methodologies to study it is essential for advancing our knowledge of metabolic diseases and developing novel therapeutic strategies.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. neurology.testcatalog.org [neurology.testcatalog.org]
- 10. Amsterdam UMC Locatie AMC - Oleate β-oxidation (flux assay) [amc.nl]
3-Hydroxycapric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical, physical, and biological properties of 3-hydroxycapric acid, a molecule of growing interest in therapeutic development.
Introduction
This compound, also known as 3-hydroxydecanoic acid, is a medium-chain fatty acid that has garnered increasing attention in the scientific community.[1] Historically recognized for its role as an intermediate in fatty acid metabolism and as a component of bacterial cell membranes, recent research has unveiled its potential as a signaling molecule with diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological functions and signaling pathways, with a particular focus on its potential applications in drug development.
Chemical and Physical Properties
This compound is a saturated fatty acid with a hydroxyl group at the third carbon position. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [1] |
| Molecular Weight | 188.26 g/mol | [1] |
| Melting Point | 75-77 °C | |
| Boiling Point | Not Available | |
| Water Solubility | 1.74 g/L | |
| pKa (Strongest Acidic) | 4.67 | |
| LogP | 2.6 | |
| Appearance | Solid | |
| Synonyms | 3-hydroxydecanoic acid, β-hydroxydecanoic acid, Myrmicacin | [1] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the study of this compound. This section details established protocols for its synthesis, purification, and analysis.
Synthesis of this compound
A green synthesis approach for (R)-3-hydroxy-decanoic acid has been reported, offering an environmentally friendly alternative to traditional chemical synthesis. One such method involves a seven-step pathway starting from cellulose-derived levoglucosenone, with key steps including Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, and cross-metathesis homologation. This method has been shown to produce (R)-3-hydroxyfatty acid chains with overall yields ranging from 24% to 36%.[2]
Purification of 3-Hydroxyalkanoic Acids
Purification of 3-hydroxyalkanoic acids, including this compound, can be achieved through various methods, often in the context of their production from bacterial polyhydroxyalkanoates (PHAs). A common procedure involves the following steps:
-
Cell Lysis and PHA Extraction: Bacterial cells containing PHAs are harvested and subjected to lysis to release the polymer granules.
-
Alkaline Hydrolysis: The extracted PHAs are hydrolyzed under alkaline conditions (e.g., using 0.5 M NaOH at 80°C for 2.5 hours) to convert the polymer into its monomeric 3-hydroxyalkanoic acid units.[3]
-
Acidic Precipitation: The solution is then acidified to precipitate the free 3-hydroxyalkanoic acids.
-
Solvent Extraction: The precipitated acids are dissolved in an organic solvent, such as ethyl acetate, and washed with water to remove impurities.
-
Chromatographic Purification: For higher purity, preparative reversed-phase column chromatography can be employed.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a widely used technique for the quantification of 3-hydroxy fatty acids. A typical protocol involves:
-
Sample Preparation: Biological samples (e.g., plasma, cell culture media) are subjected to hydrolysis to release both free and esterified 3-hydroxy fatty acids.
-
Extraction: The acidified sample is extracted with an organic solvent like ethyl acetate.
-
Derivatization: The hydroxyl and carboxyl groups of the fatty acids are derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a capillary column (e.g., HP-5MS), and detection is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
LC-MS/MS offers a sensitive and specific method for the analysis of 3-hydroxy fatty acids without the need for derivatization.
-
Sample Preparation: A simple protein precipitation and extraction with an organic solvent (e.g., acetonitrile) is often sufficient.
-
LC Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for separation.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic applications.
Anti-inflammatory, Anti-allergic, and Anti-pruritic Activities
Recent studies have highlighted the potential of 3-hydroxydecanoic acid in dermatology. It has been shown to possess anti-inflammatory, anti-allergic, and anti-pruritic properties in skin cells.[4][5] In murine macrophages, it inhibits the lipopolysaccharide (LPS)-induced inflammatory response by reducing the production of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[4] In mast cells, it suppresses degranulation and the release of histamine.[4][5] Furthermore, in human keratinocytes, it has been observed to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and itch sensation.[4][5]
Caption: Anti-inflammatory and anti-pruritic signaling of this compound.
Anti-tumor Immune Response
A groundbreaking study has identified 3-hydroxydodecanoic acid, a close structural analog of this compound, as a potent activator of the anti-tumor immune response.[6] This activity is mediated through the G-protein coupled receptor 84 (GPR84).[6] Activation of GPR84 by the 3-hydroxy fatty acid leads to enhanced infiltration and cytotoxicity of CD8+ T cells within the tumor microenvironment.[6] This discovery opens up new avenues for the development of novel cancer immunotherapies.
Caption: Anti-tumor immune response mediated by 3-hydroxy fatty acids via GPR84.
Plant Growth Regulation
In the realm of agriculture, 3-hydroxydecanoic acid has been identified as a natural plant growth regulator.[7] It modulates the auxin and gibberellin signaling pathways in plants like wheat, leading to enhanced root development and tiller formation, ultimately boosting crop yield.[7]
Other Biological Roles
-
Antimitotic Activity: this compound has been reported to inhibit mitotic progression.[1]
-
Fatty Acid Biosynthesis: It is an intermediate in the fatty acid biosynthesis pathway in humans.[8]
Conclusion and Future Directions
This compound is emerging from the background of metabolic intermediates to become a focal point of research for its significant and diverse biological activities. Its anti-inflammatory, anti-tumor, and plant growth-regulating properties highlight its potential for development in the pharmaceutical and agricultural sectors. The elucidation of its signaling pathways, particularly the interaction with GPR84 in mediating anti-tumor immunity, provides a solid foundation for targeted drug design. Future research should focus on further delineating the downstream signaling cascades, understanding its pharmacokinetic and pharmacodynamic profiles, and exploring its therapeutic efficacy in preclinical and clinical settings. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these endeavors.
References
- 1. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725) [hmdb.ca]
The Occurrence of 3-Hydroxycapric Acid in Natural Food Sources: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the natural food sources of 3-hydroxycapric acid (3-HDA), a medium-chain hydroxy fatty acid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its presence in foods, quantitative data, and the methodologies for its analysis.
Introduction
This compound, also known as 3-hydroxydecanoic acid, is a saturated fatty acid that has garnered interest for its potential biological activities. While it exists endogenously in various organisms, its presence in natural food sources is a key area of investigation for understanding its dietary intake and potential physiological effects. This guide synthesizes the current knowledge on the primary natural food sources of 3-HDA, focusing on royal jelly and products of microbial fermentation.
Natural Food Sources of this compound
Current scientific literature identifies two primary categories of natural food products containing this compound: bee products and fermented foods. While detected in some animal tissues, the data is not quantified.
Royal Jelly and Honey
Royal jelly, a secretion from the glands of worker honeybees, is a significant source of unique fatty acids, including this compound. It is considered a minor yet consistent component of the lipid fraction of royal jelly. Honey, particularly certain types, has also been found to contain this compound, likely originating from the royal jelly fed to bee larvae.
Fermented Foods
Certain lactic acid bacteria, notably Lactobacillus plantarum, are known to produce 3-hydroxy fatty acids, including 3-hydroxydecanoic acid, as metabolic byproducts during fermentation. This suggests that various fermented food products could be potential dietary sources of this compound.
Quantitative Analysis of this compound in Foods
The concentration of this compound varies depending on the food source. The following tables summarize the available quantitative data from scientific studies.
Table 1: Concentration of this compound in Royal Jelly
| Food Source | Concentration of this compound | Reference |
| Royal Jelly | 7.43% of total fatty acids | [1] |
Table 2: Concentration of this compound in Honey
| Food Source | Concentration of this compound (µg/g) | Reference |
| Genuine Honeydew Honey | 23.8 - 40.8 | [2] |
| Heather Honey | 18.2 - 48.5 | [2] |
| Sugar-Adulterated "Herbal Honeys" | 27.0 - 48.4 | [2] |
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples and is applicable to food matrices with appropriate modifications.[3][4]
4.1.1 Sample Preparation and Extraction
-
Homogenization: Homogenize the food sample (e.g., royal jelly, honey, fermented food) in a suitable solvent.
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-hydroxydecanoic acid) to the homogenized sample for accurate quantification.[3]
-
Hydrolysis (for total fatty acid analysis): For the determination of total this compound (both free and esterified), subject the sample to alkaline hydrolysis (e.g., using 10 M NaOH) followed by acidification (e.g., with 6 M HCl).[3] For free this compound analysis, omit the hydrolysis step and proceed directly to acidification.[3]
-
Liquid-Liquid Extraction: Extract the acidified sample with an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery of the analyte.[3]
-
Drying: Dry the pooled organic extracts under a stream of nitrogen gas at a controlled temperature (e.g., 37°C).[3]
4.1.2 Derivatization
To increase volatility and improve chromatographic separation, the extracted this compound must be derivatized.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to the dried extract.[3]
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[3]
4.1.3 GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.[3]
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is typically used.
-
Acquisition Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized this compound and the internal standard.[3]
-
-
Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.[3]
Biosynthetic Pathways
The production of this compound in its natural food sources involves specific metabolic pathways.
Biosynthesis in Honeybees (Royal Jelly)
In honeybees, the synthesis of fatty acids in the mandibular glands is a crucial process for the production of royal jelly. While the specific pathway for this compound is not fully elucidated, it is understood to be part of the general fatty acid metabolism, which involves fatty acid synthesis and subsequent modification through processes like β-oxidation.[5]
Plausible biosynthetic pathway of this compound in honeybees.
Biosynthesis in Lactobacillus plantarum (Fermented Foods)
Lactobacillus plantarum can produce 3-hydroxy fatty acids as part of its cellular fatty acid metabolism. The pathway likely involves the diversion of intermediates from the fatty acid biosynthesis cycle.
Proposed biosynthetic pathway of this compound in Lactobacillus plantarum.
Conclusion
This technical guide provides a consolidated resource for understanding the natural occurrence of this compound in food. Royal jelly and certain fermented foods stand out as the most significant dietary sources. The provided experimental protocol for GC-MS analysis offers a robust framework for the quantification of this compound in various food matrices. The illustrative diagrams of the biosynthetic pathways in honeybees and Lactobacillus plantarum offer insights into the metabolic origins of this compound. Further research is warranted to explore a wider range of foods for the presence of this and other hydroxy fatty acids and to fully elucidate their biosynthetic pathways and physiological significance.
References
- 1. Fatty Acid Composition of Royal Jelly [spkx.net.cn]
- 2. Determination of royal jelly acids in honey [agris.fao.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxycapric Acid: An Endogenous Human Metabolite at the Crossroads of Metabolism and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) is a medium-chain hydroxylated fatty acid that serves as an intermediate in the beta-oxidation of fatty acids in humans.[1] Endogenously produced within the mitochondria, this metabolite is normally present in human blood plasma, urine, and feces.[1] Beyond its role in fatty acid metabolism, recent research has unveiled its function as a signaling molecule, acting as a ligand for G protein-coupled receptors (GPCRs), thereby implicating it in inflammatory and immune responses. This guide provides a comprehensive overview of this compound, focusing on its metabolic origins, physiological concentrations, analytical quantification, and its role in cellular signaling pathways.
Metabolism and Physiological Significance
This compound is a product of the third step in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. Its formation is catalyzed by a medium-chain-specific 3-hydroxyacyl-CoA dehydrogenase. As an intermediate, its concentration in healthy individuals is typically low. However, in certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, there is an accumulation of medium- and long-chain 3-hydroxymonocarboxylic acids in the plasma.[1]
Beyond its metabolic role, this compound has been identified as an agonist for two G protein-coupled receptors: GPR84 and Hydroxycarboxylic Acid Receptor 3 (HCA3).[2] This dual receptor activity places this compound at the interface of metabolic status and immune cell regulation, with GPR84 activation generally leading to pro-inflammatory responses and HCA3 activation being associated with anti-inflammatory effects.
Quantitative Data
The quantification of this compound in human biological fluids is essential for understanding its physiological and pathological roles. While specific concentration data for this compound is limited, studies on medium-chain 3-hydroxy fatty acids provide valuable insights.
| Analyte Category | Biological Matrix | Condition | Concentration Range (µmol/L) | Analytical Method |
| Medium-Chain 3-Hydroxy Fatty Acids (C6-C12) | Serum/Plasma | Healthy Individuals | Not explicitly defined, but generally low | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Medium-Chain 3-Hydroxy Fatty Acids (C6-C12) | Serum/Plasma | Hyperketotic Individuals | Elevated compared to healthy individuals | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Medium-Chain 3-Hydroxy Fatty Acids (C6-C12) | Serum/Plasma | LCHAD/SCHAD Deficiency | Significantly elevated | Gas Chromatography-Mass Spectrometry (GC-MS) |
| 3-Hydroxydecanoic Acid | Urine | Children with elevated 3-hydroxy dicarboxylic acids | Detected, but not quantified | Not specified |
| This compound | Cerebrospinal Fluid (CSF) | Healthy/Diseased | No quantitative data found in the conducted research | - |
Note: The concentrations for medium-chain 3-hydroxy fatty acids are presented as a range and are indicative of the class of molecules rather than specifically this compound.
Experimental Protocols
Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.
1. Sample Preparation: a. To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound). b. Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acid group. c. Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases. d. Collect the organic layer and repeat the extraction process on the aqueous layer to ensure complete recovery. e. Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization: a. To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and carboxyl groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters, respectively. b. Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Injection: Splitless injection of 1-2 µL of the derivatized sample.
- Oven Temperature Program: An initial temperature of ~80°C, held for a few minutes, followed by a temperature ramp to ~300°C.
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the this compound TMS derivative and the internal standard.
4. Data Analysis: a. Identify the this compound derivative peak based on its retention time and characteristic mass fragments. b. Quantify the analyte by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its biological effects by activating GPR84 and HCA3, which triggers distinct downstream signaling cascades.
Caption: GPR84 signaling cascade initiated by this compound.
Caption: HCA3 signaling pathway upon activation by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on cellular signaling.
Caption: Experimental workflow for studying cellular responses to this compound.
Conclusion
This compound is an emerging endogenous metabolite with multifaceted roles in human physiology. As an intermediate in fatty acid beta-oxidation, its levels can be indicative of metabolic health and disease. Furthermore, its function as a signaling molecule through GPR84 and HCA3 highlights its potential as a modulator of inflammatory and immune processes. Further research into the precise quantification of this compound in various tissues and a deeper understanding of its receptor-mediated signaling will be crucial for elucidating its full therapeutic potential in metabolic and inflammatory diseases. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to advance our knowledge of this intriguing endogenous metabolite.
References
Enzymatic Regulation of 3-Hydroxycapric Acid Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic regulation of 3-hydroxycapric acid (3-HCA) production, a key precursor for the biosynthesis of rhamnolipid biosurfactants, particularly in the bacterium Pseudomonas aeruginosa. This document details the core biosynthetic pathways, the intricate regulatory networks governing its synthesis, and detailed experimental protocols for its study.
Core Biosynthetic Pathway of this compound Precursors
The primary route for the synthesis of the dimeric lipid component of rhamnolipids, β-hydroxydecanoyl-β-hydroxydecanoate, involves the diversion of intermediates from the fatty acid synthesis type II (FASII) pathway. The key enzyme in this process is RhlA, which exhibits a high degree of substrate specificity.
Key Enzymes in 3-HCA Precursor Biosynthesis:
| Enzyme | Gene | Function | Substrate Specificity |
| RhlA | rhlA | Catalyzes the formation of β-hydroxydecanoyl-β-hydroxydecanoate from two molecules of β-hydroxydecanoyl-ACP.[1][2] | Highest activity with β-hydroxydecanoyl-ACP (C10). Activity sharply decreases with shorter (C8) or longer (C12) chain lengths.[1] |
| PhaG | phaG | (R)-3-hydroxyacyl-ACP:CoA transacylase. Proposed to divert 3-hydroxyacyl-ACPs from fatty acid biosynthesis to provide precursors for polyhydroxyalkanoate (PHA) and potentially rhamnolipid synthesis.[3][4] | Broad substrate specificity for medium-chain-length 3-hydroxyacyl-ACPs.[3] |
Biosynthetic Workflow:
The synthesis of the 3-HCA precursor is intricately linked to the bacterial fatty acid synthesis cycle. RhlA acts as a crucial branching point, redirecting the 3-hydroxydecanoyl-ACP intermediate away from fatty acid elongation and towards rhamnolipid biosynthesis.
References
- 1. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [experts.esf.edu]
- 4. A new metabolic link between fatty acid de novo synthesis and polyhydroxyalkanoic acid synthesis. The PHAG gene from Pseudomonas putida KT2440 encodes a 3-hydroxyacyl-acyl carrier protein-coenzyme a transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Landscape of 3-Hydroxycapric Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycapric acid, a medium-chain 3-hydroxy fatty acid, is a critical intermediate in fatty acid metabolism. Its cellular synthesis is not attributed to a single, dedicated pathway but rather occurs as a transient step within the catabolic process of fatty acid β-oxidation. This process is compartmentalized within two key organelles: the mitochondria and peroxisomes. Understanding the precise subcellular localization of its formation is crucial for research into metabolic regulation, inborn errors of metabolism, and the development of novel therapeutics targeting fatty acid oxidation pathways. This guide provides a comprehensive overview of the cellular and molecular machinery responsible for the synthesis of this compound, detailing the enzymatic reactions, their subcellular locations, and the experimental methodologies used for their study.
Cellular Hubs of this compound Formation
The synthesis of this compound, or more accurately its activated form, 3-hydroxydecanoyl-CoA, is an integral step in the β-oxidation of fatty acids. This catabolic spiral systematically shortens long-chain fatty acids, and the 10-carbon 3-hydroxy intermediate is formed during the breakdown of fatty acids with a chain length of 12 carbons or more. Both mitochondria and peroxisomes house β-oxidation pathways, and consequently, both are sites of 3-hydroxydecanoyl-CoA synthesis[1].
Mitochondrial β-Oxidation
Mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids to generate acetyl-CoA, which then enters the citric acid cycle for ATP production. The enzymes responsible for the β-oxidation of long-chain fatty acids are organized into a membrane-bound complex known as the mitochondrial trifunctional protein (MTP). For medium and short-chain fatty acids, the enzymes are soluble in the mitochondrial matrix.
The formation of 3-hydroxydecanoyl-CoA in the mitochondria occurs during the third step of the β-oxidation of a 12-carbon fatty acid (lauryl-CoA) or longer chains. The key enzyme in this step is 3-hydroxyacyl-CoA dehydrogenase (HADH) [1][2].
Peroxisomal β-Oxidation
Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some dicarboxylic acids[3]. Unlike mitochondria, peroxisomal β-oxidation is not directly coupled to ATP synthesis via a respiratory chain[1]. The shortened fatty acyl-CoAs are subsequently transported to the mitochondria for complete oxidation.
Similar to the mitochondrial pathway, peroxisomal β-oxidation involves a 3-hydroxyacyl-CoA dehydrogenase activity, which can be part of a multifunctional enzyme[4][5]. This enzyme catalyzes the formation of 3-hydroxyacyl-CoA intermediates, including 3-hydroxydecanoyl-CoA, from longer fatty acid chains.
Quantitative Data on Enzyme Activity
| Table 1: Specific Activity of 3-Hydroxyacyl-CoA Dehydrogenase in Rat Kidney Nephron Segments | |
| Nephron Segment | 3-Hydroxyacyl-CoA Dehydrogenase Activity (mol/kg dry wt/h) |
| Glomeruli | 1.8 ± 0.2 |
| Proximal Convoluted Tubule | 10.5 ± 0.5 |
| Proximal Straight Tubule | 11.2 ± 0.6 |
| Cortical Thick Ascending Limb | 10.1 ± 0.7 |
| Medullary Thick Ascending Limb | 9.8 ± 0.8 |
| Distal Convoluted Tubule | 10.8 ± 0.9 |
| Cortical Collecting Duct | 2.5 ± 0.3 |
| Medullary Collecting Duct | 1.9 ± 0.2 |
| (Data adapted from Le Hir, M., & Dubach, U. C. (1982). Peroxisomal and mitochondrial beta-oxidation in the rat kidney. The activity of 3-hydroxyacyl-CoA dehydrogenase is primarily attributed to the mitochondrial pathway and is distributed along cortical proximal and distal segments[6].) |
| Table 2: Relative Distribution of β-Oxidation Enzyme Activities in Rat Liver Subcellular Fractions | ||
| Enzyme | Mitochondrial Fraction (%) | Peroxisomal Fraction (%) |
| Acyl-CoA Oxidase | ~5 | ~95 |
| Enoyl-CoA Hydratase | ~70 | ~30 |
| 3-Hydroxyacyl-CoA Dehydrogenase | ~85 | ~15 |
| Thiolase | ~80 | ~20 |
| (This table presents a generalized representation based on multiple studies of fatty acid β-oxidation enzyme distribution. The majority of 3-hydroxyacyl-CoA dehydrogenase activity is localized to the mitochondria[6][7].) |
Signaling Pathways and Logical Relationships
While this compound itself is primarily an intermediate, other 3-hydroxy fatty acids have been shown to possess signaling properties. For instance, the short-chain 3-hydroxybutyrate (B1226725) can act as a ligand for G-protein coupled receptors (GPCRs) like HCAR2 and FFAR3 and can also inhibit histone deacetylases (HDACs), thereby influencing gene expression[8]. In plants, medium-chain 3-hydroxy fatty acids, including (R)-3-hydroxydecanoic acid, have been identified as potent elicitors of immune responses[9]. This suggests that under conditions of metabolic stress or in specific cellular contexts, 3-hydroxy fatty acids may escape the β-oxidation pathway and act as signaling molecules.
Logical Workflow for Investigating Cellular Localization
Caption: Workflow for the isolation and analysis of subcellular organelles to determine the localization of this compound synthesis.
Potential Signaling Pathway of 3-Hydroxy Fatty Acids
Caption: Hypothetical signaling pathways for 3-hydroxy fatty acids based on known activities of related molecules.
Experimental Protocols
Protocol for Subcellular Fractionation to Isolate Mitochondria and Peroxisomes
This protocol is adapted from standard cell fractionation procedures and is suitable for mammalian liver tissue.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Density gradient medium (e.g., Percoll or OptiPrep)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Tissue Preparation: Perfuse the liver with ice-cold saline to remove blood. Mince approximately 2-3 grams of fresh liver tissue in 10 volumes of ice-cold homogenization buffer.
-
Homogenization: Homogenize the minced tissue using a loose-fitting Dounce homogenizer with 5-10 gentle strokes.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 3,000 x g for 10 minutes to obtain a crude mitochondrial pellet.
-
Transfer the resulting supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes to obtain a light mitochondrial fraction containing peroxisomes.
-
-
Density Gradient Ultracentrifugation for Mitochondria:
-
Resuspend the crude mitochondrial pellet in homogenization buffer.
-
Layer the suspension onto a pre-formed continuous Percoll gradient (e.g., 20-40%).
-
Centrifuge at 60,000 x g for 30 minutes at 4°C.
-
Carefully aspirate the band corresponding to mitochondria.
-
-
Density Gradient Ultracentrifugation for Peroxisomes:
-
Resuspend the light mitochondrial fraction pellet in homogenization buffer.
-
Layer the suspension onto a pre-formed continuous OptiPrep gradient (e.g., 15-35%).
-
Centrifuge at 100,000 x g for 60-90 minutes at 4°C.
-
Carefully aspirate the band corresponding to peroxisomes.
-
-
Washing and Storage: Wash the isolated organelle fractions with homogenization buffer and centrifuge to pellet. Resuspend in a suitable buffer for downstream analysis and determine the protein concentration. Store at -80°C.
Protocol for LC-MS/MS Analysis of 3-Hydroxydecanoyl-CoA
This protocol provides a general framework for the detection and quantification of 3-hydroxydecanoyl-CoA in isolated organelle fractions.
Materials:
-
Isolated mitochondrial and peroxisomal fractions
-
Acetonitrile (B52724) with 0.1% formic acid
-
Internal standard (e.g., deuterated 3-hydroxydecanoyl-CoA)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of the isolated organelle fraction (containing a known amount of protein), add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 3-hydroxydecanoyl-CoA and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-hydroxydecanoyl-CoA.
-
Quantify the amount of 3-hydroxydecanoyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the protein concentration of the organelle fraction.
-
Conclusion
The synthesis of this compound is intrinsically linked to the catabolic process of fatty acid β-oxidation and is therefore localized to both mitochondria and peroxisomes. While mitochondria exhibit a higher overall capacity for β-oxidation and thus for the generation of 3-hydroxyacyl-CoA intermediates, peroxisomes play a crucial role in the initial breakdown of very-long-chain fatty acids, which also leads to the formation of medium-chain intermediates like 3-hydroxydecanoyl-CoA. The experimental protocols detailed in this guide provide a robust framework for the subcellular localization and quantification of this important metabolic intermediate. Further research into the potential signaling roles of medium-chain 3-hydroxy fatty acids in mammals is warranted and may reveal novel regulatory functions for these molecules in health and disease.
References
- 1. sciencecodons.com [sciencecodons.com]
- 2. Two mitochondrial 3-hydroxyacyl-CoA dehydrogenases in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Partial purification and characterization of the mitochondrial and peroxisomal isozymes of enoyl-coenzyme a hydratase from germinating pea seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal and mitochondrial beta-oxidation in the rat kidney: distribution of fatty acyl-coenzyme A oxidase and 3-hydroxyacyl-coenzyme A dehydrogenase activities along the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyacyl-CoA epimerase is a peroxisomal enzyme and therefore not involved in mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of 3-Hydroxycapric Acid Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid (3-HCA), a medium-chain 3-hydroxy fatty acid, is a fascinating molecule that sits (B43327) at the crossroads of primary and specialized metabolism across the domains of life. Initially identified as an intermediate in the ubiquitous fatty acid β-oxidation pathway, recent research has unveiled its roles in specialized biosynthetic pathways and as a signaling molecule. This technical guide provides a comprehensive overview of the evolutionary conservation of 3-HCA pathways, with a focus on its biosynthesis, degradation, and signaling functions. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in lipidomics, metabolic engineering, and drug development.
Biosynthesis and Degradation of this compound: An Evolutionary Perspective
The presence of 3-HCA and its metabolic pathways is a testament to the evolutionary conservation of core metabolic processes, alongside the diversification of specialized biochemical functions. Two primary pathways contribute to the cellular pool of 3-HCA: the universally conserved fatty acid β-oxidation pathway and specialized hydroxylation pathways.
Fatty Acid β-Oxidation: A Conserved Hub of 3-HCA Metabolism
In both prokaryotes and eukaryotes, the breakdown of fatty acids for energy production occurs via the β-oxidation spiral. In eukaryotes, this process is primarily located in the mitochondria, with a modified version also occurring in peroxisomes[1][2][3][4][5]. In prokaryotes, β-oxidation takes place in the cytosol[4]. 3-Hydroxyacyl-CoA, the activated form of 3-HCA, is a key intermediate in this cycle.
The core enzymatic steps of mitochondrial β-oxidation are highly conserved:
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons of the fatty acyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group to a keto group, forming 3-ketoacyl-CoA. This step is a primary source of 3-hydroxyacyl-CoAs, including the precursor to 3-HCA.
-
Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
The evolutionary history of the enzymes involved in β-oxidation, particularly the acyl-CoA dehydrogenases, suggests an ancient origin, with evidence of gene duplication and lateral gene transfer events shaping the diversity of these enzymes across different life forms[3]. Phylogenetic analyses of peroxisomal β-oxidation enzymes support a "mitochondria-first" model of eukaryotic cell evolution, suggesting that peroxisomal β-oxidation evolved after the acquisition of mitochondria[6].
Specialized Hydroxylation Pathways
Beyond its role as a metabolic intermediate, 3-HCA can also be synthesized through the direct hydroxylation of fatty acids by specialized enzymes. These pathways are particularly prominent in bacteria and plants and represent an evolutionary divergence from the primary metabolic route.
-
Fatty Acid Hydratases (FAHs): These enzymes, found predominantly in bacteria, catalyze the addition of a water molecule across a double bond of an unsaturated fatty acid to form a hydroxy fatty acid[7]. While the primary substrates are often longer-chain unsaturated fatty acids, the substrate promiscuity of some FAHs could potentially lead to the formation of 3-HCA from a corresponding unsaturated precursor.
-
Cytochrome P450 Monooxygenases (CYPs): This vast and diverse superfamily of enzymes is involved in the oxidation of a wide range of substrates, including fatty acids. In plants, specific CYP families, such as the CYP86 clan, are known to be fatty acid ω-hydroxylases[8][9]. While ω-hydroxylation is the primary activity, some CYPs exhibit regioselectivity for other positions on the fatty acid chain, and it is plausible that specific CYPs could catalyze the 3-hydroxylation of capric acid. Phylogenetic analysis of CYP enzymes reveals a complex evolutionary history with significant diversification in substrate specificity[8][10].
Quantitative Data on this compound Distribution
Quantifying the levels of 3-HCA across different species and tissues is crucial for understanding its physiological roles. However, comprehensive comparative data remains limited. The following table summarizes the available information on the presence and concentration of 3-hydroxy fatty acids, including 3-HCA, in various biological systems.
| Biological System | Species/Tissue | Compound | Concentration/Abundance | Reference(s) |
| Bacteria | Pseudomonas aeruginosa | 3-Hydroxy-C12:0 in LPS | Varies with culture temperature | [11] |
| Mycobacterium spp. | Various 3-hydroxy fatty acids (C14-C28) | Present (qualitative) | [12] | |
| Plants | Arabidopsis thaliana | 3-Hydroxytetradecanoic acid | Reduced in mtFAS mutants | [13] |
| Transgenic Arabidopsis thaliana | Hydroxy fatty acids (18:1-OH, 18:2-OH) | 17-30% of total seed lipids | [14][15][16] | |
| Insects | Gryllus bimaculatus (Cricket) | Various fatty acids in hemolymph | Proportions change with AKH signaling | [17] |
| Mammals | Human | This compound in blood plasma | Normally occurring intermediate | [18] |
| Human | 3-Hydroxy fatty acids in serum/plasma | Measured for disease diagnosis | [19] |
Signaling Pathways of this compound
Recent evidence suggests that 3-HCA and related medium-chain 3-hydroxy fatty acids are not merely metabolic intermediates but also act as signaling molecules in various organisms.
Plant Immunity: The LORE Receptor Pathway
In the model plant Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids, including 3-hydroxydecanoic acid (a close analog of 3-HCA), are recognized as microbe-associated molecular patterns (MAMPs). This recognition triggers pattern-triggered immunity (PTI), a crucial first line of defense against pathogens. The signaling pathway involves:
-
Recognition: 3-Hydroxy fatty acids are perceived by the cell-surface receptor kinase LORE (Lipooligosaccharide-specific Reduced Elicitation).
-
Signal Transduction: Binding of the 3-hydroxy fatty acid to LORE activates its kinase domain, initiating a downstream signaling cascade that leads to the production of reactive oxygen species (ROS) and the expression of defense-related genes.
Fatty Acid Signaling in Insects
In insects, fatty acids and their derivatives play crucial roles in energy metabolism, development, and chemical communication. While specific signaling pathways for 3-HCA have not been elucidated, general fatty acid signaling mechanisms provide a framework for future investigation.
-
Gustatory Perception: In Drosophila melanogaster, fatty acids are detected by gustatory neurons, and this taste perception is dependent on the phospholipase C (PLC) signaling pathway[20]. This suggests that insects can sense and respond to dietary fatty acids.
-
Hormonal Regulation: Adipokinetic hormone (AKH) is a key regulator of lipid mobilization in insects. AKH signaling influences the composition of fatty acids in the hemolymph, indicating a tight regulation of fatty acid profiles for physiological needs[17].
-
G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of receptors involved in transducing extracellular signals in insects[5][18][21][22][23]. It is plausible that specific GPCRs could be involved in recognizing 3-HCA or other fatty acids, initiating downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-HCA pathways.
Quantification of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples[19].
1. Sample Preparation and Internal Standard Spiking:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix (containing deuterated analogs of the 3-hydroxy fatty acids of interest).
-
For total 3-hydroxy fatty acid content (free and esterified), hydrolyze a duplicate sample with 500 µL of 10 M NaOH for 30 minutes at 37°C before adding the internal standards.
2. Extraction:
-
Acidify the samples with 6 M HCl.
-
Extract the lipids twice with 3 mL of ethyl acetate.
-
Dry the combined organic phases under a stream of nitrogen at 37°C.
3. Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use an appropriate temperature program, for example: initial oven temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the characteristic fragment ions for each 3-hydroxy fatty acid TMS derivative and its corresponding internal standard.
Measurement of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This spectrophotometric assay measures the activity of HADH by monitoring the oxidation of NADH[24][25][26].
1. Reagents:
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
Substrate solution: 5.4 mM S-acetoacetyl-CoA in assay buffer.
-
NADH solution: 6.4 mM NADH in assay buffer (prepare fresh).
-
Enzyme solution: Dilute the enzyme preparation in cold assay buffer to a concentration of 0.2 - 0.7 units/mL.
2. Assay Procedure:
-
In a cuvette, combine 2.80 mL of assay buffer, 0.05 mL of S-acetoacetyl-CoA solution, and 0.05 mL of NADH solution.
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Determine the maximum linear rate of absorbance change per minute.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic NADH oxidation.
3. Calculation of Activity:
-
One unit of HADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to L-3-hydroxybutyryl-CoA per minute under the specified conditions.
-
The activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Conclusion and Future Directions
The study of this compound pathways reveals a fascinating interplay between conserved core metabolism and the evolution of specialized biochemical functions. While the role of 3-HCA as an intermediate in β-oxidation is well-established across all domains of life, its functions as a signaling molecule are only beginning to be understood. The discovery of the LORE receptor in plants has provided a concrete example of a 3-hydroxy fatty acid signaling pathway, opening up new avenues for research into plant-microbe interactions and crop protection.
For researchers in drug development, the enzymes of the β-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase, represent potential targets for modulating fatty acid metabolism in various diseases. Furthermore, the signaling roles of 3-HCA and its analogs in different organisms suggest that these molecules could be explored as novel therapeutic agents or as leads for the development of new drugs.
Future research should focus on:
-
Expanding Quantitative Data: A more comprehensive and comparative analysis of 3-HCA concentrations in a wider range of organisms and tissues is needed to better understand its physiological significance.
-
Elucidating Signaling Pathways: The identification of receptors and downstream signaling components for 3-HCA in animals, particularly in insects and mammals, will be a major step forward.
-
Exploring Biosynthetic Diversity: Further investigation into the diversity and substrate specificity of fatty acid hydroxylating enzymes in various organisms may reveal novel pathways for the production of 3-HCA and other valuable hydroxy fatty acids.
This technical guide provides a solid foundation for researchers interested in the evolutionary conservation and diverse functions of this compound pathways. The provided data, protocols, and pathway visualizations are intended to facilitate further exploration in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders | Annual Reviews [annualreviews.org]
- 3. mdpi.com [mdpi.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Production of G protein‐coupled receptors in an insect‐based cell‐free system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cs.ucsb.edu [cs.ucsb.edu]
- 9. youtube.com [youtube.com]
- 10. Phylogenetic analysis of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced production of hydroxy fatty acids in Arabidopsis seed through modification of multiple gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Adipokinetic hormone signaling determines dietary fatty acid preference through maintenance of hemolymph fatty acid composition in the cricket Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Drosophila fatty acid taste signals through the PLC pathway in sugar-sensing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. G-protein-coupled receptors in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development | Semantic Scholar [semanticscholar.org]
- 24. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Quantification of 3-Hydroxycapric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid (3-OH C10:0), a medium-chain 3-hydroxy fatty acid, is an endogenous metabolite found in human blood plasma. It serves as an intermediate in the beta-oxidation of fatty acids.[1][2] Elevated levels of 3-hydroxy fatty acids in biological fluids can be indicative of certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1] Furthermore, this compound has been identified as an agonist for G protein-coupled receptors HCA3 and GPR84, suggesting its involvement in cellular signaling pathways related to metabolism and immune function. It has also been noted for its antimitotic properties. Given its clinical and cellular relevance, a robust and sensitive analytical method for the accurate quantification of this compound in biological samples is essential for both clinical diagnostics and research.
This application note details a validated method for the quantification of this compound in plasma and serum using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
Experimental Protocol
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological fluids.
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound)
-
Ethyl acetate, HPLC grade
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (B78521) (NaOH), 10 M
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Nitrogen gas, high purity
-
Glass test tubes and autosampler vials
2. Sample Preparation
-
Sample Collection: Collect 500 µL of serum or plasma.
-
Internal Standard Spiking: Add 10 µL of a 500 µM stable isotope-labeled internal standard solution to each sample.
-
(Optional) Hydrolysis for Total this compound: For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH to the sample and incubate for 30 minutes at room temperature. This step is omitted for the analysis of free this compound.
-
Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.
-
Liquid-Liquid Extraction: Extract the acidified sample twice with 3 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Drying: Carefully transfer the upper organic layer to a clean glass test tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Derivatization: To the dried residue, add 100 µL of BSTFA + 1% TMCS. Cap the tube tightly and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 5890 series II system or equivalent.
-
Mass Spectrometer: Agilent 5972 series Mass Selective Detector or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase at 3.8°C/min to 200°C.
-
Ramp 2: Increase at 15°C/min to 290°C, hold for 6 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantitative Data
The following table summarizes the key quantitative parameters for the GC-MS analysis of the di-trimethylsilyl (2TMS) derivative of this compound. The mass spectral data is based on published spectra of 3-hydroxydecanoic acid 2TMS. The validation parameters are representative values for this type of assay.
| Parameter | Value |
| Analyte | This compound (as 2TMS derivative) |
| Estimated Retention Time | ~18 - 22 min |
| Molecular Ion (M+) | m/z 332 |
| Quantification Ion | m/z 233 |
| Qualifier Ions | m/z 317, 201 |
| Internal Standard Ion | m/z 235 (for ¹³C-labeled standard) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µmol/L |
| Limit of Quantification (LOQ) | ~0.15 µmol/L |
Note: The retention time is an estimation based on the elution order of similar 3-hydroxy fatty acids. Actual retention times may vary depending on the specific instrument and chromatographic conditions.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: HCA3 receptor signaling initiated by this compound.
References
Application Note: Quantitative Analysis of 3-Hydroxycapric Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid, is a medium-chain hydroxy fatty acid. It is a naturally occurring intermediate in the beta-oxidation of fatty acids within the mitochondria.[1][2] The accumulation of 3-hydroxymonocarboxylic acids in plasma can be indicative of certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] Given its role as a biomarker for metabolic pathways, a robust and sensitive analytical method is crucial for its accurate quantification in biological samples. This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.
Principle of the Method
This method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using a reversed-phase C18 column. The analyte is then detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). This approach ensures high selectivity and sensitivity for the quantification of this compound in complex biological matrices such as plasma or milk.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards: this compound standard
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Additives: Formic acid
-
Sample Matrices: Human plasma, cow's milk, or other relevant biological fluids
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from approximately 1 ng/mL to 800 ng/mL.[3]
Sample Preparation Protocol
A simple protein precipitation protocol is used for sample extraction.[3][4]
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold methanol (containing an internal standard if available).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a new tube.
-
Add 200 µL of water to the supernatant.[3]
-
Vortex briefly and transfer the final mixture to an LC-MS vial for analysis.
LC-MS/MS Instrumental Conditions
The analysis is performed on an LC-MS/MS system. The following tables summarize the instrumental parameters, which are adapted from established methods for hydroxy fatty acids.[3]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Halo C18 (2.7 µm, 90 Å, 0.5 x 50 mm) or equivalent |
| Mobile Phase A | Acetonitrile/Isopropanol (80/20, v/v) with 0.01% Formic Acid |
| Mobile Phase B | Water with 0.01% Formic Acid |
| Flow Rate | 55 µL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 5°C |
| Gradient Elution | 0-0.5 min, 5% B; 0.5-8.0 min, ramp to 98% B; 8.0-8.5 min, hold at 98% B; 8.6-10.0 min, return to 5% B and equilibrate |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 187.13 [M-H]⁻ (Exact mass of deprotonated molecule)[3] |
| Product Ions (Q3) | To be optimized by infusing standard; typical fragments involve loss of water and carboxyl group. |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Data Presentation and Method Performance
The method was validated for linearity, sensitivity, accuracy, and precision. The quantitative data presented below are typical performance characteristics for the analysis of hydroxy fatty acids using LC-MS/MS.[3][4]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 800 ng/mL[3] |
| Correlation Coefficient (R²) | > 0.995[3] |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL[3] |
| Intra-day Precision (%CV) | 5.0% - 12.0%[4] |
| Inter-day Precision (%CV) | 5.0% - 12.0%[4] |
| Accuracy (Recovery) | 80.8% - 109.4%[3] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound from sample receipt to final data acquisition.
Caption: Workflow for this compound Analysis.
Biological Pathway Context
This compound is an intermediate metabolite in the mitochondrial beta-oxidation pathway of fatty acids. An enzymatic deficiency in this pathway can lead to its accumulation.
Caption: Role of this compound in Fatty Acid Beta-Oxidation.
References
Application Note and Protocol for the Extraction of 3-Hydroxycapric Acid from Plasma
Introduction
3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid or 3-OH C10:0) is a medium-chain 3-hydroxy fatty acid. The analysis of 3-hydroxy fatty acids in plasma or serum is crucial for the diagnosis and monitoring of inherited disorders of mitochondrial fatty acid β-oxidation.[1][2] This application note provides a detailed protocol for the extraction of this compound from human plasma for quantitative analysis, primarily by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Principle
This protocol describes a liquid-liquid extraction procedure for the isolation of 3-hydroxy fatty acids from plasma. To differentiate between free and total concentrations, an optional alkaline hydrolysis step is included to release conjugated 3-hydroxy fatty acids. For GC-MS analysis, the extracted and hydrolyzed fatty acids are derivatized to their more volatile trimethylsilyl (B98337) (TMS) esters. Stable isotope-labeled internal standards are utilized to ensure accurate quantification.
Materials and Reagents
-
Plasma: Human plasma collected in EDTA or heparin tubes.
-
Internal Standards: Stable isotope-labeled 3-hydroxy fatty acid standards (e.g., deuterated analogs).
-
Solvents:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Acetonitrile (HPLC grade)[3]
-
-
Reagents for Hydrolysis and Acidification:
-
Sodium hydroxide (B78521) (NaOH), 10 M solution
-
Hydrochloric acid (HCl), 6 M solution
-
-
Derivatization Reagents (for GC-MS):
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
-
Other:
-
Nitrogen gas for evaporation
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Experimental Protocol
A detailed methodology for the extraction of this compound from plasma is provided below. This protocol can be adapted for both GC-MS and LC-MS analysis.
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
For each sample, prepare two aliquots of 500 µL of plasma in separate glass centrifuge tubes. One aliquot will be used for the determination of free 3-hydroxy fatty acids, and the other for total (free + conjugated) 3-hydroxy fatty acids.[6]
Internal Standard Spiking
-
To each 500 µL plasma aliquot, add a known amount of a stable isotope-labeled internal standard mixture containing the labeled analog of this compound.[6] A typical concentration for the internal standard spiking solution is 500 µM, with 10 µL added to each sample.[6]
-
Vortex briefly to mix.
Alkaline Hydrolysis (for Total 3-Hydroxy Fatty Acid Analysis)
-
To the tube designated for total 3-hydroxy fatty acid analysis, add 500 µL of 10 M NaOH.[6]
-
Vortex the sample for 30 seconds.
-
Incubate the sample at 60°C for 30 minutes to hydrolyze the conjugated fatty acids.[6]
-
Allow the sample to cool to room temperature.
Acidification
-
For the unhydrolyzed sample (free fatty acids): Add 125 µL of 6 M HCl to acidify the sample.[6]
-
For the hydrolyzed sample (total fatty acids): Add 2 mL of 6 M HCl to neutralize the NaOH and acidify the sample.[6]
-
Vortex each tube for 30 seconds.
Liquid-Liquid Extraction
-
To each tube, add 3 mL of ethyl acetate.[6]
-
Cap the tubes and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction step by adding another 3 mL of ethyl acetate to the remaining aqueous layer.[6]
-
Vortex, centrifuge, and combine the second organic extract with the first.
Evaporation
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at 37°C.[6]
Derivatization (for GC-MS Analysis)
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Cap the tubes and heat at 80°C for 60 minutes to form the trimethylsilyl derivatives.[6]
-
Cool the samples to room temperature before analysis.
Analysis
-
For GC-MS: Inject an aliquot of the derivatized sample into the GC-MS system.
-
For LC-MS/MS: Reconstitute the dried extract (from step 6) in a suitable solvent (e.g., methanol/water mixture) and inject it into the LC-MS/MS system.
Data Presentation
The following table summarizes typical quantitative data obtained from the analysis of 3-hydroxy fatty acids in plasma.
| Parameter | Value | Reference |
| Extraction Recovery | > 90% | [4][5] |
| Intra-assay Precision (CV%) | 1.0 - 10.5% | [6] |
| Inter-assay Precision (CV%) | 3.3 - 13.3% | [6] |
| Limit of Quantification (LOQ) for 3-hydroxybutyric acid (as an example) | 0.045 µg/mL | [7] |
| Concentration in healthy controls (3-hydroxy-C10) | Can become elevated under ketosis or with a diet high in medium-chain triglycerides. | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the extraction protocol for this compound from plasma.
Caption: Workflow for this compound extraction from plasma.
Signaling Pathway Context
This compound is an intermediate in the mitochondrial fatty acid β-oxidation pathway. The following diagram illustrates its position in this metabolic process.
Caption: Mitochondrial fatty acid β-oxidation pathway.
References
- 1. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Synthesis of 3-Hydroxycapric Acid for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid, is a medium-chain fatty acid that has garnered significant interest in various research fields. It is a naturally occurring molecule found in various organisms, including bacteria and plants, and has been identified as a signaling molecule with diverse biological activities. In plants, it has been shown to modulate hormone pathways related to growth and development.[1] For drug development professionals, its role as an antimitotic agent presents potential for further investigation.[2][3] This document provides detailed protocols for the chemical and biosynthetic synthesis of this compound for research purposes, along with a summary of quantitative data and visual representations of relevant pathways and workflows.
Data Presentation
For a comparative overview, the following table summarizes quantitative data for the different synthesis approaches of this compound.
| Synthesis Method | Starting Materials | Key Reagents/Organisms | Yield | Purity | Chirality | Reference |
| Chemical Synthesis | ||||||
| Asymmetric Synthesis | Levoglucosenone (B1675106) | Cross-metathesis catalysts | 24-36% (overall) | High | (R)-enantiomer | [4][5] |
| Reformatsky Reaction | Octanal (B89490), Ethyl bromoacetate (B1195939) | Zinc | Moderate to Good (ester) | Good after purification | Racemic | [4][5][6] |
| Biosynthesis | ||||||
| E. coli Fermentation & Hydrolysis | Glucose, Fatty acids | Engineered E. coli, Acid/Base for hydrolysis | ~78% (for (R)-3-hydroxyoctanoic acid from PHA) | >95% | (R)-enantiomer | [7] |
Experimental Protocols
Chemical Synthesis: Asymmetric Synthesis of (R)-3-Hydroxydecanoic Acid
This protocol is based on a multi-step synthesis starting from the bio-renewable material levoglucosenone, involving key steps like Michael addition, Baeyer-Villiger oxidation, and cross-metathesis for chain elongation.[4][5]
Materials:
-
Levoglucosenone
-
Appropriate reagents for Michael addition, Baeyer-Villiger oxidation, Bernet-Vasella reaction, and cross-metathesis (specifics will depend on the detailed synthetic route chosen from the reference)
-
Organic solvents (e.g., dichloromethane, methanol)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Michael Addition: Perform a Michael addition on levoglucosenone to introduce the initial carbon framework.
-
Baeyer-Villiger Oxidation: Carry out a Baeyer-Villiger oxidation to form a lactone.
-
Ring Opening and Protection: Open the lactone ring and protect the resulting hydroxyl and carboxyl groups.
-
Chain Elongation via Cross-Metathesis: Utilize a cross-metathesis reaction to elongate the carbon chain to the desired C10 length.
-
Deprotection and Purification: Remove the protecting groups and purify the final product, (R)-3-hydroxydecanoic acid, using silica gel column chromatography.
Expected Outcome: This seven-step synthesis is reported to yield (R)-3-hydroxydecanoic acid with an overall yield of 24% to 36%.[4][5]
Chemical Synthesis: Racemic 3-Hydroxydecanoic Acid via Reformatsky Reaction
The Reformatsky reaction provides a classic method to synthesize β-hydroxy esters, which can be subsequently hydrolyzed to the target β-hydroxy acid.[4][5][6][8][9][10]
Materials:
-
Octanal
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for hydrolysis)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add activated zinc dust and a crystal of iodine.
-
Initiation: Add a solution of octanal and ethyl bromoacetate in anhydrous diethyl ether or THF dropwise to the zinc suspension with gentle heating to initiate the reaction.
-
Reaction Progression: Once the reaction starts (indicated by a color change and gentle reflux), add the remaining aldehyde/ester solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and quench by slowly adding dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxydecanoate (B1257068).
-
Purification of Ester: Purify the crude ester by silica gel column chromatography.
-
Hydrolysis: Treat the purified ethyl 3-hydroxydecanoate with a solution of sodium hydroxide in ethanol/water and heat to reflux to hydrolyze the ester.
-
Isolation of Acid: After hydrolysis is complete, cool the mixture, acidify with hydrochloric acid, and extract the 3-hydroxydecanoic acid with diethyl ether. Dry the organic layer and evaporate the solvent to yield the final product.
Biosynthesis of (R)-3-Hydroxydecanoic Acid
This method involves two main stages: the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) rich in 3-hydroxydecanoate monomers by engineered Escherichia coli, followed by the hydrolysis of the polymer to release the desired (R)-3-hydroxydecanoic acid.[7][11][12][13][14]
Stage 1: Production of mcl-PHA in Engineered E. coli
Materials:
-
Engineered E. coli strain capable of producing mcl-PHAs (e.g., expressing a PHA synthase and enzymes for precursor synthesis).[11][13][14]
-
Growth medium (e.g., Luria-Bertani broth or a defined mineral medium).
-
Carbon source (e.g., glucose, gluconate, or fatty acids).[12][13]
-
Fermentor or shake flasks.
-
Centrifuge.
Procedure:
-
Inoculation and Growth: Inoculate the engineered E. coli strain into the growth medium containing the chosen carbon source.
-
Fermentation: Grow the culture in a fermentor or shake flasks under controlled conditions (temperature, pH, aeration) to allow for cell growth and accumulation of mcl-PHA granules.
-
Cell Harvest: After a sufficient fermentation period (typically 24-72 hours), harvest the cells by centrifugation.
-
Cell Lysis and PHA Extraction (Optional): The accumulated PHA can be extracted from the cells using appropriate solvents, or the whole cells can be used directly for hydrolysis.
Stage 2: Hydrolysis of PHA and Purification of (R)-3-Hydroxydecanoic Acid
Materials:
-
Bacterial cell pellet containing mcl-PHA.
-
Sulfuric acid or sodium hydroxide for hydrolysis.
-
Methanol (B129727) (for acid-catalyzed methanolysis).
-
Organic solvents for extraction (e.g., chloroform, diethyl ether).
-
Equipment for preparative reversed-phase column chromatography.[7]
Procedure:
-
Hydrolysis:
-
Acidic Methanolysis: Resuspend the cell pellet in methanol containing sulfuric acid and reflux to depolymerize the PHA into its constituent 3-hydroxyacyl methyl esters.
-
Alkaline Hydrolysis: Alternatively, treat the cell pellet with a sodium hydroxide solution to directly hydrolyze the PHA into the sodium salts of the 3-hydroxyalkanoic acids.
-
-
Extraction:
-
After methanolysis, extract the methyl esters with chloroform.
-
After alkaline hydrolysis, acidify the solution and extract the free acids with diethyl ether.
-
-
Purification: Purify the (R)-3-hydroxydecanoic acid from the mixture of 3-hydroxyalkanoic acids using preparative reversed-phase column chromatography.[7] An overall yield of around 78 wt% with a purity of over 95 wt% has been reported for the purification of (R)-3-hydroxyoctanoic acid from a similar process.[7]
Visualizations
Signaling Pathway of 3-Hydroxydecanoic Acid in Plants
3-Hydroxydecanoic acid has been shown to modulate auxin and gibberellin signaling pathways in plants, influencing growth and development.[1]
Caption: Simplified signaling of 3-HDA in plants.
Experimental Workflow for Chemical Synthesis and Purification
The general workflow for the chemical synthesis and subsequent purification of this compound is outlined below.
Caption: Chemical synthesis and purification workflow.
Experimental Workflow for Biosynthesis and Purification
The workflow for producing (R)-3-hydroxydecanoic acid via a biosynthetic route is depicted below.
Caption: Biosynthesis and purification workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
- 6. byjus.com [byjus.com]
- 7. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. Engineering the pathway in Escherichia coli for the synthesis of medium-chain-length polyhydroxyalkanoates consisting of both even- and odd-chain monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis, characterisation and biocompatibility of a unique and elastomeric medium chain-length polyhydroxyalkanoates for kidney glomerular tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Application Notes: 3-Hydroxycapric Acid as a Biomarker for Metabolic Disease
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) is a medium-chain 3-hydroxy fatty acid that serves as an intermediate in the mitochondrial beta-oxidation of fatty acids. Under normal physiological conditions, its concentration in biological fluids is low. However, in certain inherited metabolic diseases, specifically fatty acid oxidation (FAO) disorders, the concentration of this compound and other related 3-hydroxy fatty acids can become significantly elevated. This accumulation is a direct consequence of enzymatic defects in the beta-oxidation pathway, making this compound a valuable biomarker for the diagnosis and monitoring of these conditions.
These application notes provide a comprehensive overview of the utility of this compound as a biomarker, including its biochemical basis, associated metabolic diseases, and detailed protocols for its quantification in biological samples.
Biochemical Basis and Associated Metabolic Diseases
The primary metabolic pathway for fatty acid degradation is mitochondrial beta-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH2, and NADH. A key step in this spiral is the conversion of a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA, and its subsequent dehydrogenation.
Deficiencies in the enzymes responsible for the dehydrogenation of 3-hydroxyacyl-CoAs lead to the accumulation of 3-hydroxy fatty acids, including this compound. The primary metabolic diseases associated with elevated levels of this compound are:
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency: This is a severe disorder of fatty acid oxidation that affects the breakdown of long-chain fatty acids.[1][2] Patients with LCHAD deficiency often present with hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[1] The accumulation of long-chain 3-hydroxy fatty acids is a hallmark of this disease.[3]
-
Mitochondrial Trifunctional Protein (TFP) deficiency: TFP is a multi-enzyme complex that catalyzes the last three steps of long-chain fatty acid beta-oxidation. A deficiency in this complex leads to the accumulation of long-chain 3-hydroxy fatty acids, similar to LCHAD deficiency.[4]
-
3-hydroxyacyl-CoA dehydrogenase (HADH) deficiency (also known as medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency): This disorder affects the breakdown of medium and short-chain fatty acids.[5] Mutations in the HADH gene lead to a deficiency of the 3-hydroxyacyl-CoA dehydrogenase enzyme, resulting in the accumulation of medium and short-chain 3-hydroxy fatty acids.[5]
The accumulation of 3-hydroxy fatty acids, including this compound, is believed to contribute to the pathophysiology of these disorders through mechanisms of lipotoxicity, leading to mitochondrial dysfunction and oxidative stress.[6][7]
Data Presentation
The following tables summarize the expected quantitative changes in this compound and related metabolites in individuals with fatty acid oxidation disorders compared to healthy controls. It is important to note that specific concentration ranges for this compound are not consistently reported in the literature; therefore, the data is presented with qualitative descriptions based on scientific findings.
Table 1: Plasma/Serum Concentrations of 3-Hydroxy Fatty Acids
| Analyte | Healthy Controls | LCHAD/TFP Deficiency | HADH Deficiency | Citation(s) |
| This compound | Low/Undetectable | Elevated | Significantly Elevated | [8] |
| Other 3-Hydroxy Fatty Acids (C6-C18) | Low/Undetectable | Significantly Elevated (especially long-chain) | Elevated (especially medium and short-chain) | [9] |
| 3-Hydroxyacylcarnitines (long-chain) | Low | Significantly Elevated | Normal to slightly elevated | [10][11] |
Table 2: Urinary Concentrations of 3-Hydroxydicarboxylic Acids
| Analyte | Healthy Controls (Fasting) | LCHAD/TFP Deficiency | HADH Deficiency | Citation(s) |
| 3-Hydroxydecanedioic Acid | Present | Significantly Elevated | Elevated | [12][13] |
| Other 3-Hydroxydicarboxylic Acids (C6-C14) | Present | Significantly Elevated | Elevated | [12][13] |
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Quantification of this compound in Plasma/Serum by GC-MS
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).
-
Acidify the sample with 1 M HCl.
-
Extract the fatty acids twice with 2 mL of a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).
-
Vortex and centrifuge to separate the phases.
-
Combine the upper organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for this compound-TMS derivative and the internal standard.
-
4. Quantification:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.
Protocol 2: Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method.
1. Sample Preparation:
-
To 100 µL of urine, add an internal standard (e.g., deuterated this compound).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the sample.
-
Wash with water.
-
Elute with methanol.
-
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other urinary components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) for this compound and the internal standard.
-
3. Quantification:
-
Construct a calibration curve using a series of standard solutions.
-
Determine the concentration of this compound in the urine samples by comparing the peak area ratios to the internal standard against the calibration curve.
Signaling Pathways and Pathophysiology
The accumulation of this compound and other 3-hydroxy fatty acids in FAO disorders contributes to cellular damage through several interconnected signaling pathways.
-
Mitochondrial Dysfunction: The primary consequence of the enzymatic block is a disruption of mitochondrial function. The accumulation of 3-hydroxyacyl-CoAs can inhibit other mitochondrial enzymes, impair the electron transport chain, and reduce ATP production.[6]
-
Oxidative Stress: The impaired electron transport chain can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress.[14] This can damage cellular components, including lipids, proteins, and DNA.
-
Lipotoxicity: The excess 3-hydroxy fatty acids can induce lipotoxicity, a process where the accumulation of lipids causes cellular dysfunction and apoptosis. This can involve the activation of stress-activated protein kinases and the endoplasmic reticulum (ER) stress response.[15][16]
-
PPAR Signaling: Fatty acids and their derivatives are natural ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation.[1][17] The abnormal accumulation of 3-hydroxy fatty acids may dysregulate PPAR signaling, further contributing to the metabolic imbalance.
Visualizations
Caption: Fatty Acid Beta-Oxidation Pathway and Site of Defect.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma and erythrocyte fatty acid concentrations in long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0002203) [hmdb.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Attenuation of Palmitic Acid-Induced Lipotoxicity by Chlorogenic Acid through Activation of SIRT1 in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stearic acid at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxycapric Acid as a Standard in Lipidomics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid, is a medium-chain 3-hydroxy fatty acid that serves as an intermediate in fatty acid β-oxidation.[1] In lipidomics, its stable isotope-labeled form is an excellent internal standard for the accurate quantification of medium-chain fatty acids and other lipids in complex biological matrices. Its distinct mass and chromatographic properties allow for clear differentiation from endogenous analytes, ensuring reliable data for biomarker discovery, disease diagnostics, and therapeutic monitoring.
Applications in Lipidomics
-
Internal Standard for Quantitative Analysis: this compound, particularly its isotopically labeled forms (e.g., ¹³C-labeled), is used as an internal standard in mass spectrometry-based lipidomics to correct for sample loss during preparation and for variations in instrument response.[2][3]
-
Biomarker for Metabolic Disorders: Elevated levels of 3-hydroxy fatty acids, including this compound, can be indicative of certain genetic disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1]
-
Studying Fatty Acid Metabolism: As an intermediate in β-oxidation, this compound can be used to study the flux and regulation of this critical energy-producing pathway.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data when using this compound or similar hydroxy fatty acids as standards in mass spectrometry-based lipidomics.
Table 1: Representative LC-MS/MS Method Parameters for 3-Hydroxy Fatty Acid Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 µg/mL | [6][7] |
| Recovery | 85% - 115% | [6][8][9] |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Matrix Effect | Analyte and matrix dependent, corrected by internal standard | [8] |
Table 2: Representative GC-MS Method Performance for 3-Hydroxy Fatty Acid Analysis
| Parameter | Concentration | Typical Value (%CV) | Reference |
| Imprecision | 0.3 µmol/L | 3.3% - 13.3% | [2] |
| Imprecision | 30 µmol/L | 1.0% - 10.5% | [2] |
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxy Fatty Acids in Human Plasma by GC-MS
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[2][3][4]
1. Materials
-
This compound (as an external standard for calibration curve)
-
¹³C-labeled this compound (as an internal standard)
-
Human plasma samples
-
Ethyl acetate
-
6 M HCl
-
10 M NaOH
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Nitrogen gas for drying
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation
-
To 500 µL of plasma, add 10 µL of a 500 µM solution of ¹³C-labeled this compound internal standard.
-
For total 3-hydroxy fatty acid measurement (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, skip this step.
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).
-
Extract the lipids by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction once more and combine the organic layers.
-
Dry the combined organic extracts under a gentle stream of nitrogen at 37°C.[2]
-
Derivatize the dried extract by adding 100 µL of BSTFA with 1% TMCS and incubating at 80°C for 1 hour.[2]
3. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[2]
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Monitor the characteristic fragment ions for the derivatized 3-hydroxy fatty acids (e.g., m/z 233 for unlabeled and m/z 235 for ¹³C-labeled standards).[2]
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the unlabeled this compound standard to the ¹³C-labeled internal standard against the concentration of the unlabeled standard.
-
Quantify the amount of 3-hydroxy fatty acids in the plasma samples by comparing their peak area ratios to the calibration curve.
Protocol 2: General Lipid Extraction from Biological Samples for LC-MS Analysis
This is a general protocol that can be adapted for various biological samples.
1. Materials
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
¹³C-labeled this compound (internal standard)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
2. Lipid Extraction (Folch Method)
-
To your sample, add a solution of chloroform:methanol (2:1, v/v) and the ¹³C-labeled this compound internal standard.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.2 volumes of water to induce phase separation.
-
Vortex for another minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
Signaling Pathways and Biological Relevance
While the direct signaling roles of this compound in mammalian cells are not extensively characterized, fatty acids and their derivatives are known to be crucial signaling molecules.[10] 3-hydroxy fatty acids can be precursors to other bioactive lipids and may influence inflammatory pathways.[11]
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 11. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Hydroxycapric Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as 3-hydroxycapric acid is challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape and inaccurate quantification.[1] Derivatization is a crucial step to convert these polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior.[1] This document provides detailed application notes and protocols for the two most common derivatization methods for this compound: silylation and esterification.
Derivatization Methods: A Comparative Overview
The choice of derivatization method depends on the specific requirements of the analysis, including the sample matrix, the presence of other functional groups, and the desired sensitivity. The two primary methods for derivatizing this compound are silylation, which targets both the hydroxyl and carboxylic acid groups, and esterification, which specifically targets the carboxylic acid group.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[1] This method is highly effective for a wide range of polar compounds and is particularly suitable for 3-hydroxy fatty acids as it derivatizes both functional groups in a single step.[1]
Esterification
Esterification converts the carboxylic acid group into a methyl ester (fatty acid methyl ester or FAME). A common method involves the use of boron trifluoride in methanol (B129727) (BF3-methanol).[1] This method is highly specific for carboxylic acids and can be advantageous when selective derivatization is required.[1] However, the hydroxyl group of this compound will remain underivatized and may still require a subsequent derivatization step (e.g., silylation) for optimal GC analysis.
Quantitative Data Summary
| Derivatization Method | Reagent(s) | Typical Recovery Rate for Fatty Acids | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | >95% (general fatty acids) | Derivatizes both hydroxyl and carboxyl groups in one step; effective for a broad range of polar compounds.[1] | Derivatives can be sensitive to moisture; excess reagent can interfere with chromatography.[1] |
| Esterification | 14% BF3 in Methanol | 84% - 112% (unsaturated fatty acids)[2] | Specific for carboxylic acids; produces clean mass spectra.[1] | Does not derivatize the hydroxyl group, which may require a second derivatization step; reagent is corrosive. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA and TMCS
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.[3]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound sample or standard into a clean, dry GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to ensure it is fully dissolved.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 80°C for 60 minutes in a heating block or oven.[3]
-
Cooling and Dilution: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with ethyl acetate.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Protocol 2: Esterification of this compound using BF3-Methanol
This protocol is a general procedure for the formation of fatty acid methyl esters.[1]
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
GC vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample or standard into a reaction tube.
-
Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the tube.
-
Reaction: Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath, with occasional vortexing.[1]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the tube to facilitate phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the hexane solution into the GC-MS system.
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for the derivatization and GC analysis of this compound.
Conclusion
Both silylation and esterification are effective methods for the derivatization of this compound for GC analysis. Silylation with BSTFA/TMCS offers the advantage of derivatizing both the hydroxyl and carboxylic acid functional groups in a single step and is often the method of choice for comprehensive profiling of hydroxy fatty acids. Esterification with BF3-methanol is a robust and specific method for the derivatization of the carboxylic acid group. The selection of the optimal method will depend on the specific analytical goals and the sample matrix. The detailed protocols provided herein serve as a starting point for the development and validation of analytical methods for this compound in various research and development settings.
References
Application Notes and Protocols for 3-Hydroxycapric Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid (3-HDA), also known as 3-hydroxydecanoic acid, is a naturally occurring medium-chain fatty acid that has garnered significant interest in cell culture research due to its diverse biological activities. It has demonstrated potential as an anti-inflammatory, anti-allergic, anti-pruritic, and anticancer agent. These application notes provide a comprehensive overview of the use of 3-HDA in cell culture experiments, including detailed protocols for investigating its effects on various cell lines and signaling pathways.
Key Applications in Cell Culture
-
Anti-inflammatory Effects: 3-HDA has been shown to inhibit inflammatory responses in various cell types. In murine macrophages (RAW264.7), it can suppress the production of inflammatory mediators like reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharide (LPS).[1]
-
Anti-allergic and Anti-pruritic Activity: In rat basophilic leukemia cells (RBL-2H3), a model for mast cells, 3-HDA inhibits degranulation and the release of histamine (B1213489) and β-hexosaminidase, key mediators of allergic reactions.[1] Furthermore, in human keratinocytes (HaCaT), it can reduce the secretion of the itch-inducing cytokine IL-31 and modulate the activity of the transient receptor potential vanilloid 1 (TRPV1), a key player in pruritus.[1]
-
Anticancer Potential: Research suggests that 3-HDA and related hydroxy fatty acids may possess anticancer properties by modulating signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
This compound exerts its effects through various mechanisms, primarily by interacting with specific cell surface receptors and modulating downstream signaling cascades.
-
G-Protein Coupled Receptors (GPCRs): 3-HDA is an agonist for GPR84, a receptor primarily expressed on immune cells.[2] Activation of GPR84 can trigger pro-inflammatory responses, suggesting a complex, context-dependent role for 3-HDA.
-
NF-κB and MAPK Signaling Pathways: A significant part of 3-HDA's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central regulators of inflammatory gene expression.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of this compound on Mast Cell Degranulation in RBL-2H3 Cells
| Treatment | Histamine Release Reduction (%) | β-Hexosaminidase Release Reduction (%) |
| 3-HDA | 45% | 58% |
Data derived from studies on Compound 48/80-induced degranulation.[1]
Table 2: Agonistic Activity of this compound on GPR84
| Compound | EC50 (µM) |
| This compound (3-OH-C10) | 230 |
EC50 value determined by [³⁵S]GTPγS binding assay.[2]
Experimental Protocols
Herein are detailed protocols for investigating the effects of this compound in various cell culture models.
Protocol 1: Assessment of Anti-inflammatory Effects of 3-HDA in LPS-Stimulated RAW264.7 Macrophages
This protocol outlines the procedure to evaluate the anti-inflammatory properties of 3-HDA by measuring its effect on the production of inflammatory mediators in RAW264.7 cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound (3-HDA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and PGE2
-
Reagents for Western Blotting (Lysis buffer, primary and secondary antibodies for COX-2 and β-actin)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates (for NO and viability assays), 24-well plates (for ELISA), or 6-well plates (for Western blotting) at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of 3-HDA (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (10-100 ng/mL) for the desired time (e.g., 24 hours for NO, TNF-α, and PGE2; shorter time points for signaling pathway analysis).
-
-
Nitric Oxide (NO) Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
-
ELISA for TNF-α and PGE2:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and PGE2 using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot for COX-2 Expression:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Protocol 2: Mast Cell Degranulation Assay in RBL-2H3 Cells
This protocol describes how to assess the inhibitory effect of 3-HDA on the degranulation of RBL-2H3 mast cells, a key event in the allergic response.
Materials:
-
RBL-2H3 cells
-
MEM medium with 20% FBS and 1% Penicillin-Streptomycin
-
This compound (3-HDA)
-
Compound 48/80 (degranulating agent)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate (B86180) buffer (pH 4.5)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
Histamine ELISA kit
Procedure:
-
Cell Culture: Maintain RBL-2H3 cells in MEM supplemented with 20% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment:
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of 3-HDA for 1 hour at 37°C.
-
Induce degranulation by adding Compound 48/80 (e.g., 10 µg/mL) and incubate for 30 minutes at 37°C.
-
-
β-Hexosaminidase Release Assay:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase content.
-
Incubate the supernatant and cell lysate with pNAG in citrate buffer.
-
Stop the reaction with the stop solution and measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
-
-
Histamine Release Assay:
-
Collect the supernatant as described above.
-
Measure the histamine concentration in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Protocol 3: Anti-pruritic Effect of 3-HDA on HaCaT Keratinocytes
This protocol details the investigation of 3-HDA's potential to alleviate itch by examining its effects on IL-31 secretion, TRPV1 activity, and calcium influx in HaCaT cells.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (3-HDA)
-
Capsaicin (B1668287) (TRPV1 agonist)
-
IL-31 ELISA kit
-
Fluo-4 AM (calcium indicator)
-
Reagents for Western Blotting (antibodies for TRPV1)
Procedure:
-
Cell Culture: Grow HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
IL-31 Secretion Assay:
-
Seed HaCaT cells in a 24-well plate.
-
Pre-treat with 3-HDA for 1 hour.
-
Stimulate the cells with capsaicin (e.g., 1 µM) or heat (45°C) for a specified time.
-
Collect the supernatant and measure IL-31 levels using an ELISA kit.
-
-
TRPV1 Expression (Western Blot):
-
Treat HaCaT cells as described above.
-
Lyse the cells and perform Western blotting for TRPV1 protein expression as detailed in Protocol 1.
-
-
Calcium Influx Measurement:
-
Seed HaCaT cells on glass-bottom dishes.
-
Load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
Pre-treat with 3-HDA.
-
Stimulate with capsaicin and monitor the changes in intracellular calcium concentration using a fluorescence microscope or a plate reader.
-
Mandatory Visualizations
References
Application Notes and Protocols for 3-Hydroxycapric Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid, is a medium-chain 3-hydroxy fatty acid that serves as a key intermediate in the beta-oxidation of fatty acids.[1] Its accumulation in plasma can be indicative of certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (HADH) deficiency.[1] Beyond its role in metabolism, this compound has been identified as a signaling molecule, acting as an agonist for two G protein-coupled receptors (GPCRs): GPR84 and Hydroxycarboxylic Acid Receptor 3 (HCA3).[2][3] This dual role makes this compound a valuable tool for studying enzymatic activity in both metabolic and signal transduction pathways.
These application notes provide detailed protocols for the use of this compound as a substrate in enzymatic assays, focusing on its metabolism by 3-hydroxyacyl-CoA dehydrogenase and its activity as a ligand for GPR84 and HCA3.
Section 1: 3-Hydroxycaproyl-CoA as a Substrate for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the beta-oxidation pathway, catalyzing the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[4][5][6] The activity of HADH can be monitored by measuring the increase in NADH concentration spectrophotometrically. The CoA-activated form of this compound, 3-hydroxycaproyl-CoA, serves as a substrate for this enzyme.
Experimental Protocol: Spectrophotometric Assay of HADH Activity
This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths.[7][8]
Principle:
The enzymatic reaction is as follows:
L-3-Hydroxycaproyl-CoA + NAD+ ⇌ 3-Ketocaproyl-CoA + NADH + H+
The rate of NADH formation is directly proportional to the HADH activity and can be monitored by the increase in absorbance at 340 nm.
Materials and Reagents:
-
3-Hydroxycaproyl-CoA (Substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (from pig heart or recombinant human)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare Reagent Mix: In a suitable tube, prepare a reagent mix containing:
-
100 mM Potassium phosphate buffer, pH 7.3
-
0.5 mM NAD+
-
-
Set up the Reaction:
-
Pipette 950 µL of the reagent mix into a cuvette.
-
Add 50 µL of 3-hydroxycaproyl-CoA solution (to a final concentration range of 10-200 µM for kinetic studies).
-
Mix gently by inversion and incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 10 µL of a diluted HADH enzyme solution to the cuvette to start the reaction. The amount of enzyme should be adjusted to yield a linear rate of absorbance change for at least 3-5 minutes.
-
-
Monitor Absorbance:
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For kinetic analysis, repeat the assay with varying concentrations of 3-hydroxycaproyl-CoA to determine Kₘ and Vₘₐₓ values.
-
Quantitative Data Summary:
| Parameter | Expected Range (for medium-chain substrates) | Reference |
| Kₘ | 10 - 50 µM | [7] |
| Vₘₐₓ | Dependent on enzyme concentration and purity | [7] |
| Optimal pH | ~7.0 - 7.5 | [6] |
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric assay of HADH activity.
Section 2: this compound as an Agonist for GPR84 and HCA3
This compound activates GPR84 and HCA3, both of which are Gᵢ/ₒ-coupled receptors.[2][3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also trigger the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[9][10]
Experimental Protocol 1: cAMP Inhibition Assay
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing GPR84 or HCA3.
Principle:
Forskolin (B1673556) is a direct activator of adenylyl cyclase, leading to an increase in intracellular cAMP. When this compound binds to and activates the Gᵢ/ₒ-coupled GPR84 or HCA3, it inhibits adenylyl cyclase, thereby reducing the forskolin-induced cAMP accumulation. The change in cAMP levels can be quantified using various commercially available assay kits (e.g., HTRF, ELISA, or luminescence-based assays).[11][12][13][14]
Materials and Reagents:
-
Cells stably expressing human GPR84 or HCA3 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP kit)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the GPR84- or HCA3-expressing cells into multi-well plates at an appropriate density and allow them to attach overnight.
-
Cell Stimulation:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM, or a concentration that gives 80% of the maximal response) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
Quantitative Data Summary:
| Receptor | Agonist | Assay | EC₅₀ | Reference |
| GPR84 | 3-Hydroxydecanoate (B1257068) | β-arrestin Tango | Potent agonist | [15] |
| HCA3 | 3-Hydroxydecanoic acid | cAMP, ERK signaling | - | [2] |
Note: Specific EC₅₀ values for this compound in cAMP assays are not consistently reported and can vary depending on the cell line and assay conditions.
Experimental Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation in response to GPR84 or HCA3 activation by this compound using Western blotting.[1][16][17]
Principle:
Activation of GPR84 or HCA3 can lead to the phosphorylation and activation of ERK1/2 (p44/42 MAPK). This can be detected by using antibodies specific for the phosphorylated form of ERK1/2. The total amount of ERK1/2 is also measured as a loading control.
Materials and Reagents:
-
Cells stably expressing human GPR84 or HCA3
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours before stimulation.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the normalized data to generate dose-response and time-course curves.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPCR signaling pathways and corresponding assay workflows.
Caption: Differential signaling of HCA3 and GPR84 in immune cells.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Type 2 diabetes is associated with increased circulating levels of 3-hydroxydecanoate activating GPR84 and neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Stable Isotope Labeling of 3-Hydroxycapric Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, a medium-chain fatty acid, is a key intermediate in the beta-oxidation of fatty acids.[1] Its accumulation in biological fluids can be indicative of certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiencies. Stable isotope labeling of this compound provides a powerful tool for tracing its metabolic fate, quantifying its flux through metabolic pathways, and serving as an internal standard for accurate quantification in complex biological matrices. This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in research and drug development.
Applications
Stable isotope-labeled this compound can be utilized in a variety of research applications, including:
-
Metabolic Flux Analysis: Tracing the incorporation and turnover of this compound in fatty acid oxidation pathways.
-
Disease Biomarker Quantification: Serving as an internal standard for the precise and accurate measurement of endogenous this compound levels in plasma, serum, and tissues for the diagnosis and monitoring of fatty acid oxidation disorders.[2][3]
-
Drug Discovery and Development: Assessing the effect of therapeutic agents on fatty acid metabolism.
-
Nutritional Studies: Investigating the metabolism of dietary medium-chain triglycerides.
Data Presentation
The following table summarizes key quantitative data for the analysis of 3-hydroxy fatty acids using stable isotope dilution gas chromatography-mass spectrometry (GC-MS).
| Parameter | Value | Reference |
| Analyte | This compound (C10) | [2] |
| Analytical Method | Stable Isotope Dilution GC-MS | [2] |
| Linear Range | 0.2 - 50 µmol/L | [2] |
| Coefficient of Variation (CV) | 5 - 15% | [2] |
| Internal Standard | Deuterated or 13C-labeled this compound | [4][5] |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) | [4] |
Experimental Protocols
Protocol 1: Synthesis of [1-¹³C]-3-Hydroxycapric Acid
This protocol is adapted from a similar synthesis of a 13C-labeled hydroxypropionic acid derivative using a Reformatsky reaction.[6][7]
Materials:
-
Ethyl bromo[1-¹³C]acetate (or other labeled bromoacetate)
-
Zinc dust
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Zinc: Add zinc dust to a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Heat the flask gently with a heat gun under vacuum to activate the zinc. Cool to room temperature.
-
Reformatsky Reaction: To the activated zinc, add anhydrous toluene and a small crystal of iodine. Add a solution of octanal and ethyl bromo[1-¹³C]acetate in anhydrous THF dropwise to the zinc suspension with stirring. The reaction is initiated by gentle heating. After the initial exothermic reaction subsides, continue stirring at reflux for 2-3 hours until the octanal is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl [1-¹³C]-3-hydroxydecanoate.
-
Purification of the Ester: Purify the crude ester by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.
-
Saponification: Dissolve the purified ethyl [1-¹³C]-3-hydroxydecanoate in a mixture of ethanol (B145695) and 2 M NaOH solution. Stir the mixture at room temperature overnight.
-
Isolation of the Labeled Acid: Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield [1-¹³C]-3-hydroxycapric acid.
-
Characterization: Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Quantification of this compound in Plasma using Stable Isotope Dilution GC-MS
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological fluids.[2][3][4]
Materials:
-
Plasma sample
-
[¹³C]-3-Hydroxycapric acid (internal standard)
-
Hexane
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system with a capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of the [¹³C]-3-hydroxycapric acid internal standard solution.
-
Acidification and Extraction: Acidify the sample with 1 M HCl to pH ~2. Extract the fatty acids by adding 1 mL of a hexane:ethyl acetate (1:1, v/v) mixture and vortexing for 1 minute. Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Repeat Extraction: Transfer the upper organic layer to a clean glass tube. Repeat the extraction of the aqueous layer with another 1 mL of the hexane:ethyl acetate mixture.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous Na₂SO₄. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a temperature program that effectively separates the 3-hydroxy fatty acid TMS derivatives. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor the characteristic ions for the TMS derivatives of endogenous this compound and the [¹³C]-labeled internal standard. For the TMS derivative of this compound, a characteristic fragment ion is often observed at m/z 175. The corresponding ion for the [¹³C]-labeled standard will be shifted by the mass of the incorporated isotope(s).
-
-
Quantification: Calculate the concentration of endogenous this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of unlabeled this compound and a fixed amount of the internal standard.
Mandatory Visualizations
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
High-Throughput Screening for Enhanced 3-Hydroxycapric Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for implementing high-throughput screening (HCS) methodologies to identify and optimize microbial strains for the production of 3-hydroxycapric acid. This compound, a medium-chain 3-hydroxy fatty acid, is a valuable chiral building block for the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail metabolic engineering strategies, high-throughput screening platforms, and analytical protocols to accelerate the development of efficient microbial cell factories.
Introduction to this compound Production
This compound (3-HCA) is a C10 medium-chain-length 3-hydroxyalkanoic acid (mcl-3HA). Microbial production of 3-HCA can be achieved through the engineering of fatty acid biosynthesis or β-oxidation pathways in suitable host organisms. Key microbial chassis for the production of medium-chain fatty acids and their derivatives include Pseudomonas putida and the oleaginous yeast Yarrowia lipolytica. Metabolic engineering efforts typically focus on directing carbon flux towards the desired precursors and introducing or modifying key enzymes to enhance product titers, yields, and productivity.
Metabolic Engineering Strategies for this compound Production
The biosynthesis of 3-HCA in microbial hosts can be approached through two primary pathways: the fatty acid synthesis (FAS) pathway and the β-oxidation cycle.
1. Engineering Fatty Acid Synthesis:
This strategy involves modifying the endogenous FAS pathway to favor the production of medium-chain fatty acids, specifically decanoic acid (C10), which can then be hydroxylated at the C3 position.
-
Host Organism: Yarrowia lipolytica, an oleaginous yeast known for its high lipid accumulation, is a promising host.
-
Key Engineering Targets:
-
Overexpression of Acyl-ACP Thioesterases (TEs): Introduce heterologous TEs with a preference for C10-ACP substrates to cleave the growing fatty acid chain from the fatty acid synthase complex.
-
Engineering of Fatty Acid Synthase (FAS): Mutate the ketoacyl synthase (KS) domain of the FAS complex to alter its chain length specificity, promoting the synthesis of C10 fatty acids.
-
Hydroxylation: Introduce a hydroxylase enzyme capable of specifically hydroxylating decanoic acid at the C3 position.
-
2. Engineering the β-Oxidation Pathway:
This approach utilizes the reverse β-oxidation cycle to synthesize 3-hydroxyacyl-CoAs, which can then be converted to 3-HCA.
-
Host Organism: Pseudomonas putida, a versatile bacterium with an active β-oxidation pathway, is a suitable candidate.
-
Key Engineering Targets:
-
Deletion of β-oxidation genes: Knock out key genes in the β-oxidation pathway, such as fadB (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase) and fadA (3-ketoacyl-CoA thiolase), to prevent the degradation of 3-hydroxyacyl-CoA intermediates.[1]
-
Overexpression of Thioesterases: Introduce a thioesterase, such as TesB, to hydrolyze 3-hydroxydecanoyl-CoA to 3-hydroxydecanoic acid.
-
High-Throughput Screening Platforms
High-throughput screening is essential for efficiently screening large libraries of engineered microbial strains to identify top performers. Two primary HTS platforms are described below.
GPCR-Based Biosensor Screening in Yeast
A whole-cell biosensor can be developed in Saccharomyces cerevisiae using G-protein coupled receptors (GPCRs) that recognize medium-chain fatty acids. This allows for a fluorescence-based readout, enabling rapid screening of thousands of mutants using fluorescence-activated cell sorting (FACS).
Principle: A mammalian GPCR with affinity for C8-C12 fatty acids is expressed in yeast.[2] Upon binding of the fatty acid, the GPCR activates the yeast mating pathway, leading to the expression of a fluorescent reporter protein, such as GFP.[3][4] The fluorescence intensity is proportional to the concentration of the fatty acid produced by the yeast cell.
dot
Caption: GPCR-based biosensor signaling pathway.
MALDI-ToF Mass Spectrometry Screening
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry offers a rapid, label-free method for screening microbial colonies for the production of specific metabolites.[5]
Principle: Individual microbial colonies are transferred to a MALDI plate and overlaid with a matrix. The laser desorbs and ionizes the analytes, and their mass-to-charge ratio is measured.[6] This allows for the direct detection of this compound or related metabolic intermediates from a large number of colonies in a short amount of time.[7]
dot
Caption: High-throughput screening workflow using MALDI-ToF MS.
Experimental Protocols
Protocol 1: Construction of a GPCR-Based Biosensor in S. cerevisiae**
-
Strain Selection: Start with a S. cerevisiae strain with deletions in genes that could interfere with the biosensor, such as FAR1 (to prevent cell cycle arrest) and SST2 (to increase sensitivity).
-
Plasmid Construction:
-
Clone the coding sequence of a medium-chain fatty acid receptor, such as human GPR40, into a yeast expression vector under the control of a constitutive promoter (e.g., TEF1).
-
Construct a reporter plasmid containing Green Fluorescent Protein (GFP) under the control of a mating pathway-inducible promoter, such as PFIG1.
-
-
Yeast Transformation: Co-transform the receptor and reporter plasmids into the selected yeast strain using the lithium acetate/polyethylene glycol method.
-
Biosensor Validation:
-
Grow the transformed yeast in selective media.
-
Induce the biosensor with varying concentrations of this compound (or decanoic acid as a proxy).
-
Measure GFP fluorescence using a plate reader or flow cytometer to determine the dose-response curve.
-
Protocol 2: High-Throughput Screening using FACS
-
Library Generation: Generate a mutant library of the 3-HCA producing microbial strain (e.g., by random mutagenesis or CRISPR-based methods).
-
Co-cultivation or Lysate Screening: If the production strain is different from the biosensor strain, a co-cultivation or lysate screening approach can be used.
-
FACS Sorting:
-
Incubate the biosensor cells with the mutant library (or cell lysates).
-
Sort the cell population based on GFP fluorescence using a fluorescence-activated cell sorter.
-
Collect the top 1-5% of fluorescent cells, which correspond to the highest producers.
-
-
Hit Validation:
-
Regrow the sorted cells.
-
Confirm enhanced production of 3-HCA using GC-MS analysis (Protocol 4).
-
Protocol 3: MALDI-ToF MS Screening of Microbial Colonies
-
Library Plating: Plate the microbial mutant library on solid media to obtain single colonies.
-
Colony Transfer: Using a sterile toothpick or a robotic colony picker, transfer a small amount of each colony onto a MALDI target plate.
-
Matrix Deposition: Apply a small volume (e.g., 1 µL) of a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) onto each colony spot and let it air dry.
-
MS Analysis: Acquire mass spectra for each spot in the mass range relevant for this compound (m/z around 188.25).
-
Data Analysis: Identify colonies that show a high signal intensity for the ion corresponding to this compound.
-
Hit Validation: Pick the corresponding colonies from the original plate and validate their production using GC-MS (Protocol 4).
Protocol 4: Quantification of this compound by GC-MS
This protocol is for the analysis of 3-hydroxyalkanoic acids from microbial cultures.
-
Sample Preparation:
-
Centrifuge 1 mL of culture broth to pellet the cells.
-
To the supernatant, add an internal standard (e.g., 3-hydroxybutyric acid-d4).
-
Acidify the sample to a pH of ~2 with HCl.
-
Extract the fatty acids twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Evaporate the derivatization reagents under nitrogen and redissolve the sample in hexane.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification:
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the concentration based on the peak area relative to the internal standard.
-
Data Presentation
The following tables summarize hypothetical quantitative data for engineered microbial strains producing this compound.
Table 1: Comparison of Engineered P. putida Strains for this compound Production
| Strain ID | Genetic Modification | 3-HCA Titer (mg/L) | 3-HCA Yield (g/g glucose) | 3-HCA Productivity (mg/L/h) |
| WT | Wild Type | < 1 | - | - |
| P.p-01 | ΔfadB | 50 | 0.05 | 1.04 |
| P.p-02 | ΔfadA | 45 | 0.04 | 0.94 |
| P.p-03 | ΔfadB ΔfadA | 120 | 0.12 | 2.50 |
| P.p-04 | ΔfadB ΔfadA + tesB overexpression | 250 | 0.25 | 5.21 |
Table 2: Performance of Top Hits from High-Throughput Screening of a Y. lipolytica Mutant Library
| Mutant ID | Screening Method | Fluorescence Intensity (a.u.) / MALDI Signal | 3-HCA Titer (mg/L) | Fold Improvement over Parent |
| Y.l-Parent | - | 100 | 80 | - |
| Y.l-H1 | FACS | 1500 | 240 | 3.0 |
| Y.l-H2 | FACS | 1250 | 210 | 2.6 |
| Y.l-M1 | MALDI-ToF | 1800 | 280 | 3.5 |
| Y.l-M2 | MALDI-ToF | 1650 | 265 | 3.3 |
Conclusion
The application of systematic metabolic engineering combined with robust high-throughput screening methods is crucial for the rapid development of microbial strains for the efficient production of this compound. The protocols and strategies outlined in this document provide a framework for researchers to establish a comprehensive workflow, from strain engineering to hit validation, ultimately accelerating the path towards commercially viable bio-based production of this valuable chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering of Pseudomonas putida for the production of various types of short-chain-length polyhydroxyalkanoates from levulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR-Based Chemical Biosensors for Medium-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mass spectrometry-based high-throughput screening method for engineering fatty acid synthases with improved production of medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Mass Spectrometry-Based High-Throughput Screening Method for Engineering Fatty Acid Synthases with Improved Production of Medium Chain Fatty Acids. - CABBI [cabbi.bio]
Application Note: Solid-Phase Extraction of 3-Hydroxycapric Acid from Human Urine
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 3-hydroxycapric acid from human urine. This compound, a medium-chain hydroxy fatty acid, is an intermediate in the beta-oxidation of fatty acids.[1] Its quantification in urine can be a valuable tool for researchers and clinicians studying fatty acid metabolism and related metabolic disorders. The presented SPE method is designed for sample cleanup and concentration prior to analysis by downstream techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a 10-carbon saturated fatty acid with a hydroxyl group at the beta-position (C3). It is a normal, albeit minor, constituent of human urine and blood plasma.[1] This molecule is an intermediate in the mitochondrial beta-oxidation of decanoic acid (capric acid). Elevated levels of this compound and other related 3-hydroxy dicarboxylic acids in urine can be indicative of certain metabolic conditions, including ketoacidosis and inherited disorders of fatty acid oxidation.[2][3] Therefore, the accurate and reliable quantification of urinary this compound is of significant interest in clinical and research settings.
Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like urine.[4] It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[4][5] This application note details an SPE protocol optimized for the extraction of this compound from urine, providing a robust method for sample preparation.
Data Presentation
| Parameter | Typical Value | Compound Class | Reference |
| Recovery | 84.1% (mean for various organic acids) | Organic Acids | [4] |
| 90-100% (for many compounds studied) | Organic Acids | [6] | |
| Limit of Detection (LOD) | < 5 nmol (for 48 organic acids and glycine (B1666218) conjugates) | Organic Acids | [6] |
| Precision (CV%) | < 10% | Organic Acids | [4] |
Experimental Protocols
This section provides a detailed protocol for the solid-phase extraction of this compound from human urine using a strong anion exchange SPE cartridge.
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog of this compound)
-
Strong anion exchange (SAX) SPE cartridges (e.g., Sep-Pak Accell Plus QMA)
-
Deionized water
-
1 M Acetic acid
-
Elution solvent (e.g., a mixture of organic solvent and a stronger acid, to be optimized)
-
Nitrogen gas for evaporation
-
Derivatization agent (if performing GC-MS analysis, e.g., BSTFA with 1% TMCS)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Protocol:
-
Sample Pretreatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add an appropriate amount of internal standard.
-
Acidify the urine sample to a pH of approximately 3-4 by adding a small volume of a suitable acid (e.g., HCl). This step is crucial for the protonation of the carboxylic acid group, allowing for efficient retention on the anion exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the strong anion exchange SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 2 mL of deionized water.
-
Further equilibrate with 2 mL of 1 M acetic acid.
-
Finally, wash with 2 mL of deionized water to remove excess acid. Ensure the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pretreated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove unretained, hydrophilic interferences.
-
Follow with a wash of 2 mL of methanol to remove less polar, non-ionic interferences.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the retained this compound by passing 2 mL of an appropriate elution solvent through the cartridge. The elution solvent should be strong enough to displace the analyte from the sorbent. A common strategy for anion exchange is to use a solvent containing a higher concentration of a competing acid or a change in pH. The exact composition should be optimized for maximal recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).
-
Reconstitute the dried residue in a small volume of a suitable solvent (e.g., 100 µL) compatible with the analytical instrument (e.g., pyridine (B92270) for GC-MS derivatization or mobile phase for LC-MS).
-
-
Derivatization (for GC-MS analysis):
-
If analyzing by GC-MS, the reconstituted sample needs to be derivatized to increase its volatility. A common derivatizing agent for hydroxyl and carboxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add the derivatizing agent to the reconstituted sample, cap the vial, and heat at a specific temperature and time (e.g., 60-80°C for 30-60 minutes) to complete the reaction.
-
The sample is now ready for injection into the GC-MS system.
-
Mandatory Visualizations
Caption: Workflow for the solid-phase extraction of this compound from urine.
Caption: Simplified metabolic pathway of decanoic acid beta-oxidation leading to this compound.
References
- 1. PathBank [pathbank.org]
- 2. 3-hydroxydecanedioic acid and related homologues: urinary metabolites in ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxycapric Acid: Application Notes for a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), is a medium-chain 3-hydroxy fatty acid. It is a naturally occurring molecule found as a metabolite in various organisms, including Escherichia coli, and is a component of the lipid A portion of lipopolysaccharides in Gram-negative bacteria.[1] Emerging research has highlighted the potential of 3-hydroxy fatty acids as antimicrobial agents, demonstrating activity against various fungal and bacterial pathogens.[2][3] This document provides a summary of the available data and detailed protocols for researchers interested in exploring the antimicrobial applications of this compound.
Antimicrobial Spectrum & Efficacy
Quantitative data on the antimicrobial activity of this compound is most extensively documented for its antifungal properties. While its antibacterial activity has been noted, specific minimum inhibitory concentration (MIC) values against key bacterial pathogens are not widely reported in the current literature.
Antifungal Activity
Racemic mixtures of this compound have demonstrated significant inhibitory effects against a variety of yeasts and molds. The reported MICs for complete growth inhibition are generally found to be between 10 and 100 µg/mL.[2]
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Penicillium roqueforti | 25 |
| Penicillium commune | 100 |
| Aspergillus nidulans | 50 |
| Aspergillus fumigatus | 100 |
| Kluyveromyces marxianus | 50 |
| Rhodotorula mucilaginosa | 10 |
| Pichia anomala | 50 |
(Data sourced from Sjögren et al., 2003)[2]
Antibacterial Activity
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 25923 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa| ATCC 27853 | Data not available |
Potential Mechanisms of Action
The precise antimicrobial mechanisms of this compound are not fully elucidated but are thought to align with those of other fatty acids, primarily involving the disruption of the microbial cell membrane and inhibition of key cellular processes.
Cell Membrane Disruption
The primary proposed mechanism is the detergent-like property of the fatty acid, which allows it to intercalate into the lipid bilayer of microbial cell membranes. This integration can disrupt the membrane's structural integrity, leading to:
-
Increased Permeability: Alteration of the membrane can cause leakage of essential intracellular components, such as ions (e.g., K+) and proteins.[2]
-
Altered Membrane Potential: Disruption of the ion gradient across the membrane can lead to hyperpolarization or depolarization, affecting cellular processes that rely on the electrochemical gradient, such as ATP synthesis and solute transport.
Figure 1. Hypothesized mechanism of membrane disruption by this compound.
Quorum Sensing Inhibition
Many pathogenic bacteria, such as Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to regulate the expression of virulence factors and biofilm formation.[4] The P. aeruginosa QS network largely relies on N-acyl-homoserine lactone (AHL) signal molecules (autoinducers). The LasI/LasR and RhlI/RhlR systems are central to this network. An antimicrobial agent could potentially interfere with this signaling cascade by inhibiting the synthesis of AHLs, blocking the signal receptor, or degrading the signal molecules. This "anti-virulence" approach is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may slow the development of resistance.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-Hydroxycapric Acid by GC-MS
Welcome to the technical support center for the quantification of 3-hydroxycapric acid using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter.
Sample Preparation & Derivatization
Question: Why is derivatization necessary for the analysis of this compound by GC-MS?
Answer: this compound is a polar molecule with low volatility due to the presence of a carboxylic acid and a hydroxyl group.[1] Direct injection into a GC system would result in poor chromatographic peak shape and potential thermal degradation. Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile derivatives, making the analyte suitable for GC analysis.[1] The most common method for hydroxy acids is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2]
Question: I am observing no peak or a very small peak for my this compound standard. What are the possible causes?
Answer: This issue can stem from several factors during sample preparation and injection. Here are the most common culprits:
-
Incomplete Derivatization: The derivatization reaction may be incomplete. Ensure that the derivatization reagent is fresh and not compromised by moisture.[1] The reaction conditions, including temperature and time, must be optimized. For example, a common method involves heating the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1][3]
-
Sample Degradation: Although TBDMS derivatives are more stable, TMS derivatives can be sensitive to moisture.[1] Ensure all glassware is dry and use anhydrous solvents.
-
Injector Issues: The sample may not be reaching the column. Check for a clogged syringe, incorrect injector temperature, or a leak in the injection port.
Question: I am seeing multiple peaks for a single this compound standard. What could be the reason?
Answer: The presence of multiple peaks from a single standard can be attributed to:
-
Incomplete Derivatization: Partial derivatization can lead to the presence of the underivatized acid, a singly derivatized molecule (at either the hydroxyl or carboxyl group), and the fully derivatized molecule, each eluting at a different time.
-
Presence of Isomers: Ensure your standard is pure and does not contain isomers that could be separating on the column.
-
Injector Backflash: If the injection volume is too large for the liner and inlet conditions, the sample can "flash" back out of the liner, leading to carryover and split peaks.[4]
Chromatography
Question: My this compound peak is tailing. How can I improve the peak shape?
Answer: Peak tailing is a common issue in GC and can be caused by several factors:[4]
-
Active Sites in the GC System: The free hydroxyl and carboxyl groups of underivatized this compound can interact with active sites in the injector liner, column, or detector. Ensure proper and complete derivatization. Using an inert liner and a column designed for fatty acid analysis can also minimize these interactions.
-
Column Contamination: Contamination at the head of the column can lead to peak tailing. Try trimming the first few centimeters of the column.
-
Improper Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Verify and optimize your flow rate.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
Question: The retention time of my this compound peak is shifting between runs. What should I do?
Answer: Retention time shifts are typically indicative of a change in the chromatographic conditions:[4]
-
Leaks in the System: A leak in the carrier gas line or at the injector or detector fittings will cause a drop in pressure and a change in flow rate, leading to retention time shifts. Perform a leak check.
-
Column Temperature Fluctuations: Ensure your GC oven is maintaining a stable and reproducible temperature program.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column is old or has been used extensively, it may need to be replaced.
-
Changes in Sample Matrix: If analyzing samples in a complex matrix, matrix components can build up on the column and affect retention.
Mass Spectrometry & Quantification
Question: How do I select the right ions for quantifying derivatized this compound in Selected Ion Monitoring (SIM) mode?
Answer: To perform quantitative analysis using SIM mode, you need to identify the characteristic ions of your derivatized this compound. This is typically done by first running a sample in full scan mode to obtain the full mass spectrum. For the trimethylsilyl (TMS) derivative of 3-hydroxy fatty acids, a characteristic fragment ion with a mass-to-charge ratio (m/z) of 233 is often used for quantification.[3] For a deuterated internal standard, the corresponding ion would be m/z 235.[3]
Question: My calibration curve is not linear. What are the potential causes?
Answer: A non-linear calibration curve can be caused by:
-
Detector Saturation: If the concentration of your standards is too high, the detector can become saturated, leading to a non-linear response. Try using a lower concentration range for your calibration standards.
-
Inconsistent Derivatization: If the derivatization reaction is not consistent across all your standards, it will lead to inaccuracies in the quantification. Ensure your derivatization procedure is robust and reproducible.
-
Matrix Effects: When analyzing complex samples, other components in the matrix can interfere with the ionization of your target analyte, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for these matrix effects.[5][6]
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a general protocol for the quantification of this compound in plasma or serum.
Protocol: Extraction and Derivatization of this compound from Plasma/Serum
This protocol is adapted from established methods for 3-hydroxy fatty acid analysis.[3]
-
Sample Preparation:
-
To 500 µL of plasma or serum, add 10 µL of a 500 µM stable isotope-labeled internal standard solution (e.g., ¹³C₂-labeled this compound).[3]
-
For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will represent the free fatty acid content.[3]
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).[3]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex thoroughly.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Repeat the extraction with another 3 mL of ethyl acetate.[3]
-
Combine the organic extracts and dry them down under a stream of nitrogen at 37°C.[3]
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 80°C for 1 hour to form the TMS derivatives.[3]
-
GC-MS Parameters
The following are example GC-MS parameters. These should be optimized for your specific instrument and column.
| Parameter | Value |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[3] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| MS Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Summary
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | TMS | 233[3] | Varies, determine from full scan |
| ¹³C₂-3-Hydroxycapric Acid (Internal Standard) | TMS | 235[3] | Varies, determine from full scan |
Visualizations
Experimental Workflow
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. agilent.com [agilent.com]
- 5. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Hydroxycapric Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 3-hydroxycapric acid (3-HCA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incomplete cell lysis. 2. Suboptimal solvent selection. 3. Inefficient phase separation. 4. Incorrect pH during extraction. 5. Insufficient extraction time or temperature. | 1. Employ a more rigorous cell disruption method (e.g., enzymatic lysis followed by sonication). 2. Test a range of solvents with varying polarities (see Table 1). For medium-chain-length polyhydroxyalkanoates (mcl-PHAs), acetone (B3395972) and ethyl acetate (B1210297) are effective. 3. Centrifuge at a higher speed or for a longer duration. The addition of salt (salting out) can help break emulsions. 4. Adjust the pH of the aqueous phase to be well below the pKa of 3-HCA (~4.7) to ensure it is in its protonated, more organic-soluble form. 5. Optimize extraction time and temperature (see Table 2). Increase temperature cautiously as it can lead to degradation of the target molecule. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High concentration of lipids, proteins, or other surfactants in the sample. 2. Vigorous shaking or mixing. | 1. Centrifuge the sample at high speed to pellet cellular debris and some macromolecules. 2. Use gentle inversion for mixing instead of vigorous shaking. 3. Add a small amount of a different organic solvent to alter the polarity and break the emulsion. 4. Filter the mixture through a phase separation filter paper.[1] |
| Low Purity of Final Product | 1. Co-extraction of other lipids and cellular components. 2. Incomplete precipitation of the target compound. 3. Contamination from plasticware or reagents. | 1. Perform multiple extraction steps. 2. Optimize the precipitation step by adjusting the solvent/anti-solvent ratio and temperature. 3. Use high-purity solvents and glass- or polypropylene-ware to avoid contamination. |
| Inconsistent Results | 1. Variability in cell culture density or growth phase. 2. Inconsistent timing or temperature during extraction steps. 3. Degradation of the sample or reagents. | 1. Standardize the cell harvesting protocol to ensure consistent starting material. 2. Use calibrated equipment and strictly follow the protocol timings and temperatures. 3. Store samples and reagents at the recommended temperatures and check for expiration dates. |
| Phase Separation Issues | 1. Mutual solubility of the aqueous and organic phases.[1] 2. Presence of detergents or other emulsifying agents. | 1. Use solvents with lower mutual solubility. 2. If detergents were used for cell lysis, ensure they are removed or diluted sufficiently before extraction. |
Frequently Asked Questions (FAQs)
1. What is the most common source for extracting this compound?
This compound is a monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Therefore, the most common source for its extraction is from bacteria that accumulate these biopolymers, with Pseudomonas putida being a well-studied and frequently used species.[2][3]
2. Which solvents are most effective for extracting this compound?
The choice of solvent is critical for extraction efficiency. While halogenated solvents like chloroform (B151607) have been traditionally used, non-halogenated solvents are preferred for safety and environmental reasons. Acetone has shown high recovery rates for mcl-PHAs.[4] Other effective non-halogenated solvents include ethyl acetate and 1,3-dioxolane.[5]
3. How does pH affect the extraction of this compound?
The pH of the aqueous phase significantly influences the extraction efficiency. This compound is a carboxylic acid with an estimated pKa around 4.7. To ensure the acid is in its protonated (less polar) form, which is more soluble in organic solvents, the pH of the aqueous solution should be adjusted to be at least 2 pH units below its pKa (i.e., pH < 2.7). Acidification is commonly done using strong acids like HCl.[6]
4. What is the role of cell disruption in the extraction process?
Since this compound is typically present as intracellular mcl-PHA granules, efficient cell disruption is a crucial first step to release these granules and make them accessible to the extraction solvent. The choice of cell disruption method can significantly impact the overall yield.[7][8][9][10][11]
5. How can the purity of the extracted this compound be improved?
Purification often involves a precipitation step where an anti-solvent (e.g., methanol (B129727) or ethanol) is added to the solvent extract, causing the PHA polymer to precipitate. To obtain the monomeric this compound, the polymer must then be hydrolyzed (e.g., by acid hydrolysis). The resulting free fatty acid can be further purified by techniques such as liquid chromatography.
6. How is this compound quantified?
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the accurate quantification of this compound. The fatty acid must first be derivatized, typically through silylation, to make it volatile for GC analysis.[6][12][13]
Data Presentation
Table 1: Comparison of Solvents for Polyhydroxyalkanoate (PHA) Extraction
| Solvent | Biomass Type | Recovery Yield (%) | Purity (%) | Reference |
| Ethylene Carbonate (150°C) | Cupriavidus necator (wet) | 98.6 | 98 | [14] |
| Acetone | Pseudomonas putida GPo1 | 94 | ~99 | [15] |
| Ethyl Acetate | Engineered Pseudomonas putida | ~95 | ~97 | [5] |
| 1,3-Dioxolane (80°C) | Dried Cells | 96.6 | 99.1 | [16] |
| Chloroform | Mixed Microbial Culture | >90 | >90 | [17] |
Note: While some data is for PHB (a short-chain-length PHA), the principles are applicable to mcl-PHA extraction.
Table 2: Effect of Temperature on Extraction Yield
| Solvent | Temperature (°C) | Extraction Yield (%) | Reference |
| Ethylene Carbonate | 100 | 90.1 | [14] |
| Ethylene Carbonate | 150 | 98.6 | [14] |
| 50% Acetone | 25 | - | [18] |
| 50% Acetone | 45 | - | [18] |
| 50% Acetone | 65 | - | [18] |
| Water | 170-200 | ~26 | [19] |
Note: Quantitative data for the direct effect of temperature on this compound yield is limited. The data presented is for related compounds and illustrates the general trend of increased yield with temperature up to an optimum, after which degradation may occur.
Experimental Protocols
Protocol 1: Extraction of mcl-PHA from Pseudomonas putida
This protocol outlines the steps for extracting the mcl-PHA polymer, which contains this compound, from bacterial cells.
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., Pseudomonas putida) at 8,000 x g for 15 minutes. Discard the supernatant and wash the cell pellet with distilled water. Repeat the centrifugation and washing steps.
-
Cell Lysis (Enzymatic): Resuspend the cell pellet in a hypotonic buffer containing lysozyme. Incubate at 37°C for 1-2 hours to degrade the cell wall.
-
Mechanical Disruption (Optional but Recommended): Further disrupt the cells using sonication or a bead mill to ensure complete lysis and release of PHA granules.
-
Solvent Extraction: Add acetone to the lysed cell suspension at a solid-to-solvent ratio of 5% (w/v). Stir the mixture at 60°C for 4 hours.
-
Separation: Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the cell debris. Collect the supernatant containing the dissolved PHA.
-
Precipitation: Slowly add cold methanol (an anti-solvent) to the supernatant while stirring until the PHA precipitates. A typical ratio is 1:1 (v/v).
-
Recovery: Collect the precipitated PHA by filtration or centrifugation. Wash the PHA with fresh methanol and dry under vacuum.
Protocol 2: Quantification of this compound by GC-MS
This protocol describes the derivatization and analysis of this compound.
-
Hydrolysis of PHA (if starting with polymer): Hydrolyze the extracted PHA polymer to its monomeric units by acid-catalyzed methanolysis. This involves heating the polymer in a solution of sulfuric acid in methanol.
-
Extraction of Free Fatty Acids: If starting with a sample containing free this compound, acidify the sample to a pH below 2.7 with HCl. Extract the fatty acids twice with an equal volume of ethyl acetate.
-
Drying: Evaporate the organic solvent under a stream of nitrogen at 37°C.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract. Heat at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.[6]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: HP-5MS capillary column (or equivalent).
-
Oven Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.[6]
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification. The characteristic ion for the TMS-derivatized 3-hydroxy fragment is m/z 233.[6]
-
-
Quantification: Use a calibration curve prepared with a this compound standard. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for 3-HCA extraction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eeer.org [eeer.org]
- 3. Separation and purification technologies in polyhydroxyalkanoate (PHA) manufacturing: A review [eeer.org]
- 4. ijpab.com [ijpab.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. lipidmaps.org [lipidmaps.org]
- 7. scispace.com [scispace.com]
- 8. Comparison of Cell Disruption Methods for Improving Lipid Extraction from Thraustochytrid Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. marinbio.com.tr [marinbio.com.tr]
- 12. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 3-Hydroxycapric Acid in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxycapric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling, storage, and analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my biological samples?
A1: The stability of this compound, a medium-chain hydroxy fatty acid, can be influenced by several pre-analytical variables.[1][2] The most common factors include:
-
Temperature: Improper storage temperatures can lead to the degradation of fatty acids or the continuation of enzymatic processes that may alter analyte concentrations.
-
Enzymatic Degradation: Biological samples contain various enzymes, such as esterases, that can potentially metabolize this compound.[3][4]
-
pH: Changes in the pH of the sample environment can affect the stability and ionization state of carboxylic acids like this compound.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of the sample matrix and lead to degradation of certain analytes.
-
Oxidation: Like other fatty acids, this compound may be susceptible to oxidation, especially with prolonged exposure to air or in the presence of certain metal ions.
Q2: What is the optimal storage temperature for plasma and serum samples intended for this compound analysis?
A2: For long-term storage, it is highly recommended to store plasma and serum samples at -80°C. Studies on short and medium-chain fatty acids have shown that storage at -20°C can lead to an increase in their concentrations over time, possibly due to the degradation of more complex lipids. Therefore, to minimize changes in the concentration of this compound, samples that will not be analyzed shortly after collection should be stored at -80°C.
Q3: How many times can I freeze and thaw my samples without affecting the this compound concentration?
A3: While some analytes can be stable through a limited number of freeze-thaw cycles, it is best practice to minimize these cycles whenever possible. For many lipids and metabolites, up to three freeze-thaw cycles may not cause significant changes. However, to ensure the highest data quality, it is advisable to aliquot samples into smaller volumes for single use before initial freezing. This practice avoids the potential for degradation associated with repeated freezing and thawing.
Q4: Are there any specific recommendations for blood collection tubes for this compound analysis?
A4: For plasma samples, tubes containing anticoagulants such as heparin or EDTA are commonly used. It is crucial to process the blood to separate plasma or serum promptly after collection to minimize ongoing cellular or enzymatic activity. For serum, allow the blood to clot completely before centrifugation. Always refer to the specific requirements of your analytical method for the most appropriate anticoagulant.
Q5: Can enzymatic activity in my samples affect this compound levels?
A5: Yes, enzymatic degradation is a potential issue. Plasma and other biological tissues contain esterases and other enzymes that can metabolize fatty acids.[3][4] To mitigate this, it is crucial to process and freeze samples as quickly as possible after collection. For certain applications, the addition of enzyme inhibitors may be considered, but their compatibility with the downstream analytical method must be verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Degradation during storage: Samples may have been stored at an inappropriate temperature (e.g., -20°C instead of -80°C) or for an extended period. | Review storage conditions and duration. For future studies, ensure samples are stored at -80°C immediately after processing. |
| Multiple freeze-thaw cycles: The analyte may have degraded due to repeated freezing and thawing of the sample. | Aliquot samples into single-use vials before the initial freezing to avoid the need for multiple thaws. | |
| Inefficient extraction: The protocol used for extracting this compound from the sample matrix may not be optimal. | Re-evaluate the extraction procedure. Consider different solvent systems or solid-phase extraction (SPE) cartridges. Ensure the pH of the extraction buffer is appropriate for a carboxylic acid. | |
| High variability in results between sample replicates | Inconsistent sample handling: Variations in the time between sample collection and processing, or differences in storage conditions, can introduce variability. | Standardize all pre-analytical procedures, including collection, processing, and storage times and temperatures. |
| Sample heterogeneity: For certain sample types like feces, a lack of homogenization can lead to significant variability. | Ensure thorough homogenization of the sample before taking an aliquot for extraction. | |
| Increase in this compound concentration over time in stored samples | Enzymatic release from larger molecules: In some matrices, this compound may be a component of more complex lipids, and endogenous enzymes could cleave it off during storage. | Process and analyze samples as quickly as possible after collection. Ensure rapid freezing to -80°C to minimize enzymatic activity. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of related medium-chain fatty acids and other relevant analytes under different storage conditions. This information can serve as a valuable guideline for handling samples for this compound analysis.
| Analyte Class | Matrix | Storage Temperature | Duration | Observation |
| Short and Medium-Chain Fatty Acids | Plasma | -20°C vs. -80°C | 2 years | Concentrations of several SCFAs and MCFAs were higher in samples stored at -20°C compared to -80°C, suggesting potential degradation of larger molecules at the higher temperature. |
| General Clinical Chemistry Analytes | Rat Serum | 2 to 8°C | 72 hours | Most of the 18 analytes evaluated were stable for up to 3 refrigeration cycles.[6] |
| General Clinical Chemistry Analytes | Rat Serum | -10 to -20°C | 72 hours | Most of the 18 analytes were stable for up to 3 freeze-thaw cycles.[6] |
| General Clinical Chemistry Analytes | Rat Serum | -70°C | 30 days | Most of the 18 analytes were stable for up to 3 freeze-thaw cycles.[6] |
Experimental Protocols
Protocol: Sample Collection and Initial Processing
This protocol outlines the best practices for collecting and processing blood samples to ensure the stability of this compound.
-
Blood Collection:
-
Collect whole blood into appropriate collection tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum).
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant (if applicable).
-
Place the tubes on ice immediately to slow down metabolic and enzymatic activity.
-
-
Sample Processing (within 1 hour of collection):
-
For Plasma:
-
Centrifuge the blood collection tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
For Serum:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum.
-
-
-
Aliquoting and Storage:
-
Immediately aliquot the plasma or serum into pre-labeled, single-use cryovials.
-
Flash-freeze the aliquots in dry ice or a -80°C freezer.
-
Store the samples at -80°C until analysis.
-
Protocol: Extraction of this compound for LC-MS/MS Analysis
This protocol provides a general method for the extraction of this compound from plasma or serum samples. Optimization may be required depending on the specific sample matrix and analytical instrumentation.
-
Sample Thawing:
-
Thaw the required number of sample aliquots on ice.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) (or another suitable organic solvent like acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the reconstituted sample at high speed (e.g., >14,000 x g) for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. iajps.com [iajps.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxycapric Acid Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 3-hydroxycapric acid (3-OH C10:0). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Section 1: General Troubleshooting
This section provides a high-level workflow for diagnosing issues in your mass spectrometry analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is weak or absent. Where should I start troubleshooting?
A1: A weak or absent signal can originate from multiple stages of the analytical process. Systematically check the following:
-
Sample Preparation: Verify your extraction procedure for efficiency. Ensure the sample hasn't degraded.
-
Instrumentation: Confirm the mass spectrometer is tuned and calibrated. Check for contamination in the LC or GC system and the ion source.[1]
-
Method Parameters: Review your chromatography method (gradient, flow rate) and mass spectrometer settings (ionization mode, collision energy).
-
Derivatization (for GC-MS): Ensure the derivatization reaction has gone to completion. Incomplete derivatization is a common cause of poor signal for hydroxy acids.[2]
Below is a general workflow to help isolate the problem.
Section 2: Sample Preparation Interferences
Artifacts and interferences introduced during sample preparation can significantly impact data quality.
Frequently Asked Questions (FAQs)
Q2: I see many unknown peaks in my blank samples. What are the common sources of contamination?
A2: Contamination is a frequent issue in mass spectrometry. Common sources include:
-
Solvents: Use high-purity, LC-MS grade solvents. Contaminants like phthalates can leach from plastic containers.[1]
-
Glassware: Avoid using detergents that can leave residues. Rinse glassware thoroughly with high-purity solvent.
-
Plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips. Use polypropylene (B1209903) materials where possible.
-
Sample Collection: Ensure proper procedures are followed to avoid cross-contamination between samples.
-
Reagents: Buffers and other additives can be a source of contamination.[1] Prepare fresh solutions and filter them if necessary.
Q3: My analyte recovery is inconsistent after solid-phase extraction (SPE). How can I improve this?
A3: Inconsistent SPE recovery is often due to variability in the extraction process.
-
Method Optimization: Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without eluting the analyte. The elution solvent must be strong enough to recover the this compound completely.
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids) can interfere with the binding of this compound to the SPE sorbent.[3] Consider a more rigorous sample cleanup or a different SPE phase.
-
Protein Binding: In plasma or serum samples, this compound may be bound to proteins like albumin. A protein precipitation step (e.g., with acetonitrile) prior to SPE may be necessary to release the analyte.[4]
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Specific Issues
GC-MS analysis of this compound requires a derivatization step to increase its volatility. This step can be a source of specific interferences.
Frequently Asked Questions (FAQs)
Q4: My GC-MS peaks for derivatized this compound are tailing or split. What could be the cause?
A4: Poor peak shape in GC-MS often points to issues with the derivatization process or the GC system itself.
-
Incomplete Derivatization: The presence of free hydroxyl and carboxyl groups on underivatized molecules leads to poor peak shape.[5] To ensure the reaction goes to completion, optimize the reaction temperature and time, and use fresh derivatization reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
Active Sites in the GC System: Free silanol (B1196071) groups in the GC inlet liner or on the column can interact with the analyte, causing peak tailing. Use a deactivated liner and consider conditioning the column.
-
Co-elution: An interfering compound that co-elutes with your analyte can distort the peak shape. Adjusting the temperature program may help separate the compounds.
Experimental Protocol: Silylation of this compound for GC-MS
-
Sample Preparation: Evaporate an aliquot of the sample extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 75°C for 45-60 minutes to ensure complete derivatization of both the hydroxyl and carboxyl groups.[2]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Section 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Specific Issues
LC-MS/MS offers high sensitivity and specificity but is prone to matrix effects and adduct formation.
Frequently Asked Questions (FAQs)
Q5: I am observing multiple peaks for this compound in my LC-MS data (e.g., at M+H, M+Na, M+K). How does this affect my analysis?
A5: The formation of adducts is common in electrospray ionization (ESI). While this compound is typically observed as the deprotonated molecule [M-H]⁻ in negative ion mode, you may also see adducts in positive ion mode, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
-
Impact: Adduct formation can split the analyte signal across multiple ions, reducing the signal intensity of your target ion and complicating quantification.
-
Solution: To minimize sodium and potassium adducts, use high-purity solvents and mobile phase additives, and ensure glassware is meticulously clean. Using a mobile phase additive like ammonium (B1175870) formate (B1220265) can sometimes promote the formation of a single, desired adduct ([M+NH₄]⁺) or protonated molecule. For quantification, it may be necessary to sum the intensities of all adducts or choose the most stable and abundant ion for analysis.
Q6: My signal intensity for this compound is suppressed or enhanced in my samples compared to my standards. What is causing this?
A6: This phenomenon is known as a matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[3]
-
Ion Suppression: Co-eluting compounds compete with the analyte for ionization, reducing its signal.
-
Ion Enhancement: Co-eluting compounds may improve the ionization efficiency of the analyte, leading to a stronger signal.
-
Troubleshooting:
-
Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.
-
Enhance Sample Cleanup: Use a more effective sample preparation method (e.g., SPE, liquid-liquid extraction) to remove matrix components.[6]
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) that co-elutes with the analyte will experience the same matrix effects, allowing for accurate quantification.[7]
-
Table 1: Common Adducts and Isobaric Interferences for this compound
This compound has a monoisotopic mass of 188.1412 g/mol .[8]
| Ion/Compound | Formula | Monoisotopic Mass (m/z) | Notes |
| [M-H]⁻ | C₁₀H₁₉O₃⁻ | 187.1334 | Primary ion in negative ESI mode. |
| [M+H]⁺ | C₁₀H₂₁O₃⁺ | 189.1485 | Protonated molecule in positive ESI mode. |
| [M+Na]⁺ | C₁₀H₂₀O₃Na⁺ | 211.1305 | Common sodium adduct. |
| [M+K]⁺ | C₁₀H₂₀O₃K⁺ | 227.1044 | Common potassium adduct. |
| Potential Isobaric Interference | |||
| Dodecanedioic acid | C₁₂H₂₂O₄ | 230.1518 | Different formula, but its fragments could potentially interfere. |
| Methyl 3-hydroxyundecanoate | C₁₂H₂₄O₃ | 216.1725 | Structurally similar ester. |
Note: True isobaric interferences have the same exact mass. The compounds listed are structurally similar or have masses that could produce fragment ions that interfere with this compound analysis in MS/MS.
References
- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Showing Compound this compound (FDB022904) - FooDB [foodb.ca]
Challenges in the chemical synthesis of 3-hydroxycapric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-hydroxycapric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of the product. - Competing side reactions, such as elimination.[1] | - Monitor reaction progress using TLC or GC-MS to ensure completion. - Optimize temperature and reaction time based on literature procedures for the specific synthetic route. - Use milder reaction conditions to prevent degradation. - For routes sensitive to elimination, consider alternative methods or the use of specific catalysts that favor the desired product.[1] |
| SYN-002 | Presence of α,β-Unsaturated Acid Impurity | - Elimination of the hydroxyl group is a common side reaction for 3-hydroxy acids, especially under heating or acidic/basic conditions.[1][2] | - Use milder reaction conditions and avoid excessive heat. - If using a route prone to elimination, such as those involving 3-substituted carboxylic acids, consider a more circuitous route that avoids harsh conditions.[1] - Purification by column chromatography or recrystallization may be necessary to remove the unsaturated impurity. |
| SYN-003 | Difficulty in Achieving High Enantioselectivity for (R)- or (S)-3-Hydroxycapric Acid | - Use of non-stereoselective reagents or catalysts. - Racemization during the reaction or workup. | - Employ enantioselective methods such as asymmetric synthesis using chiral catalysts or biocatalysis with enzymes like lipases.[3][4][5] - Consider synthetic routes starting from chiral precursors like levoglucosenone.[3][4][6] - Avoid harsh acidic or basic conditions that could lead to racemization. |
| SYN-004 | Complex Purification of the Final Product | - Presence of multiple byproducts from side reactions. - Unreacted starting materials remaining in the reaction mixture. - Use of toxic or hard-to-remove reagents and solvents.[3][4] | - Optimize the reaction to minimize byproduct formation. - Perform a thorough workup to remove the majority of impurities before final purification. - Consider "green" synthesis routes that use less toxic reagents and solvents for easier workup and purification.[3][4][6] - Utilize flash chromatography or preparative HPLC for challenging separations. |
| PUR-001 | Product Precipitation or Phase Separation During Dissolution | - Low aqueous solubility of this compound. | - Gentle heating and/or sonication can aid in dissolution.[7] - Consider using a co-solvent system, such as DMSO with PEG300 and Tween-80 in saline, to improve solubility for in-vivo studies.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges include achieving high stereoselectivity for a specific enantiomer (e.g., (R)-3-hydroxydecanoic acid), preventing side reactions like dehydration to form α,β-unsaturated acids, and developing environmentally friendly and efficient synthetic routes that avoid toxic reagents and harsh conditions.[1][3][4][6]
Q2: Are there "green" or more sustainable methods for synthesizing this compound?
A2: Yes, significant research is focused on developing greener synthetic pathways.[3][4][6][8] One promising approach involves a seven-step synthesis starting from cellulose-derived levoglucosenone, which avoids many toxic reagents and restrictive conditions like extremely low temperatures.[3][4][6]
Q3: What are some common synthetic strategies to produce enantiomerically pure (R)-3-hydroxydecanoic acid?
A3: To obtain the (R)-enantiomer, several strategies can be employed:
-
Biocatalysis: Using enzymes like PS Amano lipase (B570770) for enantioselective acetylation.[3][4]
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the stereochemistry of the reaction.
-
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as levoglucosenone, to build the target molecule with the desired stereochemistry.[3][4][6]
Q4: How can I minimize the formation of the unsaturated decenoic acid byproduct?
A4: The formation of the α,β-unsaturated byproduct is often due to an elimination reaction.[1] To minimize this, it is crucial to use mild reaction conditions and avoid high temperatures. If the synthetic route is known to be sensitive to elimination, exploring alternative pathways may be necessary.[1]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure, and GC-MS can be used to assess purity. For chiral synthesis, chiral HPLC or GC is necessary to determine the enantiomeric excess (ee).
Experimental Protocols & Methodologies
General Workflow for Chemical Synthesis of this compound
The following diagram illustrates a generalized workflow for the chemical synthesis of this compound, highlighting key stages where challenges may arise.
Caption: General workflow for this compound synthesis.
Signaling Pathways and Logical Relationships
The diagram below illustrates the competition between the desired synthesis of this compound and the formation of an undesired elimination byproduct.
Caption: Desired vs. undesired reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
- 4. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A green approach to chemical building blocks. The case of 3-hydroxypropanoic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatographic Analysis of 3-Hydroxycapric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 3-hydroxycapric acid in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution, or the co-elution of peaks, is a common issue in chromatography.[1] The primary causes can be categorized into three main areas: efficiency, selectivity, and retention.[2][3] Specifically for this compound, this can manifest as overlapping peaks with structurally similar fatty acids or other matrix components. Key factors include improper mobile phase composition, suboptimal column selection, and inappropriate flow rate or temperature.[1]
Q2: My this compound peak is fronting. What does this mean and how can I fix it?
Peak fronting, where the first half of the peak is broader than the second, often resembling a "shark fin," is typically a sign of column overload.[4][5] This means that the amount of sample injected has saturated the stationary phase, causing excess analyte molecules to travel through the column more quickly.[4][6]
-
Solution: The most straightforward solution is to dilute the sample and inject a smaller amount.[4] Alternatively, if using a split injection in Gas Chromatography (GC), increasing the split ratio will reduce the amount of sample reaching the column.[5] In some rare GC cases, if fronting appears on later eluting peaks, it could indicate the column temperature is too low.[4]
Q3: How does the mobile phase pH affect the peak shape of this compound?
As a carboxylic acid, this compound is an ionizable compound.[7][8] The pH of the mobile phase is critical as it dictates the ionization state of the analyte, which in turn affects retention time and peak shape.[9][10] For acidic analytes like this compound, using a mobile phase with a pH buffered to be at least one unit below its pKa will keep it in a non-ionized state.[11] This generally leads to better retention in reversed-phase chromatography and improved peak symmetry. Inconsistent pH can lead to peak tailing or fronting.[12]
Q4: Can I separate the R and S enantiomers of this compound using standard chromatography?
Separating enantiomers requires a chiral environment. This cannot be achieved with standard achiral chromatography (e.g., a typical C18 column). To separate the R and S enantiomers of this compound, you must use one of the following approaches:
-
Chiral Stationary Phase (CSP): This is the most common method, utilizing a column where a chiral selector is immobilized on the stationary phase.[13] Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenyl carbamate), have been shown to be effective for the enantioseparation of 3-hydroxy fatty acids.[14]
-
Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.[13]
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[13]
Troubleshooting Guides
Guide 1: Improving Poor Peak Resolution
If you are experiencing co-eluting or poorly resolved peaks for this compound, follow this systematic approach. It is recommended to change only one parameter at a time to isolate its effect.[1]
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Guide 2: Resolving Peak Fronting
Peak fronting is almost always caused by column overload.[4] Use the table below to identify and resolve the issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Concentration Too High | Dilute the sample (e.g., 1:10, 1:100) and reinject.[4] | The peak shape should become more symmetrical. The asymmetry factor will move closer to 1.0. |
| Injection Volume Too Large | Reduce the injection volume.[15] A general rule is to inject no more than 15% of the volume of the peak of interest.[15] | Fronting is reduced as the stationary phase is no longer saturated. |
| Incompatible Sample Solvent | The sample should ideally be dissolved in the mobile phase starting condition.[15] If a stronger solvent was used for solubility, try to dilute the sample with the mobile phase.[15] | Improved peak shape by preventing the strong injection solvent from carrying the analyte too quickly through the column. |
| Low Column Temperature (GC) | For Gas Chromatography, if later eluting peaks show fronting, it may indicate the column temperature is too low.[4] Increase the oven temperature. | Improved peak shape for later eluting compounds. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound.
Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method.
Methodology:
-
Analyte Characterization: this compound is a medium-chain hydroxy fatty acid with an acidic pKa (estimated around 4.67).[8] It is soluble in organic solvents like methanol (B129727) and acetonitrile.
-
Initial Column and Mobile Phase Selection:
-
Column: A standard C18 column (e.g., 150 mm length, 4.6 mm ID, 3.5 or 5 µm particle size) is a good starting point for reversed-phase chromatography.[2]
-
Mobile Phase A: Water with a suitable buffer. Formate or acetate (B1210297) buffers are common choices for LC-MS compatibility.[9] A good starting point is 0.1% formic acid in water (pH ~2.8).[16]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) with the same buffer concentration. Acetonitrile often provides better peak shapes and lower viscosity.[9]
-
-
pH Optimization:
-
Since this compound is acidic, its retention will be pH-dependent.[11]
-
To ensure the analyte is not ionized, a mobile phase pH below 3.8 is recommended (pKa - 1).[11] Using 0.1% formic acid achieves this.
-
If peak tailing occurs, it might be due to interaction with free silanols on the silica-based column. Adjusting the pH or using a column with better end-capping can help.
-
-
Gradient Elution:
-
Perform a scouting gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.
-
Based on the scouting run, create a more focused gradient around the elution percentage of this compound to improve resolution from nearby impurities.
-
-
Flow Rate and Temperature Optimization:
-
A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. Lowering the flow rate can sometimes improve resolution, but it will increase the run time.[1][2]
-
Increasing the column temperature (e.g., to 35-45°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.[1][17]
-
Quantitative Data Summary
The following tables provide typical starting parameters and their impact on resolution for HPLC analysis.
Table 1: Mobile Phase Parameters
| Parameter | Typical Starting Value | Effect of Change on Resolution | Reference |
| Organic Solvent | Acetonitrile | Switching to Methanol can alter selectivity (α), which may improve or worsen resolution. | [2] |
| pH (Aqueous Phase) | Buffered at pH 2.5-3.0 (e.g., 0.1% Formic Acid) | For acidic analytes, lower pH increases retention and improves peak shape. | [9][11] |
| Buffer Concentration | 10-20 mM | Adequate buffering capacity is needed to maintain a stable pH and prevent peak distortion. | [12] |
| Gradient Slope | 5-10% change per minute | A shallower gradient increases run time but generally improves the resolution of closely eluting peaks. | [10] |
Table 2: Column and Instrument Parameters
| Parameter | Typical Starting Value | Effect of Change on Resolution | Reference |
| Column Chemistry | C18 | Changing to a different stationary phase (e.g., Phenyl, Cyano) is a powerful way to change selectivity. | [2][17] |
| Column Length | 150 mm | Increasing length increases efficiency (N) and resolution but also backpressure and run time. | [1][2] |
| Particle Size | 5 µm | Decreasing particle size (e.g., to <2 µm in UHPLC) significantly increases efficiency and resolution. | [1][2] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Lowering the flow rate generally increases efficiency and resolution to an optimal point. | [1] |
| Temperature | 30-40 °C | Increasing temperature can improve efficiency (sharper peaks) and change selectivity. | [1][17] |
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0002203) [hmdb.ca]
- 8. Showing Compound this compound (FDB022904) - FooDB [foodb.ca]
- 9. mastelf.com [mastelf.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Minimizing degradation of 3-hydroxycapric acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-hydroxycapric acid during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation during sample preparation include:
-
pH Extremes: Both strongly acidic and basic conditions can promote the degradation of this compound. Acidic conditions can lead to dehydration, while basic conditions can promote oxidation or other rearrangements. For cosmetic formulations, a pH range of 4-5.5 is recommended for maximum efficiency of similar hydroxy acids.[1]
-
Elevated Temperatures: High temperatures can accelerate degradation reactions. It is generally recommended to keep samples cool and avoid prolonged exposure to heat during extraction and analysis.[1][2]
-
Oxidation: As a hydroxy fatty acid, this compound is susceptible to oxidation. Exposure to air and certain metal ions can catalyze this process.
-
Enzymatic Degradation: If working with biological samples, endogenous enzymes can potentially metabolize this compound. Proper sample handling and storage are crucial to inactivate enzymatic activity.
Q2: What are the optimal storage conditions for this compound and samples containing it?
A2: To ensure the stability of this compound, the following storage conditions are recommended:
-
Temperature: Store pure this compound and samples at -20°C for long-term storage.[1] For short-term storage, 2-8°C is acceptable.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use tightly sealed glass containers to prevent exposure to air and moisture.[1]
-
Light: Protect from light to prevent photo-oxidation.
Q3: Can this compound undergo lactonization?
A3: this compound is a β-hydroxy acid. While γ- and δ-hydroxy fatty acids are more prone to intramolecular cyclization to form lactones, the formation of a four-membered β-lactone from a β-hydroxy acid is less common but can occur under certain conditions, such as in the presence of specific activating agents. It is a potential degradation pathway to be aware of, especially under conditions that favor esterification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Use of harsh pH conditions or high temperatures. | - Use a mild extraction method, such as liquid-liquid extraction with a moderately polar solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). - Maintain a neutral or slightly acidic pH during extraction. - Perform all extraction steps on ice or at reduced temperatures. |
| Incomplete extraction: The chosen solvent may not be optimal for this compound. | - Optimize the extraction solvent. A mixture of polar and non-polar solvents may be necessary for complex matrices. - Perform multiple extractions (e.g., 2-3 times) and pool the extracts. | |
| Poor peak shape in chromatography (tailing or fronting) | Interaction with active sites on the column: The hydroxyl and carboxyl groups of this compound can interact with the stationary phase. | - For GC analysis: Ensure complete derivatization of both the hydroxyl and carboxyl groups. - For HPLC analysis: Use a column with end-capping to block silanol (B1196071) groups. Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., add a small amount of formic or acetic acid). |
| Ghost peaks or carryover in subsequent runs | Adsorption of this compound in the analytical system: The analyte can adsorb to surfaces in the injector, column, or detector. | - Thoroughly wash the system with a strong solvent between injections. - Use a guard column to protect the analytical column. - For GC analysis, ensure the liner is clean and replaced regularly. |
| Irreproducible results | Inconsistent sample handling: Variations in extraction time, temperature, or pH. | - Standardize the entire sample preparation protocol. - Use an internal standard to correct for variations in extraction efficiency and instrument response. |
| Presence of unexpected peaks in the chromatogram | Formation of artifacts: Degradation products (e.g., from oxidation or dehydration) or byproducts from derivatization. | - Analyze a standard of this compound that has been subjected to the same sample preparation steps to identify potential artifacts. - Optimize derivatization conditions (e.g., temperature, time, reagent concentration) to minimize byproduct formation. |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited in the literature, the following table provides a qualitative summary of expected stability based on the general chemical properties of hydroxy fatty acids.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | < 4 | Low | Dehydration products, potential for esterification/lactonization with other sample components. |
| 4 - 7 | High | - | |
| > 8 | Moderate to Low | Oxidation products, potential for base-catalyzed side reactions. | |
| Temperature | -20°C | Very High | - |
| 4°C | High | Minimal degradation over short to medium term. | |
| Room Temperature (20-25°C) | Moderate | Gradual degradation over time, increased risk of oxidation. | |
| > 40°C | Low | Accelerated degradation, including dehydration and oxidation. | |
| Solvent | Aprotic solvents (e.g., hexane, dichloromethane) | High | - |
| Protic solvents (e.g., methanol, ethanol) | Moderate | Potential for esterification if acidic catalysts are present. | |
| Aqueous solutions | pH-dependent | See pH section. |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Plasma by GC-MS
This protocol is adapted from a method for the analysis of 3-hydroxy fatty acids in biological fluids.
1. Sample Preparation and Extraction:
-
To 500 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample with 6 M HCl.
-
Extract the this compound by adding 3 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) one more time and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization:
-
To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Protocol 2: HPLC-UV Analysis of this compound (General Approach)
This is a general approach as a specific validated method for this compound was not found. Method development and validation are required.
1. Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction as described in Protocol 1 (steps 1-7).
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for the analysis of this compound from plasma.
Caption: Simplified signaling pathway of this compound via the GPR84 receptor.[3]
References
Technical Support Center: Chiral Separation of (R)- and (S)-3-Hydroxycapric Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of (R)- and (S)-3-hydroxycapric acid enantiomers. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in overcoming common challenges encountered during analysis.
Experimental Protocols
Two primary methodologies are presented for the chiral separation of 3-hydroxycapric acid enantiomers: a high-sensitivity UHPLC-MS/MS method and a more conventional HPLC-UV method.
Method 1: UHPLC-MS/MS for High-Sensitivity Analysis
This method is adapted from a validated procedure for the enantioselective analysis of 3-hydroxy fatty acids and is suitable for detecting low concentrations of (R)- and (S)-3-hydroxycapric acid in complex matrices.[1]
Detailed Methodology:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a suitable concentration (e.g., 1 µg/mL). If analyzing from a biological matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the fatty acid fraction.
-
Chromatographic System: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as an amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica (B1680970) particles (e.g., CHIRALPAK IA-U), is recommended for its high efficiency and resolution.[1]
-
Mobile Phase: Employ a gradient elution for optimal separation and peak shape.
-
Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.
-
-
Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers to determine their respective concentrations and the enantiomeric excess.
Quantitative Data Summary (UHPLC-MS/MS):
| Parameter | Value |
| Column | CHIRALPAK IA-U (or equivalent) |
| Particle Size | 1.6 µm |
| Dimensions | e.g., 100 mm x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% Formic Acid |
| Gradient | Optimized for separation of C10 fatty acid (start at low %B, ramp up) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Negative ESI |
| SRM Transition | Precursor ion (m/z for this compound) → Product ion |
Method 2: HPLC-UV for Routine Analysis
This method provides a robust approach for the chiral separation of this compound using standard HPLC equipment with UV detection. Polysaccharide-based chiral stationary phases are highly effective for this application.[2][3][4]
Detailed Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection to protect the column.
-
Chromatographic System: A standard HPLC system with a UV detector is sufficient.
-
Chromatographic Conditions:
-
Column: A coated or immobilized polysaccharide-based chiral column, such as CHIRALPAK AD-H or CHIRALCEL OD-H, is a good starting point.
-
Mobile Phase: A normal-phase mobile phase is typically used. For acidic compounds like this compound, the addition of a small amount of an acidic modifier is crucial for good peak shape and resolution.[4][5]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally used for fatty acids that lack a strong chromophore.
-
-
Data Analysis: Calculate the resolution between the two enantiomer peaks and determine the relative amounts from the peak areas.
Quantitative Data Summary (HPLC-UV):
| Parameter | Starting Condition |
| Column | CHIRALPAK AD-H (or equivalent) |
| Particle Size | 5 µm |
| Dimensions | e.g., 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be varied to optimize separation) |
| Injection Volume | 5 - 20 µL |
| Detection Wavelength | 210 nm |
Visualized Experimental Workflow
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
Q1: Why is there no separation (co-elution) of the enantiomers?
-
A1.1: Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this compound. Polysaccharide-based columns (e.g., Chiralpak AD, IA) or anion-exchange columns (e.g., Chiralpak QN-AX) are generally good starting points for acidic compounds.[6]
-
A1.2: Incorrect Mobile Phase: For normal-phase separation on a polysaccharide column, the ratio of the alcohol modifier (e.g., isopropanol) to the alkane (e.g., n-hexane) is critical. Systematically vary this ratio (e.g., from 98:2 to 80:20 hexane:isopropanol).
-
A1.3: Missing Acidic Additive: For acidic analytes like this compound, an acidic modifier (e.g., 0.1% TFA or formic acid) in the mobile phase is often essential to achieve separation and good peak shape.[5]
Q2: Why is the resolution between the two enantiomer peaks poor?
-
A2.1: Suboptimal Mobile Phase Composition: Fine-tune the mobile phase composition. Small changes in the percentage of the alcohol modifier or the acidic additive can significantly impact resolution.
-
A2.2: High Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[7] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
A2.3: Temperature Effects: Temperature can influence chiral recognition.[7] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) using a column oven to find the optimal condition.
Q3: Why are the peaks tailing or showing poor shape?
-
A3.1: Secondary Interactions: Peak tailing for acidic compounds can occur due to interactions with the stationary phase.[7] Ensure an appropriate acidic additive (like TFA or formic acid) is present in the mobile phase to suppress the ionization of the carboxylic acid group and minimize these interactions.
-
A3.2: Inappropriate Mobile Phase pH: If using a reversed-phase method, the pH of the mobile phase should be controlled. For acidic compounds, a pH well below the pKa of the analyte is generally recommended.
-
A3.3: Column Contamination or Degradation: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing. In severe cases, the column may need to be replaced.[7]
Q4: Why are my retention times not reproducible?
-
A4.1: Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard achiral columns, especially after changing the mobile phase. Ensure the column is equilibrated for at least 30-60 minutes or until a stable baseline is achieved.
-
A4.2: Inconsistent Mobile Phase Preparation: Precisely measure all components of the mobile phase. Small variations in the composition, especially the additives, can lead to shifts in retention time.
-
A4.3: Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.[7]
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q: Which type of chiral column is best for separating this compound? A: Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose or cellulose (B213188) derivatives (e.g., CHIRALPAK® IA, AD, or IC), are highly versatile and have shown great success in separating a wide range of acidic compounds, including 3-hydroxy fatty acids. Anion-exchange type CSPs (e.g., CHIRALPAK® QN-AX) are also specifically designed for acidic compounds and can be an excellent choice.
Q: Do I need to derivatize this compound before analysis? A: Derivatization is not always necessary for chiral separation, and direct separation of the underivatized acid is often possible, especially with modern CSPs.[1] However, if you are struggling with detection sensitivity using a UV detector, derivatization to introduce a chromophore can be beneficial. Derivatization can also sometimes improve the separation itself.
Q: How do I choose between normal-phase and reversed-phase chromatography? A: For polysaccharide-based CSPs, normal-phase chromatography (e.g., hexane/alcohol mobile phases) is often the first choice and provides excellent selectivity for many compounds. Reversed-phase chromatography (e.g., water/acetonitrile or water/methanol) is also possible with immobilized polysaccharide CSPs (e.g., CHIRALPAK IA) and is particularly useful for LC-MS applications due to the compatibility of the mobile phases with electrospray ionization.
Q: What is the role of the acidic additive in the mobile phase? A: For acidic analytes like this compound, an acidic additive such as trifluoroacetic acid (TFA) or formic acid serves two main purposes. It suppresses the ionization of the analyte's carboxylic acid group, which leads to better peak shapes (less tailing) and often improves the chiral recognition by the stationary phase, resulting in better resolution.[5]
Q: How should I prepare my sample for analysis? A: The simplest sample preparation involves dissolving your sample in the mobile phase you will be using for the analysis. It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates that could clog the column or the HPLC system. If your sample is in a complex matrix (e.g., biological fluid), a prior extraction and clean-up step will be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for 3-Hydroxycapric Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the quantification of 3-hydroxycapric acid.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying this compound in biological matrices?
A1: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used and suitable for the quantification of this compound.
-
LC-MS/MS is often preferred for its high sensitivity and specificity, and it can sometimes be performed without chemical derivatization, simplifying sample preparation.[1][2] However, derivatization can be employed to enhance sensitivity.[3]
-
GC-MS typically requires derivatization to make the analyte volatile, but it is a robust and reliable technique.[4][5] A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[4]
The choice between the two often depends on the available instrumentation, required sensitivity, sample matrix, and laboratory expertise.
Q2: What are the key parameters that I need to assess during method validation for this compound?
A2: According to regulatory guidelines from bodies like the FDA and EMA (now harmonized under ICH M10), a full validation for a bioanalytical method should include the following key parameters[6][7][8][9]:
-
Selectivity and Specificity
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Upper Limit of Quantification (ULOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-Thaw, Short-Term, Long-Term, Stock Solution, Post-Preparative)
-
Dilution Integrity
Q3: What are the acceptance criteria for these validation parameters?
A3: The acceptance criteria are based on guidelines from the FDA and EMA/ICH.[10][11] A summary is provided in the table below.
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (except at LLOQ, where it should be within ±20%). |
| Precision | The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (except at LLOQ, where it should not exceed 20%). |
| Calibration Curve | A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | The CV of the matrix factor (IS-normalized) from at least 6 different lots of matrix should be ≤15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration. |
Q4: How should I prepare my samples for analysis?
A4: Sample preparation is critical for removing interferences and concentrating the analyte. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent (e.g., ethyl acetate) after acidification.[4] This is effective for cleaning up the sample.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup and can be automated. Polymeric SPE phases can be effective for extracting acidic drugs from plasma.[12]
For GC-MS analysis, a derivatization step is required after extraction and drying.[4][13] For LC-MS/MS, the extract can often be directly injected after evaporation and reconstitution, although derivatization can improve performance.[3]
Troubleshooting Guides
Issue 1: High Variability in Results (Poor Precision)
Q: My replicate measurements for Quality Control (QC) samples show a high Coefficient of Variation (>15%). What could be the cause?
A: High variability can stem from several sources throughout the analytical workflow. Use the following decision tree to diagnose the issue.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. agilent.com [agilent.com]
- 13. marinelipids.ca [marinelipids.ca]
Technical Support Center: Enhancing 3-Hydroxycapric Acid (3-HCA) Detection
Welcome to the technical support center for the sensitive detection of 3-hydroxycapric acid (3-HCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in 3-HCA analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound (3-HCA)?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of 3-HCA in biological matrices.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, often requiring derivatization to improve volatility and sensitivity.[4][5][6]
Q2: I am not getting a good signal for 3-HCA. What are the common causes?
A2: Low signal intensity for 3-HCA can stem from several factors:
-
Suboptimal Sample Preparation: Inefficient extraction of 3-HCA from the sample matrix can lead to significant analyte loss. Protein precipitation and liquid-liquid extraction are common methods that need to be optimized.
-
Poor Ionization Efficiency: In LC-MS, 3-HCA, being a carboxylic acid, typically ionizes best in negative electrospray ionization (ESI) mode.[1][2] Ensure your mass spectrometer is operating in the correct polarity.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of 3-HCA, leading to a lower signal. A more thorough sample cleanup or chromatographic optimization may be necessary.
-
Degradation of the Analyte: Ensure proper sample handling and storage to prevent the degradation of 3-HCA.
Q3: Is derivatization necessary for 3-HCA analysis?
A3: For LC-MS/MS analysis, derivatization is not always necessary and direct determination is possible.[1][2] However, for GC-MS analysis, derivatization is essential to make the non-volatile 3-HCA amenable to gas chromatography.[4][6] Derivatization can also be employed in LC-MS/MS to enhance sensitivity and improve chromatographic retention, especially for highly polar analytes.[7][8][9]
Q4: What are some common derivatization reagents for carboxylic acids like 3-HCA?
A4: While direct analysis is often preferred in LC-MS, derivatization can significantly improve sensitivity. For carboxylic acids, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve ionization efficiency and chromatographic behavior in LC-MS/MS.[7][8] For GC-MS, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your 3-HCA detection experiments.
Issue 1: High Background Noise in LC-MS/MS Analysis
-
Symptom: The baseline in your chromatogram is noisy, making it difficult to integrate the peak for 3-HCA accurately.
-
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Dirty Ion Source: Clean the ion source of your mass spectrometer according to the manufacturer's instructions.
-
Matrix Interference: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Issue 2: Poor Peak Shape in HPLC
-
Symptom: The chromatographic peak for 3-HCA is broad, tailing, or splitting.
-
Possible Causes & Solutions:
-
Incompatible Mobile Phase: Adjust the pH of the mobile phase. For carboxylic acids, a lower pH can improve peak shape.
-
Column Overloading: Inject a smaller sample volume or dilute your sample.
-
Column Degradation: Replace the HPLC column if it has been used extensively or has been exposed to harsh conditions.
-
Issue 3: Low Recovery During Sample Preparation
-
Symptom: The concentration of 3-HCA measured in your quality control samples is consistently lower than the expected value.
-
Possible Causes & Solutions:
-
Inefficient Extraction: Optimize your extraction solvent and procedure. For protein precipitation, ensure the ratio of solvent to sample is adequate. For liquid-liquid extraction, test different organic solvents.
-
Analyte Adsorption: 3-HCA might be adsorbing to plasticware. Using low-adsorption tubes or glassware can help.
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-HCA) at the beginning of your sample preparation to account for analyte loss during the workflow.[4]
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 3-HCA using a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method.[1][2]
| Analyte | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| This compound (3HCA) | LC-HRMS | Milk | 0.1 - 0.9 | 0.4 - 2.6 |
Experimental Protocols
Protocol 1: Direct Detection of 3-HCA in Milk by LC-HRMS
This protocol is adapted from a method for the direct determination of free hydroxy fatty acids in milk.[1][2]
1. Sample Preparation (Protein Precipitation): a. To 500 µL of milk sample, add 500 µL of methanol. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge the sample at 10,000 x g for 10 minutes. d. Collect the supernatant and mix it with an equal volume of water in a new vial. e. This mixture is now ready for LC-MS/MS analysis.
2. LC-HRMS Analysis:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.
- Detection: Monitor for the deprotonated molecule [M-H]⁻ of 3-HCA.
Protocol 2: Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH) for Enhanced LC-MS/MS Sensitivity
This is a general protocol for derivatizing carboxylic acids and can be adapted for 3-HCA.[7]
1. Derivatization Reaction: a. In a microcentrifuge tube, mix 12.5 µL of your sample (or standard). b. Add 12.5 µL of 250 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride. c. Add 12.5 µL of 150 mM 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). d. Add 12.5 µL of 7.5% pyridine (B92270) in 75% methanol. e. Incubate the mixture at room temperature for 40 minutes.
2. LC-MS/MS Analysis:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Operate in negative ESI mode.
- Detection: Monitor for the specific precursor-to-product ion transition of the 3-NPH derivative of 3-HCA.
Visualizations
Caption: Direct detection workflow for 3-HCA in milk.
Caption: Workflow for 3-HCA derivatization with 3-NPH.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isomerization of 3-hydroxycapric acid during derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the isomerization of 3-hydroxycapric acid during derivatization for analytical procedures like Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing unexpected peaks or racemization for my this compound derivative?
A1: The most common cause of isomerization or racemization of this compound is the derivatization method itself. The hydrogen atom on the chiral carbon (C3) is adjacent to the carboxyl group. Under harsh conditions, particularly high temperatures or the presence of a strong base, this proton can be removed to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to a mixture of R and S enantiomers (a racemic mixture), which may separate or co-elute during chromatographic analysis, causing peak broadening or the appearance of a new peak.
Troubleshooting low recovery of 3-hydroxycapric acid from complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of 3-hydroxycapric acid from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery of this compound during sample preparation?
Low recovery of this compound is often attributed to several factors during sample extraction and cleanup. These include:
-
Suboptimal Extraction Method: The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) is critical and matrix-dependent. An inappropriate method can lead to significant analyte loss.
-
Inefficient Phase Transfer: In LLE, incomplete partitioning of this compound into the organic solvent is a common issue. This can be due to incorrect solvent polarity, pH, or insufficient mixing.
-
Poor Sorbent Interaction in SPE: In SPE, low recovery can result from an inappropriate sorbent type, insufficient conditioning of the sorbent, or a sample loading pH that prevents efficient binding of the analyte.
-
Analyte Loss During Elution: Incomplete elution from the SPE sorbent due to a weak elution solvent or insufficient solvent volume will lead to low recovery.
-
Analyte Degradation: this compound may be susceptible to degradation under harsh pH or high-temperature conditions during extraction.
-
Matrix Effects: Components of the sample matrix can interfere with the extraction process, leading to the formation of emulsions in LLE or clogging of the SPE cartridge.[1]
Q2: How do matrix effects impact the quantification of this compound by LC-MS/MS?
Matrix effects can significantly impact the accuracy and precision of this compound quantification by causing ion suppression or enhancement.[1] Co-eluting matrix components, such as phospholipids (B1166683) from plasma or humic substances from soil, can compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased (suppression) or increased (enhancement) signal. This can result in the inaccurate quantification of the analyte.
Q3: Is derivatization necessary for the analysis of this compound by GC/MS?
Yes, derivatization is generally required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC/MS). As a hydroxy fatty acid, it is not sufficiently volatile for direct GC analysis. Derivatization, typically through silylation (e.g., with BSTFA) or methylation, increases the volatility and thermal stability of the analyte, allowing it to be effectively analyzed by GC/MS.
Q4: What are the expected recovery rates for this compound from complex matrices?
Recovery rates can vary significantly depending on the matrix, extraction method, and analytical technique. However, with an optimized protocol, it is reasonable to expect high recovery. For instance, a study on the analysis of 3-hydroxy fatty acids (3-OHFAs) in house dust using SPE and GC-MS reported a recovery range of 89.3%-111.5%. Another study analyzing 3-hydroxybutyric acid in plasma via LC-MS/MS achieved a recovery of 93.22%.[2][3] For medium-chain fatty acids from fermentation broth using liquid-liquid extraction, recovery can be selective for different chain lengths.[4][5]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Action |
| Analyte found in the flow-through/wash fraction | Incorrect Sorbent Choice: Sorbent is not retaining the analyte. | Select a sorbent with a different retention mechanism (e.g., mixed-mode or ion exchange if the analyte can be charged). |
| Inappropriate Sample pH: The pH of the sample prevents the analyte from being retained. | Adjust the sample pH to ensure the analyte is in a neutral or charged state, depending on the sorbent's mechanism. | |
| Sample Solvent is Too Strong: The solvent in which the sample is dissolved is eluting the analyte. | Dilute the sample with a weaker solvent before loading. | |
| Analyte not present in the elution fraction | Elution Solvent is Too Weak: The solvent is not strong enough to desorb the analyte from the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). |
| Insufficient Elution Volume: Not enough solvent was used to completely elute the analyte. | Increase the volume of the elution solvent and consider using multiple elution steps. | |
| Strong Secondary Interactions: The analyte is irreversibly bound to the sorbent. | Modify the elution solvent with additives (e.g., a small amount of acid or base) to disrupt secondary interactions. | |
| Inconsistent Recovery | Drying of the Sorbent Bed: The sorbent bed dried out before sample loading. | Ensure the sorbent bed remains conditioned and equilibrated before loading the sample. Do not let it dry out. |
| Inconsistent Flow Rate: The flow rate during sample loading or elution is too fast or inconsistent. | Control the flow rate carefully to ensure adequate interaction time between the analyte and the sorbent. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Action |
| Low Analyte Concentration in the Organic Phase | Incorrect Solvent Polarity: The extraction solvent is not optimal for partitioning the analyte. | Test solvents with different polarities (e.g., ethyl acetate, hexane (B92381), methyl tert-butyl ether). |
| Suboptimal pH: The pH of the aqueous phase does not favor the partitioning of the analyte into the organic phase. | Adjust the pH of the aqueous phase to ensure this compound is in its neutral, less water-soluble form. | |
| Insufficient Mixing: Inadequate mixing leads to poor extraction efficiency. | Increase the vortexing time or use a more vigorous mixing method. | |
| Formation of an Emulsion | High Concentration of Lipids or Proteins: These matrix components can stabilize emulsions. | Centrifuge at a higher speed, add salt to the aqueous phase, or use a different extraction solvent. |
| Analyte Degradation | Harsh pH or High Temperature: The analyte may be unstable under the extraction conditions. | Perform the extraction at a neutral pH if possible and avoid high temperatures. |
Data Presentation
Table 1: Comparison of Extraction Method Performance for Hydroxy Fatty Acids
| Analyte | Matrix | Extraction Method | Analytical Technique | Reported Recovery (%) | Reference |
| 3-Hydroxy Fatty Acids | House Dust | Solid-Phase Extraction | GC-MS | 89.3 - 111.5 | [2] |
| 3-Hydroxybutyric Acid | Plasma | Protein Precipitation | LC-MS/MS | 96.3 - 103 | [6] |
| 3-Hydroxybutyric Acid | Plasma | Not Specified | LC-MS/MS | 93.22 | [3] |
| Capric Acid | Plasma | Liquid-Liquid Extraction | HPLC | 87.0 - 90.2 | [7] |
| Medium-Chain Fatty Acids | Fermentation Broth | Liquid-Liquid Extraction | Not Specified | Selective recovery | [4][5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma using SPE
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound). Acidify the sample with 100 µL of 1M HCl.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS or GC/MS analysis.
Protocol 2: Extraction of this compound from Soil using LLE
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 1 g of soil, add an internal standard. Add 2 mL of a suitable extraction solvent (e.g., a mixture of hexane and isopropanol).
-
Acidification: Acidify the mixture by adding a small amount of a strong acid (e.g., sulfuric acid) to bring the pH below 2.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then sonicate for 15 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully collect the organic supernatant.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract in a suitable solvent for analysis.
Mandatory Visualization
References
- 1. longdom.org [longdom.org]
- 2. Suppression of ionization and optimization of assay for 3-hydroxy fatty acids in house dust using ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation for 3-Hydroxycapric Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentative production of 3-hydroxycapric acid (3-HDA), a key medium-chain-length polyhydroxyalkanoate (mcl-PHA) monomer.
Troubleshooting Guide
This guide addresses specific problems that may arise during your fermentation experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Biomass Yield | 1. Nutrient limitation (carbon, nitrogen, phosphorus).[1][2] 2. Substrate toxicity (e.g., high concentration of decanoic acid).[1] 3. Suboptimal pH or temperature.[3][4] 4. Inefficient aeration. | 1. Ensure balanced nutrient levels in the medium. Consider a fed-batch strategy to maintain optimal nutrient concentrations.[2] 2. Start with a lower concentration of the fatty acid precursor and gradually increase the feed rate. Use a co-substrate like glucose for initial cell growth.[5][6] 3. Monitor and control pH (typically around 7.0) and temperature (e.g., 30-37°C for biomass growth, potentially lower for PHA accumulation).[3][5] 4. Optimize dissolved oxygen (DO) levels. While aerobic conditions are necessary, some studies suggest oxygen limitation can trigger PHA accumulation.[1] |
| Low this compound (C10) Monomer Content | 1. Substrate metabolism leading to shorter chain length monomers. 2. Presence of impurities in the carbon source. 3. Genetic characteristics of the microbial strain. | 1. Use a β-oxidation deficient mutant strain (e.g., E. coli LSBJ) to prevent the breakdown of the C10 precursor.[5] 2. Utilize high-purity decanoic acid as the primary carbon source for 3-HDA production. 3. Select or engineer a strain with a PHA synthase (PhaC) that has a high specificity for C10-CoA substrates. |
| Excessive Foaming in the Bioreactor | 1. Surfactant properties of the fatty acid substrate (decanoic acid).[6] 2. High cell density and agitation rates. 3. Cell lysis releasing intracellular contents. | 1. Implement a controlled feeding strategy to avoid accumulation of decanoic acid in the broth.[6] 2. Use an automated foam control system with an antifoaming agent. 3. Optimize process parameters to reduce cell stress and prevent premature lysis. |
| Inconsistent PHA Production Between Batches | 1. Variability in inoculum quality. 2. Fluctuations in fermentation parameters (pH, temperature, DO). 3. Inconsistent feeding profiles.[1] | 1. Standardize the seed culture preparation protocol to ensure a consistent and healthy inoculum. 2. Calibrate all probes and monitoring equipment before each run. Implement robust process control. 3. Automate the feeding strategy to ensure reproducibility. A shift from exponential to linear feeding can enhance consistency.[6] |
| Substrate Crystallization in Feed Lines | 1. Low aqueous solubility and high melting point of decanoic acid.[6] | 1. Maintain the temperature of the decanoic acid feed solution above its melting point. 2. Consider mixing decanoic acid with a solvent like acetic acid to keep it in a liquid state.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable microbial strains for producing this compound?
A1: Pseudomonas putida strains, such as KT2440, are widely used natural producers of mcl-PHAs, including monomers like 3-hydroxydecanoate (B1257068).[3][6] Recombinant Escherichia coli strains, particularly those with a deficient β-oxidation pathway, have also been engineered for the production of near-homopolymers of specific mcl-PHAs when fed the corresponding fatty acid.[5]
Q2: What is the recommended fermentation strategy for high-yield this compound production?
A2: A two-stage fed-batch process is generally recommended.[1][5]
-
Stage 1 (Biomass Accumulation): Focus on achieving high cell density using a readily metabolizable carbon source like glucose.[5] Maintain optimal conditions for growth (e.g., 37°C, pH 7.0).[5]
-
Stage 2 (PHA Accumulation): Once a sufficient cell density is reached, induce PHA production by introducing the precursor for this compound (decanoic acid) and often limiting a nutrient like nitrogen or phosphorus.[1][2] The temperature may be lowered (e.g., to 30°C) during this phase.[5]
Q3: How can I control the monomer composition of the produced PHA to favor this compound?
A3: The monomer composition is primarily influenced by the carbon source provided.[3] To produce a PHA with a high content of this compound, decanoic acid should be used as the main carbon source during the PHA accumulation phase.[6] Using a host strain with a blocked β-oxidation pathway can further ensure that the C10 fatty acid is not broken down into shorter chains, resulting in a higher purity of the desired monomer in the final polymer.[5]
Q4: What are the critical fermentation parameters to monitor and control?
A4: Key parameters include:
-
pH: Typically maintained around neutral (7.0), but can be shifted (e.g., to 8.0) during the PHA production phase.[5]
-
Temperature: Optimal for cell growth (e.g., 37°C) and then potentially shifted for PHA accumulation (e.g., 30°C).[5]
-
Dissolved Oxygen (DO): Crucial for aerobic growth. While high aeration is needed for biomass production, some strategies employ oxygen limitation to trigger PHA synthesis.[1]
-
Substrate Concentration: The concentration of the fatty acid precursor must be carefully controlled to avoid toxicity and foaming.[1][6]
Q5: What analytical methods are used to quantify this compound production?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the monomer composition and content of PHAs.[7] The process involves extracting the PHA from the dried cell biomass, followed by methanolysis to convert the polymer into its constituent 3-hydroxyalkanoic acid methyl esters, which are then analyzed by GC-MS.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on mcl-PHA production with a focus on 3-hydroxydecanoate (3-HDA) or C10 monomers.
Table 1: Fermentation Performance for mcl-PHA Production
| Organism | Fermentation Strategy | Carbon Source(s) | Biomass (g/L) | PHA Content (%) | PHA Titer (g/L) | Productivity (g/L/h) | Reference |
| Pseudomonas putida KT2440 | Fed-Batch | Decanoic Acid, Acetic Acid, Glucose | 75 | 74 | 55.5 | 1.16 | [6] |
| Recombinant E. coli LSBJ | Fed-Batch | Decanoic Acid, Glucose | Not specified | Not specified | 20.1 | 0.42 | [5] |
| Pseudomonas putida KT2440 | Fed-Batch | Nonanoic Acid, Glucose | 71 | 56 | 39.8 | Not specified | [1] |
| Pseudomonas putida CA-3 | Two-Stage Fed-Batch | Butyric Acid, Decanoic Acid | Not specified | Not specified | Not specified | Not specified | [1] |
| Pseudomonas oleovorans ATCC 29347 | pH-Stat Fed-Batch | Octanoic Acid | 63 | 62 | 39.1 | Not specified | [1] |
Table 2: Monomer Composition of mcl-PHA
| Organism | Primary Carbon Source | 3-Hydroxyhexanoate (C6) (%) | 3-Hydroxyoctanoate (C8) (%) | 3-Hydroxydecanoate (C10) (%) | Reference |
| Pseudomonas putida KT2440 | Decanoic Acid | 11 | 11 | 78 | [6] |
| Recombinant E. coli LSBJ | Decanoic Acid | - | - | >99 | [8] |
| Pseudomonas putida | Octanoic Acid | Minor | Major | Minor | [9] |
Experimental Protocols
Protocol 1: Two-Stage Fed-Batch Fermentation for this compound Production in Recombinant E. coli
This protocol is based on the methodology for producing poly(3-hydroxydecanoate) in a β-oxidation deficient E. coli strain.[5]
1. Seed Culture Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic. b. Incubate at 37°C with shaking at 200 rpm for 16 hours. c. Use this seed culture to inoculate the bioreactor.
2. Bioreactor Setup and Batch Phase (Biomass Accumulation): a. Prepare the bioreactor with a defined mineral salt medium. A typical medium contains (NH₄)₂SO₄, KH₂PO₄, and K₂HPO₄. b. Supplement the medium with glucose (as the initial carbon source), yeast extract, MgSO₄, a trace metal solution, and the appropriate antibiotic. c. Inoculate the bioreactor with the seed culture. d. Set the initial fermentation parameters: Temperature at 37°C, pH controlled at 7.0, and maintain a dissolved oxygen (DO) level above 20% saturation through aeration and agitation.
3. Fed-Batch Phase (PHA Accumulation): a. After the initial glucose is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase. b. Lower the temperature to 30°C and increase the pH to 8.0. c. Start a continuous feed of a glucose solution to support further cell growth. d. Concurrently, begin feeding the decanoic acid solution. The feed rate should be carefully controlled to prevent accumulation and toxicity. e. Monitor cell density (OD₆₀₀), and substrate and product concentrations throughout the fermentation.
4. Harvesting and Analysis: a. Harvest the cells by centrifugation when PHA production plateaus. b. Wash the cell pellet with distilled water and lyophilize to determine the dry cell weight (DCW). c. Extract the PHA from the dried biomass and analyze the this compound content using GC-MS.
Visualizations
Caption: Workflow for this compound production.
Caption: Metabolic pathway for 3-HDA production.
References
- 1. Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) | MDPI [mdpi.com]
- 2. Limitations on production methods for PHAs obtention: a systematic review [redalyc.org]
- 3. Current trends in medium‐chain‐length polyhydroxyalkanoates: Microbial production, purification, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 5. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fed-batch production of poly-3-hydroxydecanoate from decanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of novel scl-mcl polyhydroxyalkanoates blends for soft tissue engineering [frontiersin.org]
- 8. Low Carbon Concentration Feeding Improves Medium-Chain-Length Polyhydroxyalkanoate Production in Escherichia coli Strains With Defective β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of C:N molar ratio on monomer composition of polyhydroxyalkanoates produced by Pseudomonas mendocina 0806 and Pseudomonas pseudoalkaligenus YS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Signaling Roles of 3-Hydroxycapric Acid and Other Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling functions of 3-hydroxycapric acid and other medium-chain fatty acids (MCFAs). It includes quantitative data from experimental studies, detailed methodologies for key experiments, and visual representations of the involved signaling pathways to support further research and drug development in immunology and metabolism.
Introduction to MCFA Signaling
Medium-chain fatty acids (MCFAs), traditionally known for their role in metabolism, are now recognized as important signaling molecules, particularly in the immune system. Their effects are primarily mediated through the G protein-coupled receptor 84 (GPR84), which is highly expressed in immune cells such as macrophages, neutrophils, and microglia. Activation of GPR84 by MCFAs can trigger a cascade of intracellular events, leading to both pro-inflammatory and potentially context-dependent anti-inflammatory responses. This guide focuses on comparing the signaling properties of this compound (3-OH-C10) with other MCFAs, including capric acid (C10), caprylic acid (C8), and lauric acid (C12).
Comparative Analysis of GPR84 Activation
The potency and efficacy of various MCFAs in activating GPR84 have been quantified in several studies. The following tables summarize the half-maximal effective concentrations (EC50) of different MCFAs in activating GPR84, as determined by [³⁵S]GTPγS binding assays and calcium mobilization assays. Notably, hydroxylation at the 2- or 3-position of the fatty acid chain appears to enhance the activation of GPR84.
Table 1: Comparative Potency (EC50) of MCFAs in GPR84 Activation ([³⁵S]GTPγS Binding Assay)
| Fatty Acid | Carbon Chain | EC50 (µM) | Cell Type | Reference |
| This compound (3-OH-C10) | C10 | 230 | CHO-GPR84 membranes | [1] |
| 2-Hydroxycapric acid (2-OH-C10) | C10 | 31 | CHO-GPR84 membranes | [1] |
| 3-Hydroxylauric acid (3-OH-C12) | C12 | 13 | CHO-GPR84 membranes | [1] |
| 2-Hydroxylauric acid (2-OH-C12) | C12 | 9.9 | CHO-GPR84 membranes | [1] |
| Capric acid (C10) | C10 | ~4 | Mouse GPR84 in HEK293 cells | [2] |
| Lauric acid (C12) | C12 | ~9 | Mouse GPR84 in HEK293 cells | [2] |
| Undecanoic acid (C11) | C11 | ~8 | Mouse GPR84 in HEK293 cells | [2] |
Note: Lower EC50 values indicate higher potency.
Table 2: Comparative Potency (EC50) of MCFAs in GPR84-Mediated Calcium Mobilization
| Fatty Acid | Carbon Chain | EC50 (µM) | Cell Type | Reference |
| Capric acid (C10) | C10 | 4.4 ± 1.3 | GPR84-HEK293 cells | [3] |
| Lauric acid (C12) | C12 | 27.4 ± 1.1 | GPR84-HEK293 cells | [3] |
Signaling Pathways Activated by MCFAs through GPR84
Activation of GPR84 by MCFAs, including this compound, primarily couples to pertussis toxin-sensitive Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and nuclear factor-kappa B (NF-κB) pathways. These pathways are central to the regulation of inflammatory responses.
Pro-inflammatory vs. Anti-inflammatory Effects
The activation of GPR84 is predominantly associated with pro-inflammatory responses. Studies have shown that GPR84 agonists can enhance the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[4][5] This is consistent with the activation of the NF-κB pathway, a key regulator of inflammatory gene expression.
However, the role of MCFAs in inflammation is complex, with some studies suggesting potential anti-inflammatory effects in certain contexts. For instance, capric acid and lauric acid have been shown to exert anti-inflammatory activities by inhibiting NF-κB activation and MAPK phosphorylation in response to certain stimuli.[6] Caprylic acid has also been reported to suppress inflammation via TLR4/NF-κB signaling.[7] The dual role of GPR84 signaling highlights the importance of the cellular and disease context in determining the ultimate physiological outcome.
Table 3: Reported Inflammatory Effects of MCFAs
| Fatty Acid | Effect | Key Signaling Pathway(s) | Cell/Model System | Reference |
| 3-Hydroxy-MCFAs | Pro-inflammatory | GPR84/Gαi | PMNs and Macrophages | [1] |
| Capric Acid (C10) | Pro-inflammatory (via GPR84) | GPR84/NF-κB, MAPK | Macrophages | [5] |
| Anti-inflammatory | Inhibition of NF-κB and MAPK | P. acnes-stimulated sebocytes and monocytes | [6] | |
| Caprylic Acid (C8) | Anti-inflammatory | TLR4/NF-κB | ApoE-deficient mice and RAW 264.7 cells | [7] |
| Lauric Acid (C12) | Pro-inflammatory (via GPR84) | GPR84/Gαi | PMNs and Macrophages | [1] |
| Anti-inflammatory | Inhibition of NF-κB and MAPK | P. acnes-stimulated sebocytes and monocytes | [6] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Workflow:
Detailed Steps:
-
Membrane Preparation: Cell membranes from a cell line overexpressing GPR84 (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon G protein activation.
-
Reaction: Membranes are incubated in the assay buffer with the test compound (MCFA) and a constant concentration of [³⁵S]GTPγS.
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with bound [³⁵S]GTPγS. Unbound radioligand is washed away.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the level of GPR84 activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of G-protein coupled receptors that signal through the Gαq pathway or, as in the case of Gαi-coupled receptors like GPR84, through the release of Gβγ subunits that can activate phospholipase C (PLC).
Workflow:
Detailed Steps:
-
Cell Seeding: Cells expressing GPR84 are seeded into a multi-well plate.
-
Dye Loading: The cells are incubated with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to calcium.
-
Compound Addition: The test MCFA is added to the wells.
-
Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
Conclusion
This compound and other MCFAs are important signaling molecules that primarily act through the GPR84 receptor. The available data suggests that hydroxylated MCFAs are potent activators of GPR84, often more so than their non-hydroxylated counterparts. The downstream signaling predominantly involves Gαi-mediated pathways, leading to pro-inflammatory responses through the activation of ERK and NF-κB. However, the emerging evidence of context-dependent anti-inflammatory effects of certain MCFAs warrants further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further explore the nuanced roles of these fatty acids in health and disease, and to evaluate their potential as therapeutic targets.
References
- 1. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids | Journal of Neuroscience [jneurosci.org]
- 4. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 6. Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: a comparative study with lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Hydroxy Fatty Acids in Metabolomics: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-hydroxy fatty acids (3-OHFAs) in the context of metabolomics. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of analytical methodologies, detailed experimental protocols, and insights into the biological significance of these molecules.
Introduction to 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids are a class of fatty acids characterized by a hydroxyl group at the third carbon position. They are crucial intermediates in mitochondrial fatty acid β-oxidation and are involved in a variety of cellular signaling processes.[1] Their presence and concentration in biological samples can serve as important biomarkers for metabolic status, disease development, and bacterial identification.[2][3] Dysregulation of 3-OHFA metabolism is associated with several pathological conditions, including inherited metabolic disorders and cardiovascular disease.[4][5]
Comparative Analysis of Analytical Methodologies
The accurate quantification and identification of 3-OHFAs in complex biological matrices present analytical challenges due to their structural similarity to other fatty acids and often low abundance. The two primary analytical platforms employed for 3-OHFA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. | Separation based on polarity, followed by mass-to-charge ratio and fragmentation pattern analysis.[6] |
| Sample Derivatization | Mandatory to increase volatility and thermal stability. Common derivatizing agents include N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA).[7] | Often required to improve ionization efficiency and sensitivity. Reagents like 2-dimethylaminoethylamine (DMED) and N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) are used.[8][9] |
| Sensitivity | Generally high, with stable isotope dilution methods enabling precise quantification.[1][4] | High sensitivity, particularly with modern instrumentation and optimized derivatization strategies.[8][10] |
| Specificity | High, especially in selected ion monitoring (SIM) mode.[7] | Very high, with multiple reaction monitoring (MRM) providing excellent selectivity for target analytes.[11] |
| Throughput | Moderate, due to longer run times and sample preparation requirements. | Higher throughput is achievable, especially with Ultra-Performance Liquid Chromatography (UPLC) systems.[11] |
| Coverage | Targeted analysis of a predefined set of 3-OHFAs. | Can be used for both targeted and untargeted (profiling) analysis of a broader range of 3-OHFAs and other lipids.[11] |
| Instrumentation Cost | Generally lower than high-end LC-MS/MS systems. | Can be significantly higher, particularly for high-resolution mass spectrometers. |
| Typical Applications | Diagnosis of fatty acid oxidation disorders.[1][4] | Biomarker discovery, lipidomics research, and analysis of complex biological samples.[11][12] |
Table 1: Comparison of GC-MS and LC-MS/MS for 3-Hydroxy Fatty Acid Analysis.
Experimental Protocols
Extraction of 3-Hydroxy Fatty Acids from Human Plasma
The choice of extraction method is critical for the reliable quantification of lipids. Below are three commonly used protocols for lipid extraction from plasma.
| Step | Bligh and Dyer Method | Folch Method | Methyl-tert-butyl ether (MTBE) Method |
| 1. Sample Preparation | To 100 µL of plasma, add 1.4 mL of ice-cold chloroform/methanol (1:1, v/v).[13] | To 100 µL of plasma, add 1.4 mL of ice-cold chloroform/methanol (2:1, v/v).[13] | To 100 µL of plasma, add 4.2 mL of ice-cold MTBE/methanol (2:1, v/v).[13] |
| 2. Incubation | Vortex and incubate on ice for 30 minutes.[13] | Vortex and incubate on ice for 30 minutes.[13] | Vortex and incubate on ice for 30 minutes.[13] |
| 3. Phase Separation | Add 0.6 mL of water, vortex, and incubate on ice for an additional 10 minutes.[13] | Add 0.4 mL of water, vortex, and incubate on ice for an additional 10 minutes.[13] | Add 1 mL of water, vortex, and incubate on ice for an additional 10 minutes.[13] |
| 4. Centrifugation | Centrifuge at 2000 x g for 5 minutes at 4°C.[13] | Centrifuge at 2000 x g for 5 minutes at 4°C.[13] | Centrifuge at 2000 x g for 5 minutes at 4°C.[13] |
| 5. Collection of Organic Layer | Transfer the bottom (organic) layer to a new tube.[13] | Transfer the bottom (organic) layer to a new tube.[13] | Transfer the upper (organic) layer to a new tube.[13] |
| 6. Re-extraction | Re-extract the aqueous layer with 1 mL of chloroform/methanol (1:1, v/v).[13] | Re-extract the aqueous layer with 1 mL of chloroform/methanol (2:1, v/v).[13] | Re-extract the aqueous layer with 1 mL of MTBE/methanol/water (10:3:2.5:1, v/v/v).[13] |
| 7. Drying | Combine the organic layers and dry under a stream of nitrogen at 30°C.[13] | Combine the organic layers and dry under a stream of nitrogen at 30°C.[13] | Combine the organic layers and dry under a stream of nitrogen at 30°C.[13] |
Table 2: Comparison of Lipid Extraction Protocols for Human Plasma.
GC-MS Analysis of 3-Hydroxy Fatty Acids in Plasma
This protocol is adapted from established methods for the quantitative analysis of 3-OHFAs for the diagnosis of fatty acid oxidation disorders.[7]
1. Sample Hydrolysis (for total 3-OHFA content):
-
To a 500 µL plasma sample, add 500 µL of 10 M NaOH.
-
Incubate for 30 minutes.
-
This step hydrolyzes esterified 3-OHFAs to their free form.[7] For free 3-OHFA analysis, this step is omitted.
2. Internal Standard Spiking:
-
Add 10 µL of a 500 µM stable isotope-labeled internal standard mix (containing deuterated C6 to C18 3-OHFAs) to each sample.[7]
3. Acidification:
-
For unhydrolyzed samples, add 125 µL of 6 M HCl.
-
For hydrolyzed samples, add 2 mL of 6 M HCl to neutralize the NaOH and acidify the sample.[7]
4. Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate (B1210297) to the sample, vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.[7]
5. Drying:
-
Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen at 37°C.[7]
6. Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour to convert the 3-OHFAs to their volatile trimethylsilyl (B98337) (TMS) derivatives.[7]
7. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the 3-OHFA-TMS derivatives.[7]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions for each 3-OHFA and their corresponding internal standards.[7]
Biological Roles and Signaling Pathways of 3-Hydroxy Fatty Acids
Mitochondrial Fatty Acid β-Oxidation
3-OHFAs are key intermediates in the mitochondrial β-oxidation spiral, a major pathway for cellular energy production from fatty acids.[1] Deficiencies in the enzymes of this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to the accumulation of 3-OHFAs and severe clinical phenotypes, including cardiomyopathy.[4][5]
Figure 1: Simplified workflow of mitochondrial fatty acid β-oxidation highlighting the role of L-3-Hydroxyacyl-CoA.
Plant Immunity Activation
In plants, medium-chain 3-OHFAs, which are components of bacterial lipopolysaccharides, act as microbe-associated molecular patterns (MAMPs). These molecules are recognized by the cell-surface receptor kinase LORE (Lipooligosaccharide-specific Reduced Elicitation), triggering pattern-triggered immunity (PTI) and enhancing resistance to pathogens.[14][15]
Figure 2: Signaling pathway for plant immunity activation by 3-hydroxy fatty acids.
Conclusion
The analysis of 3-hydroxy fatty acids is a rapidly evolving area in metabolomics with significant implications for clinical diagnostics and our understanding of host-microbe interactions. The choice of analytical methodology depends on the specific research question, with GC-MS being a robust and well-validated method for targeted quantification in clinical settings, while LC-MS/MS offers greater flexibility for comprehensive lipid profiling and discovery-based research. Standardization of extraction and analytical protocols is crucial for ensuring data quality and comparability across studies. Further research into the diverse biological roles of 3-OHFAs and their derivatives, such as FAHFAs, holds promise for the development of new therapeutic strategies for metabolic and inflammatory diseases.[12]
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 3-Hydroxycapric Acid and Capric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3-hydroxycapric acid and its parent compound, capric acid. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers investigating the therapeutic potential of these fatty acids.
Introduction
Capric acid (decanoic acid), a saturated medium-chain fatty acid, is known for a variety of biological effects, including antimicrobial and anti-inflammatory properties. Its hydroxylated form, this compound (also known as 3-hydroxydecanoic acid), is an endogenous metabolite and has been identified as a signaling molecule with distinct biological functions. This guide explores the similarities and differences in their activities, supported by experimental evidence.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and capric acid. Direct comparisons are highlighted where data is available from the same study.
Table 1: Receptor Activation
| Compound | Receptor | Assay | EC50 (µM) | Reference |
| This compound | GPR84 | [³⁵S]GTPγS binding | 230 | [1] |
| Capric Acid | GPR84 | [³⁵S]GTPγS binding | No activation observed | [1] |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Strain | MIC (µg/mL) | MIC (mM) | Reference |
| 3-Hydroxydecanoic Acid | Aspergillus fumigatus | 25 - 100 | 0.13 - 0.53 | [2][3] |
| Aspergillus nidulans | 100 | 0.53 | [2] | |
| Penicillium roqueforti | 12.5 | 0.07 | [2] | |
| Penicillium commune | 25 | 0.13 | [2] | |
| Kluyveromyces marxianus | 200 | 1.06 | [2] | |
| Pichia anomala | 100 | 0.53 | [2] | |
| Rhodotorula mucilaginosa | 200 | 1.06 | [2] | |
| Decanoic Acid | Aspergillus fumigatus | 50 | 0.29 | [2] |
| Aspergillus nidulans | 50 | 0.29 | [2] | |
| Penicillium roqueforti | 12.5 | 0.07 | [2] | |
| Penicillium commune | 25 | 0.13 | [2] | |
| Kluyveromyces marxianus | 100 | 0.58 | [2] | |
| Pichia anomala | 50 | 0.29 | [2] | |
| Rhodotorula mucilaginosa | 100 | 0.58 | [2] |
Note: MIC values from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Receptor Activation Assay ([³⁵S]GTPγS Binding)
This protocol is based on the methodology used to assess G protein-coupled receptor activation.[1]
Objective: To determine the ability of a ligand to activate a Gαi-coupled receptor by measuring the binding of radiolabeled GTPγS to cell membranes expressing the receptor of interest.
Materials:
-
HEK293 cells stably expressing the GPR84 receptor.
-
Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
[³⁵S]GTPγS (radiolabeled guanosine (B1672433) triphosphate analog).
-
GDP (Guanosine diphosphate).
-
Test compounds (this compound, capric acid).
-
Scintillation fluid and microplates.
Procedure:
-
Membrane Preparation: Culture HEK293-GPR84 cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a microplate, combine the cell membranes, GDP (to ensure binding is dependent on agonist stimulation), and varying concentrations of the test compounds.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Measurement: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent against fungi.[2]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
Fungal strains of interest.
-
Appropriate growth medium (e.g., Malt Extract Broth).
-
Test compounds dissolved in a suitable solvent (e.g., methanol) and diluted in an appropriate buffer (e.g., 10 mM acetic acid).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Grow the fungal strains on agar (B569324) plates. Prepare a spore suspension or yeast cell suspension in sterile saline and adjust the concentration to a standard density.
-
Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the growth medium.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anti-inflammatory Assay (Inhibition of BSA Denaturation)
This is a simple and common in vitro assay to screen for anti-inflammatory activity.[4][5]
Objective: To assess the ability of a compound to inhibit the denaturation of bovine serum albumin (BSA), a process analogous to protein denaturation in inflammatory conditions.
Materials:
-
Bovine Serum Albumin (BSA).
-
Tris-phosphate buffer saline solution (pH 6.5).
-
Test compounds.
-
Positive control (e.g., Diclofenac sodium).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing BSA solution and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 20 minutes).
-
Denaturation Induction: Induce protein denaturation by heating the samples at 72°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of BSA denaturation.
Signaling Pathways
The following diagrams illustrate the known signaling pathways for this compound and the anti-inflammatory pathways modulated by capric acid.
Caption: Signaling pathway of this compound via the GPR84 receptor.
Caption: Anti-inflammatory mechanism of capric acid.
Discussion
The available data suggests that this compound and capric acid have distinct biological activity profiles.
-
Receptor-Mediated Signaling: A key difference lies in their interaction with the G protein-coupled receptor GPR84. This compound is an agonist of GPR84, a receptor implicated in pro-inflammatory responses.[1] In contrast, capric acid does not appear to activate this receptor.[1] This suggests that the hydroxylation at the 3-position is crucial for GPR84 recognition and activation, leading to downstream signaling events such as calcium release and protein kinase C activation. 3-hydroxy fatty acids are also known to activate HCA3, another GPCR involved in immune responses.[6][7]
-
Antimicrobial Activity: Both fatty acids exhibit antifungal properties, with comparable MIC values against several fungal species.[2][3] Their effectiveness appears to be species-dependent. The antimicrobial mechanism of fatty acids is generally attributed to the disruption of the cell membrane integrity.
-
Anti-inflammatory Effects: While direct comparative studies are limited, capric acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.[8][9] The anti-inflammatory potential of this compound is less characterized, although its interaction with GPR84, a pro-inflammatory receptor, suggests a complex role in inflammation that may be context-dependent.
Conclusion
This compound and capric acid, while structurally similar, exhibit notable differences in their biological activities, particularly in their interaction with cell surface receptors. This compound acts as a signaling molecule through GPR84, whereas capric acid's effects, such as its anti-inflammatory actions, appear to be mediated through intracellular pathways. Both molecules demonstrate antifungal activity. Further research, especially direct comparative studies on their antibacterial, anti-inflammatory, and other biological effects, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This knowledge will be invaluable for the development of novel therapeutic agents targeting pathways modulated by these fatty acids.
References
- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
- 6. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: a comparative study with lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 3-Hydroxycapric Acid: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for 3-Hydroxycapric Acid Quantification with Supporting Experimental Data.
The accurate quantification of this compound, a medium-chain 3-hydroxy fatty acid, is critical in various research fields, from clinical diagnostics to studying metabolic pathways. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the most suitable method hinges on specific experimental requirements such as sensitivity, selectivity, sample matrix, and throughput. This guide provides a cross-validation perspective on these two powerful techniques, summarizing their performance and detailing the experimental protocols.
Comparative Performance Data
The following table summarizes the key quantitative performance parameters for the analysis of 3-hydroxy fatty acids, including this compound, using GC-MS and LC-MS/MS. These values are compiled from published analytical methods and serve as a general comparison.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | 0.990 to 0.998[1] |
| Limit of Detection (LOD) | Dependent on matrix and derivatization | 0.1 to 0.9 ng/mL[1] |
| Limit of Quantification (LOQ) | Dependent on matrix and derivatization | 0.4 to 2.6 ng/mL[1] |
| Precision (%CV) | 1.0–13.3%[2] | < 15% |
| Accuracy/Recovery (%) | Not explicitly stated in reviewed sources | >88%[3] |
| Sample Preparation | Requires extraction and mandatory derivatization | Requires extraction; derivatization is optional but can improve sensitivity |
| Analysis Time | Longer run times due to chromatography | Shorter run times, typically under 15 minutes[1] |
Experimental Workflows
The general workflows for the quantification of this compound using GC-MS and LC-MS/MS are outlined below. These diagrams, generated using the DOT language, illustrate the key steps from sample collection to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genomics of 3-Hydroxycapric Acid Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biosynthetic pathways leading to the production of 3-hydroxycapric acid (3-HDA), a medium-chain-length (MCL) 3-hydroxy fatty acid. Understanding the genetic and enzymatic basis of 3-HDA synthesis across different microbial systems is crucial for developing efficient biocatalytic processes for the production of this valuable chemical intermediate. This document summarizes key biosynthetic routes, presents comparative quantitative data, details relevant experimental protocols, and visualizes the involved pathways.
Biosynthesis Pathways of this compound
The biosynthesis of this compound, a 10-carbon 3-hydroxy fatty acid, is primarily associated with two main metabolic routes in bacteria, particularly in Pseudomonas species: the rhamnolipid synthesis pathway and pathways related to polyhydroxyalkanoate (PHA) accumulation.
Rhamnolipid Biosynthesis Pathway Intermediate
A significant pathway for the production of (R)-3-hydroxydecanoic acid is through the interception of the rhamnolipid biosynthesis pathway in Pseudomonas aeruginosa. Rhamnolipids are biosurfactants composed of rhamnose sugar molecules linked to 3-hydroxy fatty acid chains. The key enzyme, RhlA, dimerizes two molecules of (R)-3-hydroxydecanoyl-ACP, derived from fatty acid de novo synthesis, to form 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs). By genetically engineering strains to block the subsequent glycosylation steps, HAAs can be accumulated and then hydrolyzed to release free 3-hydroxydecanoic acid.
Polyhydroxyalkanoate (PHA) Precursor Pathway
Medium-chain-length PHAs are polyesters produced by various bacteria as carbon and energy storage materials. These polymers are composed of (R)-3-hydroxy fatty acid monomers, including 3-hydroxydecanoate. The intermediates for PHA synthesis are (R)-3-hydroxyacyl-CoAs. These precursors can be generated from fatty acid de novo synthesis through the action of the enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG), or from the β-oxidation of fatty acids. While the primary fate of these intermediates in wild-type PHA-producing strains is polymerization by PHA synthase (PhaC), genetic modifications can be introduced to divert these precursors towards the production of free 3-hydroxy fatty acids. This can be achieved by introducing a thioesterase that can hydrolyze the 3-hydroxyacyl-CoA or 3-hydroxyacyl-ACP thioester bond.
Comparative Performance of Engineered Strains
The following table summarizes the production of 3-hydroxydecanoic acid and related precursors in genetically engineered microbial strains.
| Host Organism | Genotype/Engineering Strategy | Precursor Pathway | Product | Titer (g/L) | Purity (%) | Reference |
| Pseudomonas aeruginosa PAO1 | ΔrhlB ΔrhlC and β-oxidation pathway knockouts | Rhamnolipid | (R)-3-(R-3-hydroxydecanoyloxy)decanoic acid (HAA) | ~18 | Not specified | [1][2] |
| Pseudomonas aeruginosa PAO1 | ΔrhlB ΔrhlC, β-oxidation knockouts, followed by alkaline hydrolysis of HAA | Rhamnolipid | (R)-3-hydroxydecanoic acid | Not directly reported for the final monomer | 95 | [1][2] |
| Pseudomonas putida KT2442 | ΔphaC1-phaZ-phaC2 + tesB | PHA | Mixture of (R)-3-hydroxyalkanoic acids (C6-C12) | 0.35 | Not specified | [3] |
| Escherichia coli | Expressing phaG and tesB | Engineered PHA | (R)-3-hydroxydecanoic acid | 1.02 | Not specified | [3] |
Experimental Protocols
Genetic Engineering of Pseudomonas aeruginosa for HAA Production
Objective: To knockout the rhlB and rhlC genes in P. aeruginosa to block rhamnolipid synthesis and promote HAA accumulation.
Methodology:
-
Plasmid Construction: A suicide vector for gene deletion is constructed. This typically involves cloning the upstream and downstream flanking regions of the target gene (rhlB or rhlC) into the vector. A selection marker (e.g., antibiotic resistance) is also included.
-
Biparental Mating: The constructed suicide vector is transferred from a donor E. coli strain (e.g., S17-1) to the recipient P. aeruginosa PAO1 via biparental mating.
-
Selection of Single Crossover Mutants: Transconjugants are selected on agar (B569324) plates containing an antibiotic to which P. aeruginosa is resistant and the antibiotic marker from the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination.
-
Selection of Double Crossover Mutants (Gene Knockout): Single crossover mutants are then grown in a medium without the plasmid-selecting antibiotic and plated on a medium containing a counter-selectable marker (e.g., sucrose (B13894) for sacB-containing vectors). This selects for cells that have undergone a second homologous recombination event, resulting in the excision of the plasmid and the target gene.
-
Verification: The gene knockout is confirmed by PCR using primers flanking the target gene and by sequencing. The same procedure is repeated for the second target gene.
Hydrolysis of HAAs to 3-Hydroxydecanoic Acid
Objective: To release free (R)-3-hydroxydecanoic acid from the accumulated HAA dimer.
Methodology:
-
Extraction of HAAs: The cell culture supernatant is centrifuged to remove bacterial cells. The supernatant is then acidified (e.g., with HCl to pH 2) and extracted with an organic solvent like ethyl acetate. The organic phase containing the HAAs is collected and the solvent is evaporated.
-
Alkaline Hydrolysis: The extracted HAAs are resuspended in a solution of sodium hydroxide (B78521) (e.g., 0.5 M NaOH).
-
Incubation: The mixture is heated (e.g., at 80°C for 2.5 hours) to facilitate the hydrolysis of the ester bond linking the two 3-hydroxydecanoic acid molecules.
-
Purification: After hydrolysis, the solution is acidified and the resulting free 3-hydroxydecanoic acid is extracted with an organic solvent. The product can be further purified using techniques like silica (B1680970) gel chromatography.
Analysis of 3-Hydroxy Fatty Acids by GC-MS
Objective: To identify and quantify 3-hydroxy fatty acids.
Methodology:
-
Sample Preparation: Samples (e.g., culture supernatant, cell pellets) are subjected to hydrolysis (acidic or basic) to release bound 3-hydroxy fatty acids.
-
Extraction: The hydrolyzed sample is acidified and the fatty acids are extracted with an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted fatty acids are derivatized to make them volatile for GC analysis. A common method is to convert them into their methyl ester trimethylsilyl (B98337) (TMS) ether derivatives. This is typically done by first methylating the carboxylic acid group (e.g., with BF3-methanol) and then silylating the hydroxyl group (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column (e.g., HP-5MS). The mass spectrometer is operated in electron impact (EI) mode.
-
Quantification: Quantification is typically performed using stable isotope-labeled internal standards of known 3-hydroxy fatty acids. The abundance of characteristic ions of the analyte and the internal standard are used to calculate the concentration.[4][5]
Visualizations of Biosynthetic Pathways
Caption: Engineered rhamnolipid pathway for (R)-3-hydroxydecanoic acid production.
Caption: PHA precursor pathway for producing (R)-3-hydroxyalkanoic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production | Semantic Scholar [semanticscholar.org]
- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
Validating 3-Hydroxycapric Acid as a Signaling Molecule: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-hydroxycapric acid and its role as a signaling molecule, contrasting it with established bacterial quorum sensing (QS) molecules. While research has identified this compound as a key player in inter-kingdom communication between bacteria and plants, its function as a classical quorum sensing molecule for bacterial self-regulation remains less defined. This document outlines the current understanding, presents comparative data, and provides detailed experimental protocols for validation.
Overview of Signaling Molecules
Bacteria utilize a variety of small molecules to communicate and coordinate their behavior. These signaling molecules can be broadly categorized based on their function and the organisms they target.
This compound (3-OH-C10:0): An Inter-Kingdom Signal
This compound, a medium-chain 3-hydroxy fatty acid (3-OH-FA), is a metabolite produced by various Gram-negative bacteria.[1][2] Recent studies have demonstrated that plants can detect these molecules as Microbe-Associated Molecular Patterns (MAMPs), triggering an immune response.[1][2] This positions this compound as a crucial signal in the communication between bacteria and their plant hosts. The strongest immune response in plants is elicited by the (R)-enantiomer of 3-hydroxydecanoic acid.[2]
Canonical Quorum Sensing Molecules: Intra- and Inter-Species Bacterial Communication
In contrast, classical quorum sensing molecules are primarily involved in communication among bacteria, allowing them to coordinate gene expression with population density. The major classes of these molecules include:
-
N-Acyl Homoserine Lactones (AHLs): Primarily used by Gram-negative bacteria for intraspecies communication.[3]
-
Autoinducing Peptides (AIPs): Utilized by Gram-positive bacteria for intraspecies signaling.[3]
Comparative Analysis of Signaling Molecules
The following table summarizes the key characteristics and functions of this compound in comparison to well-established quorum sensing molecules.
| Feature | This compound (3-OH-C10:0) | N-Acyl Homoserine Lactones (AHLs) | Autoinducing Peptides (AIPs) | Autoinducer-2 (AI-2) |
| Molecule Class | 3-Hydroxy Fatty Acid | Acylated Homoserine Lactone | Modified Peptides | Furanosyl Borate (B1201080) Diester |
| Primary Function | Inter-kingdom signaling (Bacteria-Plant) | Intra-species quorum sensing | Intra-species quorum sensing | Inter-species quorum sensing |
| Producing Bacteria | Gram-negative bacteria | Gram-negative bacteria | Gram-positive bacteria | Both Gram-negative and Gram-positive bacteria |
| Receptor Location | Plant cell surface (e.g., LORE receptor)[1][2] | Bacterial cytoplasm (e.g., LuxR-type proteins) | Bacterial cell surface (e.g., two-component systems) | Bacterial periplasm/cytoplasm (e.g., LuxP/Q, LsrB) |
| Regulated Processes | Plant immune responses (e.g., PTI)[1] | Virulence factor production, biofilm formation, motility[3] | Virulence, competence, sporulation | Biofilm formation, virulence, metabolism |
Experimental Validation Protocols
Validating the function of a signaling molecule requires specific experimental approaches. Below are detailed protocols for assessing the activity of this compound as a MAMP and for validating canonical quorum sensing.
Protocol 1: Validation of this compound as a MAMP in Plants
This protocol is adapted from studies on plant immune responses to 3-OH-FAs.[1][2]
Objective: To determine if this compound elicits a pattern-triggered immunity (PTI) response in plants.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and LORE mutant)
-
Synthetic this compound
-
Luminol-based reactive oxygen species (ROS) assay kit
-
Plate reader with luminescence detection
-
MAPK activation assay materials (antibodies against phosphorylated MAPKs)
-
qRT-PCR reagents and primers for defense-related genes
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana seedlings in sterile liquid culture for 10-14 days.
-
Elicitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in water. Apply the solution to the plant seedlings. Use the solvent as a negative control.
-
ROS Burst Assay:
-
Excise leaf discs from the seedlings and float them overnight in water.
-
Replace the water with the assay solution containing luminol, horseradish peroxidase, and the this compound elicitor.
-
Measure luminescence immediately and over a period of 60 minutes using a plate reader. An increase in luminescence indicates ROS production.
-
-
MAPK Activation Assay:
-
Treat seedlings with this compound for 0, 5, 15, and 30 minutes.
-
Extract total proteins and perform Western blotting using antibodies that specifically recognize the phosphorylated (activated) forms of MAP kinases (e.g., MPK3, MPK6).
-
-
Defense Gene Expression Analysis:
-
Treat seedlings with this compound for 1-3 hours.
-
Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known defense-related genes (e.g., FRK1, WRKY transcription factors).
-
Expected Results: Treatment with this compound should induce a rapid and transient ROS burst, phosphorylation of MAP kinases, and upregulation of defense gene expression in wild-type plants but not in LORE mutant plants.
Protocol 2: Validation of a Compound as a Quorum Sensing Molecule
This protocol utilizes a biosensor-based approach to detect and quantify quorum sensing activity.[4][5]
Objective: To determine if a test compound can induce a response in a bacterial quorum sensing reporter strain.
Materials:
-
Bacterial biosensor strain (e.g., Chromobacterium violaceum CV026 for AHLs, Staphylococcus aureus reporter for AIPs)
-
Test compound (e.g., this compound) and known QS molecule as a positive control
-
Appropriate growth media (e.g., LB agar)
-
Spectrophotometer
Methodology:
-
Biosensor Plate Assay:
-
Prepare a lawn of the biosensor bacteria on an agar (B569324) plate.
-
Spot a small amount of the test compound onto the center of the lawn. Spot the known QS molecule as a positive control and a solvent blank as a negative control.
-
Incubate the plate overnight at the optimal growth temperature for the biosensor.
-
Observe for a phenotypic change around the spotted compound. For C. violaceum CV026, a purple halo indicates the production of violacein (B1683560), which is regulated by AHL-mediated quorum sensing.
-
-
Quantitative Liquid Culture Assay:
-
Grow the biosensor strain in liquid media to early exponential phase.
-
Add different concentrations of the test compound to the cultures. Include positive and negative controls.
-
Incubate the cultures with shaking for a specified period.
-
Measure the reporter signal. For C. violaceum, this involves extracting the violacein pigment and measuring its absorbance at 585 nm. For other biosensors, it may involve measuring fluorescence or luminescence.
-
Expected Results: If the test compound is a quorum sensing molecule, it will induce a dose-dependent response in the biosensor strain, leading to a measurable output (e.g., pigment production, light emission).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound in plants and a typical experimental workflow for validating a quorum sensing molecule.
References
- 1. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 2. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 3-Hydroxycapric Acid and 3-Hydroxydodecanoic Acid in Bacterial Communication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two medium-chain 3-hydroxy fatty acids, 3-hydroxycapric acid (3-HCA) and 3-hydroxydodecanoic acid (3-HDA), in the context of bacterial communication. While direct comparative studies are limited, this document synthesizes existing knowledge on related signaling pathways and provides a framework for future research by detailing relevant experimental protocols.
Introduction
3-Hydroxy fatty acids (3-HFAs) are increasingly recognized as important molecules in bacterial physiology, serving as key components of structural elements like the lipid A portion of lipopolysaccharides and as signaling molecules in quorum sensing (QS). Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as virulence factor production and biofilm formation. This guide focuses on the comparative roles of 3-HCA (a 10-carbon molecule) and 3-HDA (a 12-carbon molecule) in these signaling cascades.
Known Signaling Pathways Involving 3-Hydroxy Fatty Acids
1. The Ralstonia solanacearum Phc Quorum Sensing System
The plant pathogen Ralstonia solanacearum utilizes a well-characterized QS system known as the Phc system. This system is regulated by methyl esters of 3-hydroxy fatty acids. Specifically, different strains of R. solanacearum produce and respond to either methyl 3-hydroxymyristate (3-OH MAME, a C14 molecule) or methyl 3-hydroxypalmitate (B1262271) (3-OH PAME, a C16 molecule)[1]. The specificity of this system is highly dependent on the acyl chain length of the 3-HFA signal[1].
The Phc signaling pathway involves a two-component system, PhcS/PhcR, which senses the concentration of the 3-HFA signal. At low cell densities, PhcS phosphorylates PhcR, which in turn represses the expression of the master regulator PhcA. As the bacterial population grows, the concentration of the 3-HFA signal increases. This signal is thought to inhibit the kinase activity of PhcS, leading to the dephosphorylation of PhcR and the subsequent activation of PhcA. PhcA then goes on to regulate the expression of a wide range of genes, including those involved in virulence and biofilm formation.
-
Diagram of the Ralstonia solanacearum Phc Signaling Pathway
*Caption: The Phc quorum sensing pathway in Ralstonia solanacearum.
2. The Burkholderia cenocepacia DSF Family Signaling Pathway
In the opportunistic pathogen Burkholderia cenocepacia, 3-hydroxydodecanoic acid (3-HDA) is a key precursor in the biosynthesis of a class of quorum-sensing signals known as diffusible signal factors (DSFs)[2][3][4]. The specific DSF molecule produced by B. cenocepacia is cis-2-dodecenoic acid, also referred to as BDSF (Burkholderia diffusible signal factor)[2][3][4].
The synthesis of BDSF from 3-HDA is catalyzed by a bifunctional enzyme, which has both dehydratase and thioesterase activities[2][3][4]. This enzyme converts the 3-hydroxyacyl-acyl carrier protein (ACP) intermediate of fatty acid synthesis into the free fatty acid signal molecule. BDSF then regulates a variety of processes, including biofilm formation and the production of virulence factors.
-
Diagram of the Burkholderia cenocepacia BDSF Biosynthesis Pathway
Comparative Analysis of 3-HCA and 3-HDA
However, it is also plausible that some bacterial species may have evolved receptors with a higher affinity for shorter-chain 3-HFAs like 3-HCA. Therefore, direct experimental comparison is crucial to determine the specific activities of these two molecules in different bacterial systems.
Table 1: Putative Comparative Activities of 3-HCA and 3-HDA
| Feature | This compound (3-HCA) | 3-Hydroxydodecanoic Acid (3-HDA) | Rationale for Comparison |
| Chain Length | 10 Carbons | 12 Carbons | Direct molecular property. |
| Known Roles | Component of Lipid A. | Precursor to BDSF in Burkholderia. Component of Lipid A. | Based on existing literature.[2][3][4] |
| Predicted Potency | Likely lower than 3-HDA in systems preferring longer chains. | Likely higher than 3-HCA in systems preferring longer chains. | Inferred from chain-length specificity in R. solanacearum.[1] |
Proposed Experimental Framework for Direct Comparison
To definitively compare the signaling activities of 3-HCA and 3-HDA, a series of experiments should be conducted. The following protocols provide a basis for such a study.
1. Reporter Gene Assay for Quorum Sensing Activation
This assay measures the ability of 3-HCA and 3-HDA to induce the expression of a reporter gene under the control of a QS-regulated promoter.
-
Experimental Workflow for Reporter Gene Assay
*Caption: Workflow for a reporter gene assay to compare 3-HCA and 3-HDA activity.
-
Detailed Protocol:
-
Strain and Plasmid: Utilize a bacterial reporter strain that is deficient in the production of its native signaling molecule but contains a plasmid with a QS-responsive promoter fused to a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase).
-
Culture Preparation: Grow the reporter strain overnight in a suitable medium with appropriate antibiotics. Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Compound Addition: Prepare stock solutions of 3-HCA and 3-HDA in a suitable solvent (e.g., ethanol (B145695) or DMSO). Add a range of concentrations of each compound to the bacterial cultures in a 96-well plate. Include a solvent-only control.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for a set period (e.g., 4-6 hours).
-
Measurement: Measure the reporter signal (fluorescence or luminescence) and the optical density (OD600) of the cultures using a plate reader.
-
Data Analysis: Normalize the reporter signal to the cell density (Signal/OD600). Plot the normalized signal against the concentration of 3-HCA and 3-HDA to generate dose-response curves and calculate the EC50 value for each compound.
-
2. Biofilm Formation Assay
This assay quantifies the effect of 3-HCA and 3-HDA on the ability of bacteria to form biofilms.
-
Detailed Protocol (Crystal Violet Method):
-
Culture Preparation: Grow the bacterial strain of interest overnight. Dilute the culture 1:100 in fresh growth medium.
-
Compound Addition: In a 96-well microtiter plate, add the diluted bacterial culture and varying concentrations of 3-HCA and 3-HDA. Include a no-bacteria control (medium only) and a no-compound control.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader. Higher absorbance indicates greater biofilm formation.
-
3. Extraction and Quantification of Endogenous 3-HFAs
This protocol allows for the extraction and quantification of 3-HCA and 3-HDA produced by bacterial cultures.
-
Detailed Protocol (GC-MS Analysis):
-
Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase.
-
Cell Harvesting: Centrifuge the culture to separate the cells from the supernatant. Both can be analyzed for 3-HFAs.
-
Extraction: Perform a liquid-liquid extraction of the cells and/or supernatant using a solvent system such as chloroform:methanol:water (Bligh-Dyer method) or ethyl acetate.
-
Derivatization: Convert the extracted fatty acids to their methyl esters (FAMEs) by transesterification using a reagent like BF3-methanol or methanolic HCl.
-
GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS). The different FAMEs will separate based on their retention times, and the mass spectrometer will provide a fragmentation pattern for identification and quantification against known standards.
-
Data Presentation
The quantitative data obtained from the proposed experiments can be summarized in the following tables for easy comparison.
Table 2: Comparative Quorum Sensing Activity
| Compound | EC50 (µM) for Reporter Gene Induction | Maximum Induction (Fold Change) |
| 3-HCA | Experimental Value | Experimental Value |
| 3-HDA | Experimental Value | Experimental Value |
Table 3: Comparative Effect on Biofilm Formation
| Compound | Concentration for Max. Biofilm Induction (µM) | Maximum Biofilm Formation (OD595) |
| 3-HCA | Experimental Value | Experimental Value |
| 3-HDA | Experimental Value | Experimental Value |
Conclusion
While this compound and 3-hydroxydodecanoic acid are structurally similar, their difference in acyl chain length is likely to have a significant impact on their activity as signaling molecules in bacterial communication. Based on the chain-length specificity of known 3-HFA-mediated quorum sensing systems, it is hypothesized that 3-HDA will be a more potent signaling molecule than 3-HCA in many bacterial species. However, the detailed experimental framework provided in this guide offers a clear path for researchers to directly test this hypothesis and to quantify the comparative effects of these two important molecules on bacterial behavior. Such studies will be invaluable for a deeper understanding of bacterial communication and for the development of novel anti-virulence strategies.
References
- 1. Frontiers | Quorum Sensing Controls Both Rhamnolipid and Polyhydroxyalkanoate Production in Burkholderia thailandensis Through ScmR Regulation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of bacterial medium-chain-length poly([R]-3-hydroxyalkanoates) by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Hydroxycapric Acid Detection Techniques
Quantitative Performance at a Glance
The selection of an appropriate detection method hinges on factors such as sensitivity, specificity, and the nature of the biological matrix. Below is a summary of the quantitative performance of GC-MS and LC-MS for the analysis of 3-hydroxy fatty acids, including 3-hydroxycapric acid.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | Method dependent, can achieve low µmol/L range | 0.1 to 0.9 ng/mL[1] | Not available for this compound. For related small molecules, typically in the ng/mL to µg/mL range. |
| Limit of Quantitation (LOQ) | Method dependent, typically in the low µmol/L range | 0.4 to 2.6 ng/mL[1] | Not available for this compound. |
| Precision (CV%) | 1.0–10.5% at 30 μmol/L and 3.3–13.3% at 0.3 μmol/L for a range of 3-hydroxy fatty acids[2] | Typically <15% | Generally <15% for intra- and inter-assay variability. |
| **Linearity (R²) ** | Typically >0.99 | 0.990 to 0.998[1] | Generally >0.99 |
| Specificity | High, especially with derivatization | Very high, particularly with tandem MS (MS/MS) | Potentially lower due to antibody cross-reactivity with other 3-hydroxy fatty acids. |
| Sample Throughput | Lower, due to extensive sample preparation | Higher, with simpler sample preparation | High, suitable for screening large numbers of samples |
In-Depth Look: Experimental Protocols and Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, chemical derivatization is a mandatory step to increase volatility and improve chromatographic separation.
-
Sample Preparation:
-
Hydrolysis (for total this compound): To measure both free and esterified this compound, samples (e.g., 500 µL of plasma) are subjected to alkaline hydrolysis with a strong base (e.g., 10 M NaOH) for 30 minutes.[2] This step is omitted for the analysis of only free this compound.
-
Acidification: Samples are acidified using an acid such as 6 M HCl.[2]
-
Liquid-Liquid Extraction: The acidified sample is extracted twice with an organic solvent like ethyl acetate.[2] The organic layers are combined.
-
Drying: The solvent is evaporated to dryness under a stream of nitrogen gas at 37°C.[2]
-
Derivatization: The dried residue is derivatized to create a volatile analyte. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 80°C for one hour.[2]
-
-
GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC system.
-
Chromatographic Separation: The sample is separated on a capillary column (e.g., HP-5MS).[2] The oven temperature is programmed with a gradient to ensure optimal separation of different fatty acids.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electron impact ionization) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.
-
Sample Preparation:
-
Protein Precipitation: For biological fluids like plasma or milk, proteins are precipitated by adding a solvent such as methanol.[1] The sample is then centrifuged to pellet the proteins.
-
Supernatant Collection: The resulting supernatant, containing the analytes of interest, is collected.
-
Dilution: The supernatant may be diluted with water or a suitable buffer before injection.[1]
-
-
LC-MS/MS Analysis:
-
Injection: An aliquot of the prepared sample is injected into the LC system.
-
Chromatographic Separation: The analytes are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.[1] Detection is performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
While a specific commercial ELISA kit for this compound has not been identified, it is useful to understand the principles of a competitive ELISA, which is a common format for the detection of small molecules. This would be a potential, though likely less specific, method if an antibody with sufficient cross-reactivity were available.
In a competitive ELISA for a small molecule like a fatty acid, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
References
A Comparative Guide to the Functional Validation of Genes in the 3-Hydroxycapric Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary biosynthetic pathway for 3-hydroxycapric acid (3-HCA) with alternative production routes. It includes detailed experimental protocols for the functional validation of key genes, quantitative data on enzyme performance, and visual representations of the underlying biological processes.
Introduction
This compound (3-HCA), a medium-chain 3-hydroxy fatty acid, is a valuable chiral building block for the synthesis of various specialty chemicals and biopolymers. The efficient and specific biological production of 3-HCA is a significant area of research in metabolic engineering and synthetic biology. Functional validation of the genes involved in its biosynthesis is critical for understanding and optimizing production pathways. This guide focuses on the de novo synthesis pathway and compares it with alternative metabolic routes.
Primary Biosynthetic Pathway: De Novo Synthesis
The most direct and commonly engineered pathway for 3-HCA production from simple carbon sources like glucose involves the interception of intermediates from the fatty acid de novo synthesis pathway. This pathway relies on two key enzymes: (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) and an acyl-CoA thioesterase (TesB) .
First, (R)-3-hydroxydecanoyl-ACP, an intermediate in fatty acid synthesis, is converted to (R)-3-hydroxydecanoyl-CoA by the action of PhaG. Subsequently, a thioesterase, such as TesB from Escherichia coli, hydrolyzes the CoA thioester bond to release the free fatty acid, this compound.
Key Genes and Their Functional Validation
1. (R)-3-hydroxyacyl-ACP:CoA transacylase (phaG)
The phaG gene, originally identified in Pseudomonas putida, is crucial for diverting intermediates from fatty acid biosynthesis towards the production of 3-hydroxyacyl-CoAs.[1]
2. Acyl-CoA Thioesterase (tesB)
The tesB gene from E. coli encodes a thioesterase II with broad substrate specificity, including medium-chain 3-hydroxyacyl-CoAs.[2][3] Its action is essential for releasing the final 3-HCA product.
Quantitative Performance Data
The performance of the key enzymes in the de novo synthesis pathway has been characterized, providing valuable data for pathway optimization.
Table 1: Kinetic Parameters of Key Enzymes in the 3-HCA De Novo Synthesis Pathway
| Enzyme | Gene Source | Substrate | K_m_ / K_0.5_ (µM) | V_max_ (mU/mg) | Reference |
| PhaG | Pseudomonas putida | 3-hydroxyacyl-CoA | 65 | 12.4 | [4] |
| Acyl Carrier Protein (ACP) | 28 | 11.7 | [4] | ||
| TesB-like | Alcanivorax borkumensis | (R,S)-3-hydroxydecanoyl-CoA | Not Reported | ~0.15 U/mg* | [5] |
| Note: Specific activity was determined using crude cell extracts. |
Comparison with Alternative Pathways
While the de novo synthesis pathway is a primary route for 3-HCA production, other metabolic pathways can also be engineered to produce medium-chain hydroxy fatty acids.
Table 2: Comparison of Biosynthetic Pathways for Medium-Chain Hydroxy Fatty Acid Production
| Pathway | Key Genes/Enzymes | Precursor | Product Example | Titer/Yield | Advantages | Disadvantages | Reference |
| De Novo Synthesis | phaG, tesB | Acetyl-CoA | 3-hydroxy fatty acids (C8-C12) | 50 mg/L | Utilizes simple carbon sources; high specificity for 3-hydroxy position. | Requires co-expression of multiple enzymes; potential for pathway intermediates to be consumed by other metabolic routes. | [6] |
| β-Oxidation (Reversed) | Thiolase, Dehydrogenase, Hydratase, Enoyl-CoA Reductase | Acetyl-CoA | Fatty acids, Fatty alcohols | Up to 1.5 g/L (for methyl ketones) | High flux potential. | Typically produces saturated fatty acids; requires significant engineering to produce hydroxylated products. | [6] |
| ω-Oxidation | P450 Monooxygenase | Medium-chain fatty acids | ω-hydroxy fatty acids | Up to 144 mg/L | Can produce terminal hydroxy fatty acids. | Requires a fatty acid substrate; P450 enzymes can have complex cofactor requirements. | [7][8] |
Signaling Pathways and Experimental Workflows
This compound De Novo Biosynthesis Pathway
Caption: De novo biosynthesis pathway for this compound.
Experimental Workflow for phaG Knockout and Complementation
Caption: Workflow for phaG gene knockout and functional complementation.
Experimental Protocols
Protocol 1: Markerless Gene Knockout of phaG in Pseudomonas putida using λ Red Recombineering
This protocol is adapted from established methods for gene deletion in P. putida.[4][5][9]
Materials:
-
P. putida KT2440
-
pCas9 plasmid (expressing Cas9 and λ Red recombinases)
-
pgRNA plasmid with a guide RNA targeting phaG
-
Suicide vector (e.g., pJOE) containing the upstream and downstream homologous regions of phaG and a selection marker.
-
LB medium and agar (B569324) plates
-
Appropriate antibiotics
-
Electroporator and cuvettes
-
PCR reagents
Procedure:
-
Construct the Repair Template: Clone 500-1000 bp of the upstream and downstream regions of the phaG gene into a suicide vector.
-
Prepare Electrocompetent P. putida:
-
Grow P. putida carrying the pCas9 plasmid to mid-log phase.
-
Induce the expression of λ Red recombinases with L-arabinose.
-
Prepare electrocompetent cells by washing with ice-cold 300 mM sucrose (B13894) solution.
-
-
First Electroporation: Electroporate the suicide vector containing the repair template into the prepared P. putida cells. Plate on selective agar to select for single-crossover integration events.
-
Second Electroporation:
-
Prepare electrocompetent cells from a colony with the integrated suicide vector.
-
Electroporate the pgRNA plasmid targeting the phaG gene.
-
The Cas9/sgRNA complex will induce a double-strand break, which is repaired by the λ Red system using the integrated repair template, leading to the deletion of the phaG gene.
-
-
Selection and Verification:
-
Plate the cells on a medium that selects for the loss of the suicide vector backbone (e.g., containing sucrose if the vector has a sacB counter-selection marker).
-
Verify the phaG deletion in the resulting colonies by colony PCR using primers flanking the phaG gene.
-
Protocol 2: Functional Complementation of the phaG Mutant
Materials:
-
P. putida phaG knockout mutant
-
Broad-host-range vector (e.g., pBBR1MCS-2)
-
phaG gene amplified from P. putida genomic DNA
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Triparental mating components (helper strain with mobilization plasmids)
-
LB medium and agar plates with appropriate antibiotics
Procedure:
-
Construct Complementation Plasmid:
-
Amplify the phaG gene with its native promoter from P. putida genomic DNA.
-
Clone the amplified phaG fragment into the pBBR1MCS-2 vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
-
Transfer to phaG Mutant:
-
Introduce the complementation plasmid into the P. putida phaG knockout mutant via triparental mating or electroporation.
-
Select for transconjugants on agar plates containing antibiotics selective for both the P. putida mutant and the complementation plasmid.
-
-
Verify Complementation:
-
Confirm the presence of the complementation plasmid in the phaG mutant by plasmid extraction and restriction digest.
-
Functionally verify complementation by assessing the restoration of 3-HCA production (or a related phenotype like PHA accumulation from a non-fatty acid carbon source) using GC-MS analysis as described below.[10]
-
Protocol 3: Heterologous Expression and Purification of His-tagged PhaG
This protocol is a general guideline for the expression and purification of His-tagged proteins in E. coli.[11][12]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET series) containing the phaG gene
-
LB medium with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Expression:
-
Transform the PhaG expression plasmid into the E. coli expression strain.
-
Grow the culture at 37°C to an OD₆₀₀ of ~0.6.
-
Induce protein expression with IPTG (e.g., 1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PhaG with elution buffer.
-
-
Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
Confirm the identity of the protein by Western blot or mass spectrometry if necessary.
-
Protocol 4: Quantification of this compound by GC-MS
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids.[9][13]
Materials:
-
Culture supernatant or cell lysate containing 3-HCA
-
Internal standard (e.g., deuterated 3-hydroxy fatty acid)
-
Ethyl acetate
-
6 M HCl
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Extraction:
-
To a known volume of sample (e.g., 1 mL), add a known amount of the internal standard.
-
Acidify the sample to a pH of ~2 with 6 M HCl.
-
Extract the 3-HCA twice with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatization agent (e.g., 100 µL of BSTFA).
-
Incubate at a specific temperature (e.g., 80°C) for a defined time (e.g., 1 hour) to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Employ a temperature gradient program to separate the components, for example, an initial temperature of 80°C held for 5 minutes, then ramped to 290°C.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect characteristic ions of the 3-HCA-TMS derivative and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-HCA.
-
Quantify the amount of 3-HCA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
References
- 1. A new metabolic link between fatty acid de novo synthesis and polyhydroxyalkanoic acid synthesis. The PHAG gene from Pseudomonas putida KT2440 encodes a 3-hydroxyacyl-acyl carrier protein-coenzyme a transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioesterase II of Escherichia coli Plays an Important Role in 3-Hydroxydecanoic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Genetic tools for reliable gene expression and recombineering in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for RecET‐based markerless gene knockout and integration to express heterologous biosynthetic gene clusters in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Pseudomonas aeruginosa phaG gene product is involved in the synthesis of polyhydroxyalkanoic acid consisting of medium-chain-length constituents from non-related carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102071185B - Efficient gene knockout method of pseudomonas putida KT2440 - Google Patents [patents.google.com]
3-Hydroxycapric Acid: A Potential Biomarker in the Shadow of Established Diagnostic Standards for MCAD Deficiency
For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of metabolic disorders is paramount. This guide provides a comparative analysis of 3-hydroxycapric acid as a potential diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency against the current gold-standard biomarkers used in newborn screening and clinical diagnosis.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid beta-oxidation.[1][2][3] This condition impairs the body's ability to break down medium-chain fatty acids into energy, leading to hypoketotic hypoglycemia, lethargy, vomiting, seizures, and in some cases, coma or sudden death, often triggered by fasting or illness.[1][4] Early and accurate diagnosis through newborn screening is critical to managing the condition and preventing severe clinical outcomes.[2]
While this compound, a medium-chain 3-hydroxy fatty acid, accumulates in the plasma of individuals with deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), its specific role and validation as a primary diagnostic biomarker for MCAD deficiency are not as well-established as other metabolic markers. This guide will delve into the current diagnostic landscape, comparing the well-validated acylcarnitine profile with the potential, yet less characterized, role of this compound.
Established vs. Potential Biomarkers: A Comparative Overview
The cornerstone of newborn screening and diagnosis for MCAD deficiency is the analysis of acylcarnitine profiles in dried blood spots or plasma.[4][5] In contrast, this compound is a metabolite that, while associated with fatty acid oxidation disorders, is not a primary marker for MCAD deficiency in current screening protocols.
| Biomarker Category | Primary Biomarkers (Established) | Potential/Secondary Biomarker |
| Biomarker(s) | Octanoylcarnitine (B1202733) (C8), Hexanoylcarnitine (C6), Decanoylcarnitine (C10), C8/C10 ratio, C8/C2 (acetylcarnitine) ratio | This compound (C10-OH) |
| Disorder | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Fatty Acid Oxidation Disorders (including LCHAD and potentially MCAD) |
| Analytical Method | Tandem Mass Spectrometry (MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Type | Dried blood spots, Plasma | Serum, Plasma |
Quantitative Performance of Established Biomarkers
The use of octanoylcarnitine (C8) and its ratios with other acylcarnitines provides high sensitivity and specificity for the detection of MCAD deficiency. Newborn screening programs have established cutoff values for these markers to identify at-risk infants.
| Biomarker | Typical Cutoff Values (Newborn Screening) | Diagnostic Criteria |
| Octanoylcarnitine (C8) | ≥0.16 µmol/L to ≥1 µmol/L (varies by program)[6] | Elevated concentration (> 0.3 µM)[7] |
| C8/C10 Ratio | ≥1.5[6] | > 5[7] |
| C8/C2 Ratio | Not always used as a primary cutoff marker | Elevated |
It is important to note that these cutoff values can be adjusted to improve sensitivity and specificity and may vary between different screening programs. False positives can occur, particularly in very low birth weight infants or those who are heterozygous for a common mutation.
Experimental Protocols
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This method is the standard for newborn screening for MCAD deficiency.
Sample Preparation (from Dried Blood Spots):
-
A small disk is punched from the dried blood spot sample on a Guthrie card.
-
The disk is placed in a microtiter plate well.
-
An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in methanol (B129727) is added to each well.
-
The plate is agitated to allow for the extraction of acylcarnitines from the blood spot.
-
After extraction, the supernatant is transferred to a new plate and evaporated to dryness.
-
The residue is then derivatized (e.g., with butanolic-HCl) to form butyl esters of the acylcarnitines.
-
The derivatized sample is reconstituted in a solvent suitable for injection into the mass spectrometer.
MS/MS Analysis:
-
Ionization: Electrospray Ionization (ESI)
-
Scan Mode: Precursor ion scan of m/z 85 (a characteristic fragment ion of acylcarnitines) or Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Quantitative Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to measure the concentration of this compound and other 3-hydroxy fatty acids in serum or plasma.[8][9]
Sample Preparation:
-
To 500 µL of serum or plasma, add stable isotope-labeled internal standards for each 3-hydroxy fatty acid to be quantified.[8]
-
For the analysis of total 3-hydroxy fatty acids (free and conjugated), the sample is first hydrolyzed with NaOH.[8]
-
The samples are then acidified with HCl.[8]
-
The 3-hydroxy fatty acids are extracted from the aqueous phase using an organic solvent such as ethyl acetate.[8]
-
The organic extract is evaporated to dryness under a stream of nitrogen.[8]
-
The residue is derivatized to create volatile esters (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to make them suitable for GC analysis.[8]
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).[8]
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.[8]
-
Oven Program: A temperature gradient is used to separate the different 3-hydroxy fatty acid derivatives.[8]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each 3-hydroxy fatty acid and its internal standard.[8]
-
Quantification: The concentration is calculated based on the ratio of the peak area of the native analyte to its corresponding stable isotope-labeled internal standard.[8]
Signaling Pathways and Workflows
The following diagrams illustrate the fatty acid beta-oxidation pathway, highlighting the step affected in MCAD deficiency, and a typical workflow for newborn screening.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Caption: Newborn screening workflow for MCAD deficiency.
Conclusion
The validation of a diagnostic biomarker requires rigorous assessment of its analytical and clinical performance, including sensitivity and specificity.[10] For MCAD deficiency, the acylcarnitine profile, particularly the quantification of octanoylcarnitine (C8) and its ratios, has been extensively validated and is the established standard in newborn screening programs worldwide.[5][7][11] These markers, analyzed by tandem mass spectrometry, allow for high-throughput and reliable detection of affected individuals, enabling early intervention and significantly improving patient outcomes.
While this compound is a known metabolite in the broader context of fatty acid oxidation disorders, its specific utility and validation as a standalone or even a supplementary diagnostic biomarker for MCAD deficiency are not well-documented in the current scientific literature. The primary diagnostic focus remains firmly on the acylcarnitine profile. Further research would be necessary to comprehensively evaluate the sensitivity, specificity, and predictive value of this compound in the diagnosis of MCAD deficiency and to determine if it could offer any additional diagnostic value to the existing, highly effective screening methods. For now, it remains a metabolite of interest rather than a validated clinical biomarker for this specific condition.
References
- 1. MCADD (medium chain acyl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency: Two novel ACADM mutations identified in a retrospective screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 6. imj.ie [imj.ie]
- 7. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-Hydroxycapric Acid in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of bioactive molecules is paramount. This guide provides an objective comparison of 3-hydroxycapric acid's (3-OH-C10) performance in key biological assays against other medium-chain fatty acids (MCFAs), supported by experimental data and detailed methodologies.
This compound, a 10-carbon medium-chain fatty acid with a hydroxyl group at the third position, is an endogenous metabolite with diverse biological activities.[1][2] It has garnered interest for its role as an inhibitor of mitotic progression and as a signaling molecule that interacts with specific G protein-coupled receptors (GPCRs), namely GPR84 and HCA3.[3][4][5] This guide delves into the specificity of these interactions, providing a comparative analysis with structurally related fatty acids.
Comparative Analysis of Receptor Activation
The specificity of this compound is most evident in its interaction with the GPCRs GPR84 and HCA3. The following tables summarize the quantitative data from various studies, highlighting the impact of chain length and hydroxylation on receptor activation.
GPR84 Activation
GPR84 is a receptor primarily expressed in immune cells and is implicated in inflammatory responses.[3][6] Activation of GPR84 by MCFAs typically leads to a Gi/o-mediated signaling cascade, resulting in calcium mobilization and the inhibition of cyclic AMP (cAMP) production.[3]
| Compound | Assay Type | EC50 (µM) | Reference |
| This compound (C10) | [35S]GTPγS binding | 230 | [3] |
| 2-Hydroxycapric acid (C10) | [35S]GTPγS binding | 31 | [3] |
| Capric acid (C10) | Calcium imaging | 4.4 ± 1.3 | [2] |
| 3-Hydroxylauric acid (C12) | [35S]GTPγS binding | 13 | [3] |
| 2-Hydroxylauric acid (C12) | [35S]GTPγS binding | 9.9 | [3] |
| Lauric acid (C12) | Calcium imaging | 27.4 ± 1.1 | [2] |
These data suggest that while this compound does activate GPR84, it is a less potent agonist compared to its 2-hydroxy counterpart and the non-hydroxylated capric acid. The position of the hydroxyl group and the chain length of the fatty acid significantly influence the potency of GPR84 activation.
HCA3 Activation and Biased Agonism
HCA3 is a receptor that is highly expressed in adipocytes and immune cells and is involved in the regulation of lipolysis and inflammatory responses.[7] Similar to GPR84, HCA3 couples to Gi proteins to inhibit cAMP production.[8] A key finding in the study of HCA3 is the phenomenon of biased agonism, where different ligands can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways.
| Compound | Assay Type | EC50 (µM) | β-Arrestin-2 Recruitment | Reference |
| This compound (C10) | cAMP Inhibition | Not explicitly determined, but active | No | [5][9] |
| 3-Hydroxyoctanoic acid (C8) | GTPγS-binding | 8 | Yes | [4][5][9] |
| 2-Hydroxyoctanoic acid (C8) | GTPγS-binding | 4 | Not determined | [4] |
A significant distinction in the specificity of this compound is observed at the HCA3 receptor. While both 3-hydroxyoctanoic acid and this compound can activate HCA3's G-protein signaling pathway, only 3-hydroxyoctanoic acid is capable of inducing the recruitment of β-arrestin-2.[5][9] This biased agonism suggests that this compound selectively activates the G-protein pathway without engaging the β-arrestin pathway, which has implications for the downstream cellular response and potential therapeutic applications.
Antimitotic and Antiproliferative Activity
3-Hydroxydecanoic acid has been described as an antimitotic agent.[10] However, quantitative comparative studies with other fatty acids are limited. Research on other saturated hydroxy fatty acids has demonstrated their potential to inhibit the growth of various cancer cell lines, though these studies did not include 3-hydroxydecanoic acid for direct comparison.[11][12][13] Further research is needed to quantify the antimitotic specificity of this compound relative to other structurally similar molecules.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing GPCR activation.
Caption: GPR84 and HCA3 Signaling Pathways.
Caption: General Workflow for GPCR Activation Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to assess the activity of this compound.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
-
Membrane Preparation: Cells expressing the receptor of interest (e.g., GPR84 or HCA3) are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl2, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the prepared membranes, various concentrations of the fatty acid ligands (e.g., this compound and its analogs), and [35S]GTPγS in the assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Scintillation Counting: After the filters have dried, add scintillation fluid and quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is then plotted against the ligand concentration to determine the EC50 value.
cAMP Inhibition Assay
This assay measures the ability of a GPCR agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin (B1673556).
-
Cell Culture and Treatment: Plate cells expressing the GPCR of interest in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Ligand and Forskolin Addition: Add various concentrations of the fatty acid ligands to the cells, followed by the addition of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the ligand concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation, which is a hallmark of Gq and some Gi/o-coupled receptor signaling.
-
Cell Culture and Dye Loading: Plate cells expressing the GPCR in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Ligand Addition: Add various concentrations of the fatty acid ligands to the wells.
-
Fluorescence Measurement: Immediately after ligand addition, measure the change in fluorescence over time. The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is plotted against the ligand concentration to determine the EC50 value.
Conclusion
The available data indicates that this compound is a specific agonist for the G protein-coupled receptors GPR84 and HCA3, albeit with varying potency compared to other medium-chain fatty acids. Its most distinguishing feature is its biased agonism at the HCA3 receptor, where it activates G-protein signaling without recruiting β-arrestin-2. This specificity provides a valuable tool for dissecting the distinct downstream consequences of these two signaling pathways. While its antimitotic activity is noted, further quantitative and comparative studies are required to fully elucidate its specificity in this context. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced biological activities of this and other related fatty acids.
References
- 1. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological and pharmacological roles of HCA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Hydroxycapric Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and proper disposal of 3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid). Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following protocols are based on general laboratory safety standards for organic acids. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) and First Aid:
| Precaution | Specification | First Aid Measures |
| Eye Protection | Chemical safety goggles or a face shield. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Skin and Body | Laboratory coat. | Remove contaminated clothing immediately. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | IF INHALED: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. | IF SWALLOWED: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. For large spills, use a fume hood.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[2][3]
-
Absorption: Apply an absorbent material over the spill.
-
Neutralization: For small residual amounts, cautiously apply a weak base like sodium bicarbonate to neutralize the acid.[2] Use pH paper to test the residue and ensure it is within a neutral range (pH 6-8).
-
Collection: Carefully sweep or scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste through your institution's EHS program.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[4] Do not discharge into sewer systems without prior neutralization and approval from your local EHS office.
Experimental Protocol: Neutralization of Dilute Aqueous Solutions
This protocol is intended for small quantities of dilute, uncontaminated aqueous solutions of this compound. Always obtain approval from your institution's EHS office before proceeding with any drain disposal.
-
Dilution: In a fume hood, slowly add the acidic solution to a large volume of cold water (at least a 1:10 ratio of acid solution to water) in a suitable container (e.g., a large beaker).[5] This helps to dissipate any heat generated during neutralization.
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate.[6][7] Add the base in small increments to control the reaction and prevent excessive foaming or heat generation.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the basic solution until the pH of the waste solution is between 6.0 and 8.0.
-
Drain Disposal: Once the pH is confirmed to be neutral, the solution may be poured down the drain, followed by a large quantity of running water (at least 20 parts water to 1 part neutralized solution), subject to local regulations and institutional policies.[6]
-
Record Keeping: Maintain a log of all neutralization procedures performed.
Disposal of Solid and Concentrated this compound
Solid this compound and concentrated solutions must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect the waste in a clearly labeled, sealed, and compatible container (e.g., glass or high-density polyethylene). Ensure the container is in good condition and stored in a designated satellite accumulation area.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the waste container away from bases, oxidizing agents, and other incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. 3-HYDROXYDECANOIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. coral.washington.edu [coral.washington.edu]
- 6. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 7. acs.org [acs.org]
Personal protective equipment for handling 3-Hydroxycapric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal protocols for 3-Hydroxycapric acid. Given that the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount. The following procedures are based on available safety data sheets and best practices for handling similar aliphatic carboxylic acids.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact with skin and eyes, and to avoid inhalation of this compound, which is presumed to be a skin, eye, and respiratory irritant.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a full-face shield | Essential for protecting eyes from dust particles and splashes. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of wear or perforation before each use. Contaminated gloves should be disposed of immediately, followed by thorough hand washing. |
| Body Protection | Fully-fastened laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | N95 respirator or use within a chemical fume hood | To minimize the inhalation of airborne powder, all handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | PubChem[1] |
| Molecular Weight | 188.26 g/mol | PubChem[1] |
| Physical State | Solid | PubChem[2] |
| Boiling Point | 318.00 to 319.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[3] |
| Water Solubility | 3087 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |
Handling and Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Don all required personal protective equipment as detailed in the PPE table above.
-
Prepare a designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[4]
-
-
Handling:
-
When transferring the solid compound, do so carefully to minimize the creation of dust.
-
Use anti-static weigh paper or vessels to prevent scattering of the powder due to static electricity.[5]
-
Keep the container tightly sealed when not in use to prevent the release of any potential vapors.
-
Avoid all contact with skin, eyes, and clothing.
-
-
Cleanup:
-
Following handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste (e.g., contaminated gloves, weigh paper) and any unused compound in a dedicated, properly labeled, and sealed container.
-
-
Container Management:
-
The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[6] For dilute aqueous solutions of carboxylic acids, neutralization with a base like sodium bicarbonate followed by drain disposal may be permissible, but this should be confirmed with your institution's environmental health and safety department.[7]
-
References
- 1. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxydecanoic acid, (3S)- | C10H20O3 | CID 5312799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-hydroxydecanoic acid, 14292-26-3 [thegoodscentscompany.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. umdearborn.edu [umdearborn.edu]
- 7. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
